pirarubicin
Description
Properties
Molecular Formula |
C32H37NO12 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21?,22-,31+,32-/m0/s1 |
InChI Key |
KMSKQZKKOZQFFG-NCXNULAVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Synonyms |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Molecular Pharmacology and Mechanism of Action of Pirarubicin (THP) in Neoplastic Cells
This guide is structured as a high-level technical whitepaper designed for drug development professionals and senior researchers. It synthesizes molecular pharmacology with actionable experimental protocols.
Executive Summary
Pirarubicin (4'-O-tetrahydropyranyldoxorubicin, THP) represents a critical evolution in anthracycline chemotherapy.[1][2] Structurally derived from doxorubicin (DOX) via the addition of a tetrahydropyranyl group at the 4' position of the daunosamine sugar, THP exhibits distinct pharmacodynamic properties. This modification confers higher lipophilicity, resulting in rapid cellular uptake—approximately 170-fold faster than DOX—and unique evasion of P-glycoprotein (P-gp) efflux pumps.
This guide dissects the multi-modal mechanism of action (MoA) of THP, ranging from nuclear intercalation to the modulation of autophagic flux, and provides validated protocols for assessing these mechanisms in vitro.
Section 1: Structural Advantage and Kinetic Uptake
The defining characteristic of THP is its uptake kinetics. Unlike DOX, which relies heavily on passive diffusion limited by its polarity, the tetrahydropyranyl moiety of THP significantly enhances membrane permeability.
Comparative Pharmacodynamics: THP vs. Doxorubicin
The following table summarizes the key kinetic and mechanistic divergences validated in osteosarcoma (MG63), leukemia (HL-60), and breast cancer (MCF-7) models.
| Feature | Doxorubicin (DOX) | This compound (THP) | Mechanistic Implication |
| Cellular Uptake Rate | Slow ( | Rapid ( | THP achieves cytotoxic thresholds before efflux pumps can compensate. |
| Nuclear Localization | Gradual accumulation | Rapid saturation (< 15 min) | Immediate inhibition of DNA replication machinery. |
| MDR Evasion | High affinity substrate for P-gp | Low affinity / Saturation kinetics | Effective against P-gp overexpressing (MDR+) cell lines. |
| Cardiotoxicity | High (Cumulative dose-limiting) | Reduced | Faster clearance from plasma reduces myocardial accumulation. |
Section 2: Core Mechanisms of Cytotoxicity
THP functions as a "class II" anthracycline, utilizing a dual-mechanism attack on cancer cell viability: Genotoxic Stress and Oxidative Stress.
Topoisomerase II Inhibition and DNA Intercalation
Upon rapid nuclear entry, THP intercalates between DNA base pairs. The bulky sugar moiety stabilizes the Topoisomerase II-DNA cleavable complex , preventing the religation of double-strand breaks. This results in the accumulation of DNA damage, triggering the DNA Damage Response (DDR) pathway (ATM/ATR activation) and subsequent p53-mediated apoptosis.
ROS-Dependent Apoptosis
The quinone structure of THP undergoes redox cycling catalyzed by intracellular reductases (e.g., NADPH), generating superoxide anions (
Visualization: The Dual Cytotoxic Pathway
The following diagram illustrates the convergence of DNA damage and ROS signaling induced by THP.
Caption: Figure 1. Dual-track mechanism of this compound involving Topoisomerase II inhibition (nuclear) and ROS generation (mitochondrial).
Section 3: The Autophagy Paradox (Resistance Mechanism)
Recent advanced studies reveal that THP induces a cytoprotective autophagy response, which can antagonize its apoptotic effects. This is a critical consideration for combination therapies.
Mechanism:
-
THP downregulates MIR34C-5p .
-
Loss of MIR34C-5p leads to the upregulation of ATG4B (Autophagy Related 4B Cysteine Peptidase).
-
ATG4B promotes autophagosome formation, allowing the cell to recycle damaged organelles and resist apoptosis.
-
Inhibition of this pathway (e.g., via Chloroquine or ATG4B knockdown) significantly potentiates THP cytotoxicity.
Caption: Figure 2. The MIR34C-5p/ATG4B signaling axis mediating THP-induced cytoprotective autophagy.
Section 4: Experimental Validation Protocols
The following protocols are designed to validate the specific mechanisms described above. These are not generic assays but are tuned for THP's unique kinetics.
Protocol A: Kinetic Uptake Quantification (Flow Cytometry)
Objective: To quantify the rapid uptake advantage of THP over DOX. Rationale: Standard incubation times (24h) mask the kinetic advantage. Short-interval time points are required.
-
Cell Preparation: Seed cancer cells (e.g., HeLa or MG63) at
cells/well in 6-well plates. Allow attachment for 24h. -
Drug Treatment:
-
Treat Group A with 1 µM Doxorubicin .
-
Treat Group B with 1 µM this compound .
-
-
Time-Course Harvesting:
-
Harvest cells at 5 min, 15 min, 30 min, and 60 min post-treatment.
-
Critical Step: Immediately wash cells 2x with ice-cold PBS to halt uptake.
-
-
Analysis:
-
Resuspend in PBS. Analyze via Flow Cytometry (Excitation 488 nm / Emission ~575 nm). Both drugs are naturally fluorescent.
-
Data Output: Plot Mean Fluorescence Intensity (MFI) vs. Time. THP should show >80% saturation within 15 mins; DOX will show linear slow accumulation.
-
Protocol B: Topoisomerase II Inhibition (Relaxation Assay)
Objective: To confirm direct inhibition of Topo II catalytic activity.
-
Reagents: Purified human Topoisomerase II
, supercoiled plasmid DNA (pBR322), and ATP buffer. -
Reaction Mix:
-
Mix 200 ng pBR322 DNA + Topo II enzyme + Assay Buffer.
-
Add THP at gradient concentrations (0.1, 0.5, 1.0, 5.0 µM).
-
Include controls: No Enzyme (Negative), Etoposide (Positive Control).
-
-
Incubation: 30 minutes at 37°C.
-
Electrophoresis:
-
Stop reaction with SDS/Proteinase K.
-
Run samples on a 1% agarose gel without Ethidium Bromide (EtBr).
-
Stain with EtBr post-run.
-
-
Interpretation: Functional Topo II relaxes supercoiled DNA (migrates slower). Inhibited Topo II leaves DNA supercoiled (migrates faster). THP should prevent the formation of relaxed bands.
Protocol C: Autophagy Flux Monitoring (LC3B Turnover)
Objective: To distinguish between autophagy induction and blockage.
-
Transfection: Transfect cells with mRFP-GFP-LC3 tandem reporter plasmid.
-
Treatment: Treat cells with THP (IC50 dose) for 24h.
-
Imaging (Confocal Microscopy):
-
Autophagosomes (Neutral pH): Show yellow fluorescence (GFP+ / RFP+).
-
Autolysosomes (Acidic pH): Show red fluorescence (GFP quenched / RFP+).
-
-
Validation:
-
THP treatment should increase the number of Red puncta , indicating successful flux (maturation into autolysosomes).
-
Counter-screen: Co-treat with Chloroquine (lysosomal inhibitor). If Red puncta turn Yellow, flux is confirmed.
-
References
-
NIMH/PubMed. (2019). This compound reduces USP22 expression by inhibiting CREB-1 phosphorylation in HeLa cells.[3] National Institutes of Health. Link
-
ResearchGate. (2015). This compound Induces an Autophagic Cytoprotective Response Through Suppression of the Mammalian Target of Rapamycin Signaling Pathway.Link
-
Taylor & Francis. (2020). Targeting the MIR34C-5p-ATG4B-autophagy axis enhances the sensitivity of cervical cancer cells to this compound.Link
-
Anticancer Research. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide.[4][5]Link
-
PubMed Central. (2012). This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest.[1]Link
-
ScienceDirect. (2002). Comparison of cellular uptake and cytotoxicity of this compound and doxorubicin.[6][7]Link
Sources
- 1. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound reduces USP22 expression by inhibiting CREB-1 phosphorylation in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationships between the in vitro cytotoxicity and transport characteristics of this compound and doxorubicin in M5076 ovarian sarcoma cells, and comparison with those in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pirarubicin: An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, semi-synthesis, characterization, and biological evaluation of pirarubicin (also known as Theprubicin or THP), an important anthracycline antibiotic used in cancer chemotherapy. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed protocols and insights into the core aspects of this potent anti-neoplastic agent.
Genesis of a Second-Generation Anthracycline: The Discovery of this compound
The story of this compound begins with the pioneering work of Japanese scientist Dr. Hamao Umezawa, a prominent figure in the field of antibiotics.[1][2] In the late 1970s, Umezawa and his team embarked on a quest to develop new derivatives of the highly effective but cardiotoxic anticancer drugs, daunorubicin and doxorubicin.[3][4] Their goal was to create analogues with an improved therapeutic index, retaining the potent antitumor activity while mitigating the dose-limiting side effects, particularly cardiac toxicity.
This systematic search led to the discovery of this compound in 1979.[3][4] By chemically modifying the daunosamine sugar moiety of doxorubicin, specifically by introducing a tetrahydropyranyl (THP) group at the 4'-O position, Umezawa's group synthesized a novel compound with promising preclinical data.[4] this compound demonstrated a broad spectrum of antitumor efficacy, comparable to doxorubicin, and notably, showed activity against doxorubicin-resistant tumor cell lines.[4] Crucially, early studies suggested a reduction in cardiotoxicity compared to its parent compound.[4] These encouraging findings paved the way for its clinical development and eventual commercialization in 1988.[3]
The Semi-Synthesis of this compound: A Step-by-Step Protocol
This compound is a semi-synthetic derivative of doxorubicin. The core of its synthesis involves the acid-catalyzed reaction of the 4'-hydroxyl group of doxorubicin with 3,4-dihydro-2H-pyran. The following protocol outlines a representative procedure for this synthesis, emphasizing the critical steps and the rationale behind them.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Doxorubicin Hydrochloride | ≥98% | Commercially available |
| 3,4-Dihydro-2H-pyran | ≥97% | Commercially available |
| p-Toluenesulfonic acid monohydrate | ACS reagent grade | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially available |
| Triethylamine (TEA) | ≥99% | Commercially available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available |
| Chloroform | HPLC grade | Commercially available |
| Ethyl Acetate | HPLC grade | Commercially available |
Synthetic Workflow
Figure 1: A generalized workflow for the semi-synthesis of this compound from doxorubicin.
Detailed Experimental Protocol
-
Preparation of Doxorubicin Free Base: To a suspension of doxorubicin hydrochloride (1.0 g, 1.72 mmol) in anhydrous dichloromethane (DCM, 50 mL) and anhydrous methanol (MeOH, 10 mL) at 0 °C, add triethylamine (0.26 mL, 1.89 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes. The triethylamine neutralizes the hydrochloride salt, generating the more reactive free base of doxorubicin.
-
Reaction with 3,4-Dihydro-2H-pyran: To the reaction mixture, add 3,4-dihydro-2H-pyran (0.31 mL, 3.44 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (33 mg, 0.17 mmol). The acid catalyzes the addition of the 4'-hydroxyl group of doxorubicin to the double bond of dihydropyran, forming the tetrahydropyranyl ether linkage.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (10:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the p-toluenesulfonic acid catalyst. Concentrate the reaction mixture under reduced pressure to obtain a crude red solid.
-
Purification: Purify the crude product by silica gel column chromatography.[5][6]
-
Column Packing: Pack a silica gel column using a slurry of silica gel in chloroform.
-
Loading: Dissolve the crude solid in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol up to 5%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to yield this compound as a red powder.
-
Physicochemical Characterization of this compound
Accurate characterization of the synthesized this compound is crucial to confirm its identity, purity, and stability.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₃₇NO₁₂ |
| Molecular Weight | 627.64 g/mol |
| Appearance | Red to orange-red crystalline powder |
| Melting Point | 188-192 °C (decomposes) |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |
Analytical Characterization
A validated reverse-phase HPLC method is essential for determining the purity of the synthesized this compound.[7][8]
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.025% trifluoroacetic acid in water) in an isocratic or gradient elution. A typical starting point is a 22:78 (v/v) mixture of acetonitrile and buffer.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.[10][11][12]
-
¹H NMR: The spectrum will show characteristic signals for the anthracycline core, the daunosamine sugar, and the newly introduced tetrahydropyranyl (THP) group. Key signals to look for include the anomeric proton of the THP group and the protons adjacent to the ether linkage.
-
¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals, including those of the THP group, confirming its successful incorporation.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[13][14][15]
-
Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 628.24.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the cleavage of the glycosidic bond, leading to the loss of the daunosamine-THP sugar moiety, as well as fragmentation within the sugar and the anthracycline core.
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[4]
Mechanism of Action: Topoisomerase II Inhibition
Figure 2: The mechanism of action of this compound as a topoisomerase II inhibitor.
The proposed mechanism involves the following steps:
-
Intercalation: this compound intercalates into the DNA double helix.
-
Topoisomerase II Inhibition: It then interacts with and stabilizes the topoisomerase II-DNA "cleavable complex". This complex is a transient intermediate in which the enzyme has created a double-strand break in the DNA to allow for topological changes.
-
DNA Damage: By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks.
-
Apoptosis: The extensive DNA damage triggers a cellular response that ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[4]
In Vitro Biological Assays
This assay directly measures the ability of this compound to inhibit the decatenating activity of topoisomerase II.[16][17][18][19]
Protocol: Topoisomerase II Decatenation Assay
-
Materials: Kinetoplast DNA (kDNA), human topoisomerase IIα, assay buffer, ATP, loading dye, agarose gel, ethidium bromide.
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, and kDNA. Add varying concentrations of this compound (or a vehicle control). Initiate the reaction by adding topoisomerase IIα.
-
Incubation: Incubate the reaction at 37 °C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles compared to the control.
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of this compound on cancer cell lines by measuring cell metabolic activity.[8][20][21][22]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or K562 leukemia cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the viability against the drug concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Reported IC₅₀ Values
The IC₅₀ values of this compound can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |
| M5076 | Ovarian Sarcoma | 0.366 | [4] |
| Ehrlich | Ascites Carcinoma | 0.078 | [4] |
| MCF-7 | Breast Cancer | ~1.8 µg/mL (~2.87 µM) | [8] |
Conclusion
This compound stands as a testament to the power of rational drug design in cancer chemotherapy. As a second-generation anthracycline, it represents a significant effort to improve upon the therapeutic window of its predecessors. This guide has provided a detailed technical framework for its discovery, synthesis, characterization, and biological evaluation. The provided protocols and data serve as a valuable resource for scientists and researchers in the ongoing endeavor to develop more effective and safer anticancer agents.
References
-
Hamao Umezawa Memorial Museum. (n.d.). Discovery of this compound. Retrieved from [Link]
- Tsukagoshi, S. (1988). [this compound (THP-adriamycin)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(9), 2819–2827.
-
Hamao Umezawa Memorial Museum Meguro (HUM). (n.d.). About Dr. Hamao Umezawa. Retrieved from [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Retrieved from [Link]
-
(PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. ResearchGate. Retrieved from [Link]
-
Human Topoisomerase II Decatenation Assay. Inspiralis. Retrieved from [Link]
-
1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and... ResearchGate. Retrieved from [Link]
-
Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats. PubMed. Retrieved from [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. National Institutes of Health. Retrieved from [Link]
-
IC 50 values of compounds 1 to 13h against MCF-7 and K-562 cell lines. ResearchGate. Retrieved from [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
-
Synthesis of (4R)-9 and (4S)-9 compounds and proposed mechanism for the... ResearchGate. Retrieved from [Link]
-
Acidic pH-Triggered Release of Doxorubicin from Ligand-Decorated Polymeric Micelles Potentiates Efficacy against Cancer Cells | Request PDF. ResearchGate. Retrieved from [Link]
-
Developed and validated stability indicating HPLC method for the determination of epirubicin in bulk drug, marketed injection an. SciELO. Retrieved from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Retrieved from [Link]
-
Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc. Retrieved from [Link]
-
1H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. Retrieved from [Link]
-
A Validated Reversed-Phase (C18) HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid and Pyrazinamide in USP Dissolution Medium and Simulated Gastric Fluid. ResearchGate. Retrieved from [Link]
-
Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways. PubMed. Retrieved from [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Retrieved from [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Topoisomerase Assays. National Institutes of Health. Retrieved from [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
-
The roots of modern oncology: from discovery of new antitumor anthracyclines to their clinical use. PubMed. Retrieved from [Link]
-
Silica gel column preparation and compound purification. YouTube. Retrieved from [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. Retrieved from [Link]
-
Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]
-
1 H-and 13 C-NMR chemical shifts ( values) of 1 (in CDCl 3 ). ResearchGate. Retrieved from [Link]
-
Human DNA topoisomerase II assay kits. ProFoldin. Retrieved from [Link]
-
T. Vijayalaxmi 1 *, Vunjali Laxman Sai 1 , Ramya Sri. S 2. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
-
Isolation of Pyrrolizidine Alkaloids. Column Chromatography. Retrieved from [Link]
-
Increased therapeutic efficacy and reduced toxicity of doxorubicin linked to pyran copolymer via the side chain of the drug. PubMed. Retrieved from [Link]
-
Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. Academic Journals. Retrieved from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]
-
Human Topoisomerase II Alpha Decatenation Assay Kits. Inspiralis. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Retrieved from [Link]
Sources
- 1. WO2003057687A1 - Methods for preparing doxorubicin derivatives - Google Patents [patents.google.com]
- 2. Chemotherapy of advanced ovarian cancer with 4'-O-tetrahydropyranyl doxorubicin and cisplatin: a randomized phase II trial with an evaluation of circadian timing and dose-intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. academicjournals.org [academicjournals.org]
- 7. scielo.br [scielo.br]
- 8. jrmds.in [jrmds.in]
- 9. Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. inspiralis.com [inspiralis.com]
- 17. topogen.com [topogen.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human DNA topoisomerase II assay kits [profoldin.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pirarubicin: An Advanced Doxorubicin Analogue
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin stands as a cornerstone of anthracycline-based chemotherapy, pivotal in treating a wide array of malignancies.[1] However, its clinical utility is frequently constrained by dose-dependent cardiotoxicity and the emergence of multidrug resistance (MDR).[1][2][3] This guide provides an in-depth technical examination of pirarubicin (tetrahydropyranyl-adriamycin, THP), a rationally designed analogue of doxorubicin engineered to mitigate these critical limitations. We will dissect its molecular structure, compare its mechanism of action, analyze its advantageous pharmacological profile, and provide validated experimental protocols for its preclinical evaluation. This document serves as a comprehensive resource for researchers aiming to understand and leverage this compound's distinct properties in oncology drug development.
Introduction: The Imperative to Evolve Anthracycline Therapy
For decades, doxorubicin has been a powerful weapon against cancers of the breast, bladder, lung, and various lymphomas.[1][4] Its efficacy stems from a potent cytotoxic mechanism involving DNA intercalation and the inhibition of topoisomerase II, which triggers catastrophic DNA damage in rapidly dividing cancer cells.[5] Yet, this therapeutic potency comes at a significant cost. The generation of reactive oxygen species (ROS) by doxorubicin contributes to cumulative, often irreversible, damage to cardiomyocytes, leading to severe cardiotoxicity.[2][6] Furthermore, its susceptibility to efflux by membrane transporters like P-glycoprotein is a major driver of MDR, rendering tumors refractory to treatment.[2][3]
This clinical challenge spurred the development of new-generation anthracyclines. This compound emerged as a leading candidate, representing a significant structural and functional advancement over its parent compound.[7] This guide explores the scientific rationale and technical data that position this compound as a superior alternative in specific clinical contexts.
Section 1: Molecular and Mechanistic Profile of this compound
Chemical Structure: The Tetrahydropyranyl Advantage
This compound is a semi-synthetic derivative of doxorubicin. The key modification is the attachment of a tetrahydropyranyl (THP) group to the 4'-hydroxyl position of the daunosamine sugar moiety. This seemingly subtle chemical alteration has profound consequences on the drug's physicochemical properties and biological activity. The increased lipophilicity conferred by the THP group allows for significantly faster and more efficient cellular uptake compared to doxorubicin.[7]
Core Mechanism of Action
This compound shares the fundamental anticancer mechanism of the anthracycline class. It potently inhibits DNA replication and transcription through two primary actions:
-
DNA Intercalation: The planar anthracycline ring structure inserts itself between DNA base pairs, distorting the helical structure and obstructing the processes of replication and transcription.[8][9]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme critical for resolving DNA tangles during replication.[8] This traps the enzyme, leading to irreversible double-strand DNA breaks and the initiation of apoptosis.
While these core mechanisms are shared, the structural modification in this compound leads to a distinct profile, particularly concerning side effects and activity in resistant cells. It is believed that its altered intracellular distribution and metabolism contribute to a reduced capacity for generating the free radicals implicated in cardiotoxicity.[10]
Caption: Comparative mechanism of action for this compound and Doxorubicin.
Section 2: Comparative Pharmacology and Toxicology
The primary rationale for developing this compound was to create a safer, more effective anthracycline. This section compares its performance against doxorubicin across key pharmacological and toxicological parameters.
Pharmacokinetics (PK)
The structural change in this compound significantly alters its PK profile. Studies have shown that this compound is absorbed by tumor cells much more rapidly than doxorubicin, facilitating faster distribution to the cell nucleus and incorporation into DNA.[7] While specific half-life values can vary, this compound generally exhibits faster plasma clearance compared to doxorubicin, which may contribute to its reduced systemic toxicity.[11]
Efficacy and Overcoming Drug Resistance
This compound has demonstrated comparable or superior efficacy to doxorubicin in various cancer models.[7][12] A critical advantage is its effectiveness against cancer cell lines that have developed resistance to doxorubicin.[8] This ability to circumvent certain forms of multidrug resistance (MDR), particularly those mediated by P-glycoprotein, makes it a valuable therapeutic option for patients who have relapsed or failed to respond to doxorubicin-based treatments.[2]
The Critical Advantage: Reduced Cardiotoxicity
The most significant clinical distinction of this compound is its demonstrably lower cardiotoxicity compared to doxorubicin. While not entirely devoid of cardiac effects, the incidence and severity are reduced.[2][10][13][14] This improved safety profile is attributed to its reduced generation of oxidative stress within cardiomyocytes.[10][15] This allows for potentially higher cumulative doses and makes it a safer choice for patients with pre-existing cardiovascular risk.[2]
Comparative Clinical Data Summary
The following table summarizes key comparative data from clinical and preclinical studies, highlighting the advantages of this compound.
| Parameter | Doxorubicin (DOX) | This compound (THP) | Key Advantage of this compound | Source |
| 5-Year Disease-Free Survival (Osteosarcoma) | 53.1% | 70.2% | Significantly higher survival rate | [7] |
| Pulmonary Metastasis Rate (Osteosarcoma) | 36.7% | 19.1% | Significantly lower rate of metastasis | [7] |
| Complete Remission Rate (Aggressive NHL) | 57.0% | 57.1% | Comparable efficacy | [12] |
| Incidence of Alopecia (Aggressive NHL) | High (P<0.001) | Significantly Lower | Improved patient quality of life | [12] |
| Gastrointestinal Toxicities (Aggressive NHL) | High (P=0.015) | Significantly Lower | Better tolerability | [12] |
| Arrhythmia (Especially in Elderly) | Higher (P=0.030) | Significantly Lower | Improved cardiac safety profile | [12] |
Section 3: Standardized Protocols for Preclinical Evaluation
Validating the efficacy and toxicity of this compound requires robust and reproducible experimental models. Here, we provide step-by-step protocols for essential in vitro and in vivo assays.
Protocol: In Vitro Cytotoxicity Assessment (XTT Assay)
The XTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[16]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., T24 bladder cancer cells)[16]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
96-well flat-bottom plates
-
XTT labeling mixture and electron-coupling reagent (commercially available kits)
-
Microplate reader (spectrophotometer)
Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
XTT Reagent Addition: Prepare the XTT reaction solution according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells with active metabolism will convert the XTT tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the % Viability against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol: In Vivo Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for evaluating the anti-tumor efficacy of novel therapeutics in vivo.[17][18]
Objective: To assess the ability of this compound to inhibit tumor growth in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line of interest, prepared in a sterile suspension (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel mixture)
-
This compound formulated for injection (e.g., in sterile saline)
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Doxorubicin, this compound).
-
Drug Administration: Administer the drugs according to the planned schedule, dose, and route (e.g., intravenous or intraperitoneal injection). Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Efficacy Measurement: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the TGI for each treatment group at the end of the study. Statistical significance can be determined using appropriate tests like a Student's t-test or ANOVA.[19]
Caption: Preclinical evaluation workflow for this compound.
Section 4: Clinical Applications and Future Directions
This compound has been successfully integrated into treatment regimens for a variety of cancers, including breast cancer, non-Hodgkin's lymphoma, osteosarcoma, and bladder cancer.[4][7][9][12][20] Its favorable safety profile, particularly the reduced cardiotoxicity and myelosuppression, often makes it a preferred option over doxorubicin, especially in combination chemotherapy regimens.[12][21]
Clinical trials have demonstrated that this compound-based combination therapies (e.g., with cyclophosphamide and 5-fluorouracil) are effective in treating metastatic breast cancer and other solid tumors, often with better tolerability than doxorubicin-containing combinations.[7][21][22]
The future of this compound research lies in:
-
Novel Combination Therapies: Exploring synergistic effects with targeted therapies, such as PARP inhibitors, to enhance efficacy and overcome resistance mechanisms.[23]
-
Advanced Drug Delivery: Utilizing nanotechnology, such as carbon nanotube-based carriers, to improve tumor-specific targeting and further reduce systemic side effects.[24]
-
Expanded Indications: Investigating its efficacy in other tumor types that have been historically responsive to anthracyclines.
Conclusion
This compound represents a significant and successful effort in the rational design of chemotherapy drugs. By modifying the structure of doxorubicin, scientists created an analogue that retains potent anti-tumor activity while significantly reducing the risk of severe, dose-limiting toxicities like cardiotoxicity. Its ability to show activity in doxorubicin-resistant cell lines further enhances its clinical value. For researchers and drug developers, this compound serves not only as a valuable therapeutic agent but also as a prime example of how targeted chemical modifications can refine the therapeutic index of a powerful drug class, ultimately leading to safer and more effective treatments for cancer patients.
References
-
Ningbo Innopharmchem Co.,Ltd. (n.d.). This compound Hydrochloride: A Comparative Analysis with Doxorubicin in Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Hao, W., et al. (2015). This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma. Oncology Letters, 10(4), 2263–2269. Retrieved from [Link]
-
Chat Perche, M.D., PhD. (2024). Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect. YouTube. Retrieved from [Link]
-
Ningbo Innopharmchem Co.,Ltd. (n.d.). Understanding this compound: A Deep Dive into its Anticancer Properties. Retrieved from [Link]
-
Zhai, L., et al. (2011). Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience. Medical Oncology, 28(4), 1056–1062. Retrieved from [Link]
-
Yuan, Z., et al. (2015). This compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma: does the analog matter?. Medical Oncology, 32(1), 350. Retrieved from [Link]
-
Mane, V., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4504. Retrieved from [Link]
-
PatSnap. (2024). What is this compound Hydrochloride used for?. Synapse. Retrieved from [Link]
-
Iatropoulos, M. J., et al. (1993). Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat. Arzneimittel-Forschung, 43(8), 883–889. Retrieved from [Link]
-
Mross, K., et al. (1988). Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study. Cancer Chemotherapy and Pharmacology, 22(1), 20–24. Retrieved from [Link]
-
Li, H., et al. (2021). Reducing oxidative stress may be important for treating this compound‑induced cardiotoxicity with schisandrin B. Experimental and Therapeutic Medicine, 23(1), 23. Retrieved from [Link]
-
Perez, J. E., et al. (1991). This compound in Combination Chemotherapy for Metastatic Breast Cancer. Cancer, 68(5), 945–949. Retrieved from [Link]
-
Zhou, L., et al. (2012). In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer. Brazilian Journal of Medical and Biological Research, 45(10), 954–960. Retrieved from [Link]
-
Hrabeta, J., et al. (2018). Bioreductive Activation of Antitumour Drugs, Doxorubicin and this compound, Does Not Affect Their Ability to Induce Apoptosis of Sensitive and Multidrug Resistant Leukaemia HL60 Cells. Anticancer Research, 38(11), 6125-6134. Retrieved from [Link]
-
Sugiyama, Y., et al. (2010). Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells. Cancer Science, 101(2), 489–494. Retrieved from [Link]
-
Fukui, T., et al. (2023). This compound Combination Low-Dose Chemotherapy for Early Infantile Stage MS Neuroblastoma: Case Report. Current Oncology, 30(5), 4887–4892. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo mouse xenograft models. Retrieved from [Link]
-
Wang, Y., et al. (2021). Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis. Frontiers in Pharmacology, 12, 726884. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]
-
Wang, Y., et al. (2019). Low concentration of rutin treatment might alleviate the cardiotoxicity effect of this compound on cardiomyocytes via activation of PI3K/AKT/mTOR signaling pathway. Bioscience Reports, 39(6), BSR20190546. Retrieved from [Link]
-
Esposito, G., et al. (1995). Phase II clinical and pharmacological study of this compound in combination with 5-fluorouracil and cyclophosphamide in metastatic breast cancer. Clinical Cancer Research, 1(7), 751–759. Retrieved from [Link]
-
Brun, B., et al. (1993). Phase II trial of this compound in the treatment of advanced bladder cancer. European Journal of Cancer, 29A(10), 1484–1485. Retrieved from [Link]
-
National Cancer Institute. (2020). Combination therapy for solid tumors and small-cell cancers studied in new clinical trial. Retrieved from [Link]
-
Li, Y., et al. (2024). Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway. Journal of Functional Foods, 114, 106041. Retrieved from [Link]
-
Jarrett, J. M. (2016). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Digital Commons@ETSU. Retrieved from [Link]
-
Pereira, C. V., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16498. Retrieved from [Link]
-
VJOncology. (2023). Patient-derived xenograft models for preclinical oncology research. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2021). piR-39980 mediates doxorubicin resistance in fibrosarcoma by regulating drug accumulation and DNA repair. Cell Death & Disease, 12(11), 1083. Retrieved from [Link]
-
Nurtay, L., et al. (2023). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. International Journal of Molecular Sciences, 24(22), 16403. Retrieved from [Link]
-
Akaza, H., et al. (1991). Cooperative study of this compound against urological cancers and future direction of its combination use. Gan To Kagaku Ryoho, 18(11), 1851–1856. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C32H37NO12 | CID 11296583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 11. Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis [frontiersin.org]
- 14. Low concentration of rutin treatment might alleviate the cardiotoxicity effect of this compound on cardiomyocytes via activation of PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma: does the analog matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound in combination chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Combination Low-Dose Chemotherapy for Early Infantile Stage MS Neuroblastoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 24. In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Architecture of Pirarubicin Hydrochloride: A Technical Analysis
The following technical guide details the biochemical properties, mechanistic profile, and experimental handling of Pirarubicin Hydrochloride.
Executive Summary: The Lipophilic Advantage
This compound Hydrochloride (4'-O-tetrahydropyranyldoxorubicin) represents a critical evolution in anthracycline chemistry.[1] Unlike its parent compound, Doxorubicin (DOX), this compound incorporates a tetrahydropyranyl (THP) group at the 4'-position of the daunosamine sugar.[1]
The Biochemical Consequence: This structural modification significantly increases lipophilicity, fundamentally altering the drug's pharmacokinetics.
-
Rapid Uptake: this compound enters tumor cells approximately 170 times faster than Doxorubicin.[1]
-
Nuclear Accumulation: The drug bypasses the cytoplasmic efflux pumps more efficiently, achieving high nuclear concentrations within minutes.
-
Reduced Cardiotoxicity: The rapid cellular uptake allows for lower systemic residence time, contributing to a more favorable safety profile compared to Doxorubicin.
Physicochemical Identity
The stability and solubility of this compound are pH-dependent. As a hydrochloride salt, it maintains solubility in aqueous environments but requires strict pH control to prevent hydrolysis of the THP ether bond.
| Property | Specification |
| Chemical Name | (8S,10S)-10-[(2R,4S,5S,6S)-4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydronaphthacene-5,12-dione hydrochloride |
| Molecular Formula | C₃₂H₃₇NO₁₂[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 664.1 g/mol (Salt) / 627.64 g/mol (Free Base) |
| Appearance | Orange-red crystalline powder |
| Solubility | Soluble in Water, Methanol, Ethanol.[1] Slightly soluble in Chloroform.[1] |
| pKa | ~8.2 (Amine), ~10 (Phenolic) |
| Stability Optimum | pH 4.5 – 6.0 .[1] Unstable in alkaline conditions (degradation to aglycone).[1] |
| Light Sensitivity | Photosensitive; protect from light during storage and handling.[1] |
Mechanistic Profiling: The "Hit-and-Run" Kinetic Model[1]
This compound operates on a "Hit-and-Run" kinetic model.[1] Its efficacy is driven by the speed of intercalation rather than the duration of exposure required by less lipophilic anthracyclines.
Mechanism of Action[3][7][9]
-
Transmembrane Diffusion: The lipophilic THP group facilitates rapid passive diffusion across the lipid bilayer.
-
Nuclear Intercalation: Once intracellular, this compound intercalates between DNA base pairs (specifically G-C rich regions).[1]
-
Topoisomerase II Inhibition: It stabilizes the Topo II-DNA cleavable complex, preventing DNA religation and causing double-strand breaks.[1][7]
-
Apoptosis Induction: The accumulation of DNA damage triggers p53-mediated apoptotic pathways.[1][7]
Visualization of Signaling Pathway
The following diagram illustrates the rapid uptake and dual-mechanism (Intercalation + ROS generation) leading to cell death.
Figure 1: Mechanistic pathway of this compound, highlighting rapid transmembrane diffusion and Topoisomerase II inhibition.[1]
Pharmacokinetics & Metabolism[1][7][11][12]
Understanding the metabolic fate of this compound is crucial for interpreting its toxicity profile.
-
Metabolism: this compound is metabolized in the liver. A key metabolic pathway is the hydrolysis of the THP group, converting this compound back into Doxorubicin (active metabolite) and subsequently to Doxorubicinol.
-
Excretion: Predominantly biliary excretion.[1][11][12] Caution is required in subjects with hepatic impairment.[1][12]
-
Half-life: Exhibits a rapid distribution phase (t1/2α ~1-2 min) followed by a slower elimination phase, though faster than Doxorubicin.[1]
Experimental Protocols
Reconstitution & Handling (Self-Validating Protocol)
Principle: Anthracyclines are prone to aggregation and pH-dependent degradation.[1] The use of Glucose 5% prevents ionic strength-induced precipitation often seen with saline in high concentrations.
-
Preparation: Weigh 10 mg of this compound HCl powder.
-
Solvent Choice: Use 5% Glucose (Dextrose) solution or Water for Injection .[1] Avoid physiological saline (0.9% NaCl) for initial reconstitution if high concentration (>5 mg/mL) is required, as the common ion effect can reduce solubility.[1]
-
Dissolution: Vortex gently. The solution should be a clear, orange-red liquid.[1]
-
Validation: Check pH. Target pH is 5.0 – 6.0 .[1] If pH > 7.0, the solution will turn purple/blue, indicating degradation to the aglycone (inactive/toxic). Discard if purple.
HPLC Quantification Method
Objective: Accurate quantification of this compound in biological media, separating it from its metabolite Doxorubicin.[1]
-
Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).[1]
-
Detection: Fluorescence (Excitation: 480 nm, Emission: 590 nm).[1][8]
-
Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 4.[1]0) [35:65 v/v].[1][6]
-
Note: Acidic pH is critical to suppress silanol activity and maintain peak shape for the amine group.
-
-
Temperature: 30°C.
Analytical Workflow Visualization
Figure 2: HPLC analytical workflow for the separation and quantification of this compound.
Safety Profile: The Cardiotoxicity Differential
A major limitation of Doxorubicin is cumulative, irreversible cardiotoxicity (congestive heart failure).[1] this compound offers a distinct advantage:
-
Reduced ROS Accumulation: While this compound generates ROS, its rapid uptake and retention in the nucleus (target site) vs. the mitochondria (toxicity site) reduces the net oxidative stress on cardiomyocytes compared to Doxorubicin.
-
Lower Cumulative Dose: The higher potency allows for effective antineoplastic activity at lower cumulative doses, expanding the therapeutic window.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3033521, this compound.[1] Retrieved from [Link][1]
-
Muller, I., et al. (1998). Pharmacokinetics and metabolism of this compound in humans: correlation with pharmacodynamics.[1] Cancer Chemotherapy and Pharmacology.[1][9][12][13][14] Retrieved from [Link]
-
Robert, J. (1994). Pharmacokinetics and metabolism of anthracyclines.[1] Cancer Surveys.[1] Retrieved from [Link]
-
Dorr, R. T. (1994). Anthracycline update: stability and compatibility.[1] Trissel's Stability of Compounded Formulations. (Contextual citation for pH stability).
Sources
- 1. medkoo.com [medkoo.com]
- 2. scielo.br [scielo.br]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. A sensitive and reproducible HPLC assay for doxorubicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-based versus doxorubicin-based osteosarcoma chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to Pirarubicin: Mechanisms of DNA Intercalation and Topoisomerase II Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pirarubicin (THP), a semi-synthetic derivative of doxorubicin, is a potent anthracycline antibiotic used in cancer chemotherapy.[1] Its efficacy is primarily rooted in a dual mechanism of action: the physical obstruction of DNA processes through intercalation and the enzymatic poisoning of topoisomerase II.[2][3] This guide provides a detailed examination of these core mechanisms, offering insights into the biophysical interactions, the resultant cellular consequences, and the established experimental methodologies for their investigation. By synthesizing mechanistic details with practical, field-proven protocols, this document serves as a comprehensive resource for professionals engaged in oncology drug discovery and development.
Introduction: this compound in the Anthracycline Landscape
Anthracyclines represent a cornerstone of chemotherapy, renowned for their broad-spectrum anti-neoplastic activity.[4] this compound (4'-O-tetrahydropyranyladriamycin), an analogue of doxorubicin, was developed to enhance therapeutic efficacy while potentially mitigating some of the dose-limiting toxicities, such as cardiotoxicity, associated with its parent compound.[1][2] The key structural modification is the addition of a tetrahydropyranyl (THP) group to the daunosamine sugar moiety. This chemical change significantly increases the lipophilicity of the molecule, leading to faster and greater cellular uptake compared to doxorubicin, which facilitates its rapid localization to the nucleus and interaction with its molecular targets.[1]
The primary antitumor effects of this compound, like other anthracyclines, are attributed to its ability to interfere with DNA synthesis and function.[3][5] This is achieved through two distinct yet synergistic mechanisms:
-
DNA Intercalation: The planar anthraquinone ring of this compound inserts itself between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription.[2][6]
-
Topoisomerase II (Topo II) Inhibition: this compound stabilizes a transient intermediate in the Topo II catalytic cycle, leading to the accumulation of lethal double-strand DNA breaks.[5][7]
This guide will dissect these two mechanisms, providing the theoretical groundwork and the practical methodologies required to study them.
Mechanism I: DNA Intercalation
DNA intercalation is the initial physical interaction between this compound and the genome. The planar, aromatic chromophore moiety of the drug molecule slides into the space between adjacent base pairs of the DNA double helix.[2][4] This physical intrusion distorts the structural integrity of the DNA, causing localized unwinding and lengthening of the helix, which subsequently obstructs the processes of DNA replication and transcription.[2][8]
Biophysical Principles of Intercalation
The stability of the this compound-DNA complex is governed by non-covalent interactions, primarily van der Waals forces and hydrogen bonding between the anthraquinone ring and the DNA bases.[9] This interaction unwinds the DNA helix at the point of insertion, which can be experimentally detected as a change in the DNA's supercoiling. This principle forms the basis of the DNA unwinding assay.
Experimental Workflow: DNA Unwinding Assay
This assay is a definitive method to confirm a compound's intercalating activity. It relies on the principle that intercalating agents alter the linking number of plasmid DNA when it is relaxed by a topoisomerase I enzyme.
Causality Behind Experimental Design: We use Topoisomerase I because it systematically relaxes supercoiled DNA. In the presence of an intercalator, the DNA helix is unwound. When Topo I relaxes this altered structure and the intercalator is subsequently removed, the plasmid becomes negatively supercoiled. The degree of supercoiling is proportional to the concentration and binding affinity of the intercalating agent.
Protocol 2.2.1: DNA Unwinding Assay for Intercalation [10][11]
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
Supercoiled plasmid DNA (e.g., pHOT1): 150 ng
-
10x Topoisomerase I Buffer: 2 µL
-
This compound (or test compound) at desired concentrations (e.g., 1 µM to 100 µM). A solvent control (e.g., DMSO) is critical.
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to the reaction mixture. The final volume is 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination and Digestion: Stop the reaction by adding 2 µL of 10% SDS. Add 1 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30 minutes to digest the topoisomerase.
-
Sample Preparation for Electrophoresis: Add 2.5 µL of 10x gel loading dye (containing bromophenol blue and glycerol) to each sample.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
Load the samples into the wells. Include markers for supercoiled and relaxed plasmid DNA.
-
Run the gel at a low voltage (e.g., 20-40 V) for an extended period (e.g., 12-16 hours) to achieve optimal separation of topoisomers.
-
-
Visualization: Stain the gel with an intercalating dye like SYBR Safe or Ethidium Bromide for 15-30 minutes, destain in water, and visualize using a UV transilluminator.[11] Intercalating activity is confirmed by the appearance of supercoiled DNA bands, while the non-intercalating control will show relaxed DNA.
Caption: Workflow for the DNA Unwinding (Intercalation) Assay.
Mechanism II: Topoisomerase II Inhibition
While intercalation disrupts DNA topology and template function, the most significant cytotoxic mechanism of this compound is its action as a "topoisomerase II poison".[3][12] Topo II enzymes are essential for resolving topological problems in DNA, such as supercoils and tangles, that arise during replication and transcription.[13] They work by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then religating the cleaved strands.[7]
The Topo II Catalytic Cycle and this compound's Intervention
This compound does not inhibit the catalytic activity of Topo II outright. Instead, it traps the enzyme in a specific intermediate state of its reaction cycle.[7] The drug intercalates into the DNA at the site of Topo II binding and stabilizes the "cleavage complex," a ternary structure where Topo II is covalently bound to the 5' ends of the cleaved DNA.[14][15] This prevents the religation of the DNA strands, leading to a dramatic increase in stable, enzyme-linked DSBs.[15] When a replication fork collides with this stabilized cleavage complex, the transient break is converted into a permanent and lethal DSB, ultimately triggering apoptosis.[2]
Caption: this compound poisoning the Topoisomerase II catalytic cycle.
Experimental Workflow: Topo II Decatenation/Cleavage Assay
The activity of Topo II and its inhibition by drugs like this compound are commonly measured using a kinetoplast DNA (kDNA) decatenation assay or a plasmid cleavage assay.[16][17] kDNA is a network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Topo II can resolve this network into individual minicircles, which can be separated by gel electrophoresis.
Causality Behind Experimental Design: This assay directly measures the catalytic function of Topo II. An active enzyme will convert the large, immobile kDNA network into fast-migrating minicircles. An inhibitor like this compound will stabilize the cleavage complex, leading to linearized DNA (from DSBs) or a failure to decatenate, both of which are easily visualized on a gel. This provides a self-validating system: the disappearance of the kDNA substrate and the appearance of decatenated or cleaved products are directly correlated with enzyme activity and its inhibition.
Protocol 3.2.1: Topoisomerase II kDNA Decatenation Assay [16][17]
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
10x Topo II Reaction Buffer (typically contains ATP and MgCl₂): 2 µL
-
Kinetoplast DNA (kDNA): 200 ng
-
This compound (or test compound) at desired concentrations. Include a solvent control (DMSO) and a known Topo II poison control (e.g., etoposide).
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 1-5 units of purified human Topoisomerase IIα to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye (containing Sarkosyl or SDS, bromophenol blue, and glycerol).[16]
-
Agarose Gel Electrophoresis:
-
Data Interpretation:
-
Negative Control (No Enzyme): A single band of high molecular weight kDNA at the top of the gel.
-
Positive Control (Enzyme, No Drug): The kDNA band should disappear, replaced by fast-migrating bands of decatenated minicircles (nicked and closed circular forms).
-
This compound-Treated: Inhibition of decatenation will result in the persistence of the kDNA band. The appearance of a linear DNA band indicates the stabilization of the cleavage complex.
-
Cellular Consequences and Therapeutic Implications
The dual actions of this compound culminate in potent cytotoxicity against rapidly proliferating cancer cells. The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[2]
Comparative Efficacy and Resistance
This compound has demonstrated significant clinical efficacy in various cancers, including breast cancer, osteosarcoma, and non-muscle invasive bladder cancer.[1][18][19] In some studies, this compound-based chemotherapy has shown better clinical outcomes and lower toxicity compared to doxorubicin-based regimens.[1]
| Parameter | This compound (THP) | Doxorubicin (DOX) | Rationale / Significance |
| Cellular Uptake Rate | ~170-fold faster than DOX | Baseline | Increased lipophilicity of THP allows for faster accumulation in tumor cells.[1] |
| IC50 (M5076 cells) | 0.366 µM | Not specified | Demonstrates potent cytotoxic activity.[5] |
| IC50 (Ehrlich cells) | 0.078 µM | Not specified | Cytotoxicity correlates with Topo II expression levels.[5] |
| Cardiotoxicity Profile | Generally lower than DOX | Dose-limiting toxicity | Structural modification may alter tissue distribution and reduce cardiac accumulation.[1][2] |
| Activity in MDR cells | Can partially circumvent P-gp mediated resistance | Often susceptible to P-gp efflux | The THP moiety may alter the drug's interaction with efflux pumps like P-glycoprotein.[1][20] |
Table 1: Comparative properties of this compound and Doxorubicin.
Mechanisms of resistance to this compound can involve the downregulation of Topo II expression or mutations in the enzyme that prevent drug binding.[5] Additionally, pathways involving signaling molecules like GRP78 and the p-AKT/mTOR axis have been implicated in this compound resistance in triple-negative breast cancer.[21]
Conclusion and Future Directions
This compound's efficacy as a chemotherapeutic agent is a direct consequence of its well-defined, dual-pronged attack on the cancer cell genome. By physically intercalating into DNA and chemically poisoning Topoisomerase II, it creates a level of genomic stress that is insurmountable for rapidly dividing cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these mechanisms, screen for novel Topo II inhibitors, and probe the nuances of drug resistance.
Future research should continue to explore the structural basis for this compound's improved safety profile and its ability to overcome certain types of multidrug resistance. A deeper understanding of the interplay between this compound, the DNA damage response, and tumor-specific genetic backgrounds will be crucial for optimizing its clinical use and developing next-generation anthracyclines with even greater therapeutic indices.
References
- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024-07-17). synapse.
- Down-regulating GRP78 reverses this compound resistance of triple negative breast cancer by miR-495-3p mimics and involves the p-AKT/mTOR p
- This compound | CAS 72496-41-4 | SCBT. Santa Cruz Biotechnology.
- Understanding the Mechanisms: How this compound Hydrochloride Inhibits Cancer Growth. ningboinno.com.
- Efficacy of this compound for nonmuscle invasive bladder cancer: A protocol of systematic review and meta-analysis.
- Targeting DNA topoisomerase II in cancer chemotherapy - PMC. PubMed Central.
- This compound, an Anthracycline Antibiotics, Acts as a Topoisomerase II Inhibitor. MedChemExpress.
- Cleavage of DNA by mammalian DNA topoisomerase II. Taipei Medical University.
- This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC. PubMed Central.
- Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL. TopoGEN.
- Topoisomerase Assays - PMC.
- DNA Intercalation Assay - Bio-protocol. bio-protocol.org.
- This compound - Topoisomerase II Inhibitor Anticancer Agent. APExBIO.
- Anthracyclines - StatPearls - NCBI Bookshelf.
- DNA Unwinding Assay. Inspiralis.
- Single Short Retention Instillation of this compound Prevents Intravesical Recurrence of Low-risk Non Muscle Invasive Bladder Cancer | In Vivo. iv.iiarjournals.org.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
- This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues. PubMed.
- Doxorubicin. University of Bristol.
- Topoisomerase Inhibitors (Anticancer Drugs Part 4) [ENGLISH] | Dr. Shikha Parmar. YouTube.
Sources
- 1. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. apexbt.com [apexbt.com]
- 4. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. inspiralis.com [inspiralis.com]
- 12. scbt.com [scbt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. Doxorubicin [www2.gvsu.edu]
- 16. topogen.com [topogen.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of this compound for nonmuscle invasive bladder cancer: A protocol of systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single Short Retention Instillation of this compound Prevents Intravesical Recurrence of Low-risk Non Muscle Invasive Bladder Cancer | In Vivo [iv.iiarjournals.org]
- 20. This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Down-regulating GRP78 reverses this compound resistance of triple negative breast cancer by miR-495-3p mimics and involves the p-AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pro-Apoptotic Efficacy of Pirarubicin: Mechanisms and Methodologies
An In-Depth Technical Guide for Researchers
Abstract: Pirarubicin (THP), a derivative of doxorubicin, is a potent anthracycline antibiotic demonstrating significant efficacy in oncology. Its therapeutic action is largely attributed to its capacity to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound-induced apoptosis, targeting researchers, scientists, and drug development professionals. We dissect the dual-pronged initiation involving topoisomerase II inhibition and reactive oxygen species (ROS) generation, trace the signal propagation through the intrinsic mitochondrial pathway, and detail the execution phase mediated by the caspase cascade. This narrative is grounded in field-proven experimental insights, explaining the causality behind methodological choices. We furnish comprehensive, step-by-step protocols for key assays to validate and quantify apoptosis, alongside structured data presentation and visual diagrams of the core signaling pathways and experimental workflows, to provide a self-validating framework for investigation.
Part 1: this compound - An Overview
This compound is a second-generation anthracycline distinguished from its parent compound, doxorubicin, by the presence of a tetrahydropyranyl group. This structural modification enhances its lipophilicity, facilitating more rapid cellular uptake and intracellular accumulation. Clinically, this compound has shown equal or superior cytotoxicity against various cancers compared to doxorubicin, often with a more favorable safety profile, particularly regarding reduced cardiotoxicity[1][2]. At the heart of its anticancer activity is its profound ability to trigger apoptosis, a clean and regulated form of cell suicide that avoids the inflammatory response associated with necrosis. Understanding the precise mechanisms through which this compound initiates and executes this process is paramount for optimizing its therapeutic use and developing novel combination strategies.
Part 2: Core Mechanisms of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound is not a linear process but a sophisticated network of events. It is primarily triggered by two concurrent upstream events: catastrophic DNA damage and overwhelming oxidative stress. These events converge on the mitochondrion, the central regulator of the intrinsic apoptotic pathway.
Dual-Pronged Initiation: DNA Damage and Oxidative Stress
-
Topoisomerase II Inhibition: this compound's primary mode of action involves its function as a topoisomerase II "poison". It intercalates into the DNA double helix, where it stabilizes the transient DNA double-strand breaks created by topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription[3][4]. This stabilization of the topoisomerase II-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of irreparable double-strand breaks[1]. This level of genomic insult is a potent trigger for apoptosis, activating cellular DNA damage response (DDR) pathways that, when repair is futile, commit the cell to death[5][6][7].
-
Generation of Reactive Oxygen Species (ROS): Concurrently, the quinone moiety in this compound's structure undergoes redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), particularly superoxide anions and hydrogen peroxide (H₂O₂)[2][3][8]. This surge in ROS induces a state of severe oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA itself[9][10]. Oxidative DNA damage complements the lesions caused by topoisomerase II inhibition, amplifying the pro-apoptotic signal[9][11]. The critical role of ROS is highlighted by studies showing that cancer cells resistant to hydrogen peroxide exhibit suppressed apoptosis when treated with this compound[2].
The Mitochondrial Nexus: Integration of Pro-Apoptotic Signals
The DNA damage and oxidative stress signals converge on the mitochondria, initiating the intrinsic pathway of apoptosis. This phase is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax)[12][13][14][15].
-
Modulation of the Bcl-2 Family: In response to this compound-induced stress, the transcriptional and post-translational regulation of the Bcl-2 family is altered to favor apoptosis. This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2[16][17].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondrial outer membrane, where it oligomerizes to form pores, a process known as MOMP[18]. This compromises the integrity of the outer membrane, leading to two critical events:
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The permeabilization, often associated with the opening of the mitochondrial permeability transition pore (mPTP), leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane[17][19][20][21]. This loss of ΔΨm is a key indicator of mitochondrial dysfunction and a point of no return for the cell.
-
Release of Apoptogenic Factors: The pores formed during MOMP allow for the release of proteins sequestered in the mitochondrial intermembrane space into the cytoplasm. The most crucial of these is cytochrome c[3][16][22].
-
The Caspase Cascade: The Execution Phase
The release of cytochrome c into the cytoplasm initiates the final, execution phase of apoptosis, which is mediated by a family of cysteine proteases called caspases.
-
Apoptosome Formation and Initiator Caspase Activation: In the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This complex then recruits molecules of pro-caspase-9, assembling a large protein complex known as the apoptosome[22]. Within this complex, pro-caspase-9 molecules are brought into close proximity, facilitating their auto-cleavage and activation.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7[11][16][23]. These executioner caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair, and various cytoskeletal proteins, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation[24][25].
-
DNA Fragmentation: A key hallmark of apoptosis is the fragmentation of nuclear DNA into nucleosome-sized fragments. This is carried out by caspase-activated DNase (CAD), which is activated following the caspase-3-mediated cleavage of its inhibitor, ICAD. The resulting "DNA ladder" is a definitive marker of apoptosis[13][26][27][28].
Caption: Signaling pathway of this compound-induced apoptosis.
Part 3: Experimental Validation and Methodologies
A robust investigation into this compound-induced apoptosis requires a multi-pronged experimental approach. No single assay is sufficient; instead, a workflow that corroborates findings across different stages of the apoptotic process provides the highest degree of confidence.
Caption: Logical workflow for investigating this compound-induced apoptosis.
Protocol 1: Assessment of Cell Viability (MTT Assay)
-
Causality & Principle: This initial step is crucial to determine the cytotoxic concentration range of this compound. The MTT assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. This provides a quantitative measure of cytotoxicity, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[29]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated control wells (medium only) and blank wells (medium without cells). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank reading. Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
-
Causality & Principle: This flow cytometry-based assay provides definitive quantification of apoptosis. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost[30]. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin, and the trypsin should be neutralized with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Protocol 3: Mechanistic Validation Assays
-
Causality & Principle: To confirm the involvement of the mitochondrial pathway, ΔΨm is measured. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low membrane potentials (in apoptotic cells) and forms red fluorescent "J-aggregates" at high membrane potentials (in healthy cells). A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a key step in the intrinsic apoptotic pathway.[20][21]
-
Methodology:
-
Cell Treatment: Treat cells with this compound as described in Protocol 2.
-
JC-1 Staining: Harvest and wash cells. Resuspend the cell pellet in 500 µL of medium containing JC-1 dye (final concentration 1-10 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Centrifuge, remove the supernatant, and wash cells with PBS.
-
Analysis: Resuspend in PBS and analyze immediately by flow cytometry, measuring both green (FL1) and red (FL2) fluorescence.
-
-
Causality & Principle: This assay directly measures the activity of the key executioner caspases to confirm the activation of the final apoptotic phase. The assay utilizes a substrate, such as a peptide sequence specific for caspase-3/7 (e.g., DEVD), conjugated to a fluorophore. When cleaved by active caspases, the fluorophore is released and emits a detectable signal, the intensity of which is proportional to caspase activity.[2][11][24][31]
-
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the manufacturer's protocol for the specific assay kit.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3/7 substrate solution.
-
Incubation: Incubate at room temperature, protected from light, for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Analysis: Quantify the fold-change in caspase activity relative to the untreated control.
-
-
Causality & Principle: This technique provides a qualitative but highly specific visualization of the end-stage of apoptosis. The cleavage of DNA in the linker regions between nucleosomes by caspase-activated DNase results in fragments of multiples of ~180-200 base pairs. When separated by agarose gel electrophoresis, this creates a characteristic "ladder" pattern, which is a hallmark of apoptosis and is distinct from the smear seen in necrosis.[28][32]
-
Methodology:
-
DNA Extraction: Treat approximately 1-5 x 10⁶ cells with this compound. Harvest the cells and extract low molecular weight DNA using a commercial apoptosis DNA laddering kit or a standard phenol-chloroform extraction protocol.
-
Gel Electrophoresis: Load the extracted DNA onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until adequate separation is achieved. Visualize the DNA fragments under UV light. An apoptotic sample will show a ladder pattern, while the control sample should show a single high molecular weight band.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
| Parameter Assessed | Assay Method | This compound (IC50) | Untreated Control | Result Interpretation |
| Cell Viability | MTT Assay | 50% | 100% | Defines cytotoxic concentration. |
| Early Apoptosis | Annexin V/PI | 35% | < 5% | Confirms and quantifies apoptosis. |
| Late Apoptosis | Annexin V/PI | 20% | < 2% | Confirms and quantifies apoptosis. |
| ΔΨm Loss | JC-1 Staining | 60% (High Green) | < 10% (High Green) | Indicates mitochondrial pathway activation. |
| Caspase-3/7 Activity | Fluorometric Assay | 8-fold increase | 1-fold (baseline) | Confirms executioner caspase activation. |
| DNA Fragmentation | Agarose Gel | Ladder Present | No Ladder | Confirms end-stage apoptosis. |
Conclusion and Future Directions
This compound effectively induces apoptosis in cancer cells through a coordinated assault involving the inhibition of topoisomerase II and the generation of ROS. These insults trigger the intrinsic mitochondrial pathway, governed by the Bcl-2 family, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. This ultimately results in the orderly dismantling and elimination of the cancer cell. The experimental framework provided here offers a robust system for validating this pathway and quantifying the drug's efficacy. Future research should focus on leveraging this detailed mechanistic understanding to devise rational combination therapies that can potentiate this compound's pro-apoptotic effects, overcome potential resistance mechanisms, and further improve its therapeutic index in clinical oncology.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Mechanisms: How this compound Hydrochloride Inhibits Cancer Growth.
- Tajima, N., et al. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. Anticancer Research, 37(11), 6121-6130.
- Singh, R., et al. (2019). Apoptosis Regulators Bcl-2 and Caspase-3. Molecules, 24(7), 1281.
- Let's learn. (2019).
- Patsnap. (2024). What is the mechanism of this compound Hydrochloride?
- Tajima, N., et al. (2017).
- Li, H., et al. (2015).
- Zureigat, M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Molecules, 27(20), 6994.
- Li, Y., et al. (2024). Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway.
- Li, Y., et al. (2024). Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway.
- Zhang, Y., et al. (2021). Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis.
- Sugiyama, M., et al. (2009). Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells. PubMed.
- Bell, D. N., & Smith, P. J. (1995).
- Kawai, K., et al. (2018). Proposed mechanisms for oxidative DNA damage induced by this compound in the presence of Cu(II).
- ResearchGate. (n.d.). Western blot showing the activation of caspases 3, 6, and 7.
- Ren, D., et al. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology.
- Zhang, S., et al. (2012). In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer. International Journal of Nanomedicine, 7, 3375–3385.
- Swift, L. H., et al. (2006).
- Kawai, K., et al. (2018). Oxidative DNA Damage Induced by this compound, an Anthracycline Anticancer Agent, in the Presence of Copper(II). Anticancer Research, 38(1), 125-130.
- Gornik, A., et al. (2013). Bioreductive Activation of Antitumour Drugs, Doxorubicin and this compound, Does Not Affect Their Ability to Induce Apoptosis in Sensitive and Multidrug-resistant Leukaemia Cells. Anticancer Research, 33(5), 1899-1906.
- Singh, R., et al. (2019).
- Twiddy, D., et al. (2006). Caspase-3 mediated feedback activation of apical caspases in doxorubicin and TNF-alpha induced apoptosis. Apoptosis, 11(12), 2151-2162.
- Ghavami, S., et al. (2009). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Journal of Biological Chemistry, 284(43), 29472–29483.
- ResearchGate. (n.d.). 10000 PDFs | Review articles in CELL VIABILITY ASSAY.
- Montecucco, A., & Biamonti, G. (2008). Topoisomerase II inhibitors.
- ResearchGate. (n.d.). Drug-induced DNA fragmentation detected by agarose gel electrophoresis.
- Ibrain, E., et al. (2022).
- Tajima, N., et al. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide.
- Bell, D. N., & Smith, P. J. (1995). DNA fragmentation as a consequence of cell cycle traverse in doxorubicin- and idarubicin-treated human lymphoma cells. Semantic Scholar.
- Singh, R., et al. (2019). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis.
- ResearchGate. (n.d.). Activation of caspase 3 by daunorubicin can be followed by flow cytometry.
- ResearchGate. (n.d.). Effects of epirubicin on DNA damage, cell cycle progress, and apoptosis induction.
- Abcam. (n.d.). Cell viability assays. Abcam.
- Dixon, S. J., & Stockwell, B. R. (2024). Reactive Oxygen Species Across Death Pathways: Gatekeepers of Apoptosis, Ferroptosis, Pyroptosis, Paraptosis, and Beyond. Annual Review of Cancer Biology, 8, 23-41.
- El-Sayed, R., et al. (2023).
- Zhang, Y., et al. (2021). Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis. Frontiers in Pharmacology, 12, 735623.
- Catalyst University. (2019). The DNA Damage Response | Repair the DNA or Commit Apoptosis? YouTube.
- Wondrak, G. T., et al. (2018). Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells.
- Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs, Inc..
- JoVE. (2022). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. YouTube.
- ResearchGate. (n.d.). DNA fragmentation in cells treated with doxorubicin.
- Ly, J. D., et al. (2003). The mitochondrial membrane potential (Δψm)
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative DNA Damage Induced by this compound, an Anthracycline Anticancer Agent, in the Presence of Copper(II) | Anticancer Research [ar.iiarjournals.org]
- 11. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide | Anticancer Research [ar.iiarjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Caspase-3 mediated feedback activation of apical caspases in doxorubicin and TNF-alpha induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DNA fragmentation as a consequence of cell cycle traverse in doxorubicin- and idarubicin-treated human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. semanticscholar.org [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Cell viability assays | Abcam [abcam.com]
- 31. m.youtube.com [m.youtube.com]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Pirarubicin and the Generation of Reactive Oxygen Species
Abstract
Pirarubicin, a potent anthracycline antibiotic and a derivative of doxorubicin, is a cornerstone in the chemotherapy of various malignancies.[1] Its clinical efficacy, however, is intrinsically linked to a complex and multifaceted mechanism of action that includes not only DNA intercalation and topoisomerase II inhibition but also the robust generation of reactive oxygen species (ROS).[1] This guide provides a detailed exploration of the biochemical underpinnings of this compound-induced ROS, the dual role of these species in anticancer activity and off-target toxicity, and the rigorous methodologies required for their detection and quantification. Designed for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic principles with field-proven experimental insights to offer a comprehensive resource on this critical aspect of anthracycline biology.
Introduction: this compound in the Anthracycline Family
This compound (THP) belongs to the anthracycline class of chemotherapeutics, renowned for their broad-spectrum efficacy against solid tumors and hematological cancers.[2] Like its parent compound, doxorubicin, this compound's primary antineoplastic mechanisms involve intercalating into DNA and inhibiting topoisomerase II, which leads to an accumulation of DNA double-strand breaks and the induction of apoptosis.[1] However, a distinct and equally critical aspect of its mechanism is the generation of ROS, a process that contributes significantly to both its therapeutic cytotoxicity and its dose-limiting side effects, most notably cardiotoxicity.[1][3][4] Understanding the nuances of ROS production is therefore paramount for optimizing this compound's therapeutic index and developing safer cancer therapies.
The Core Mechanism: Redox Cycling and ROS Formation
The capacity of this compound to generate ROS is rooted in the chemical structure of its quinone moiety.[1] This functional group can undergo a futile redox cycle, a process that consumes cellular reducing equivalents and transfers electrons to molecular oxygen, thereby producing a cascade of highly reactive molecules.
Key Steps in ROS Generation:
-
One-Electron Reduction: The quinone group of this compound is reduced to an unstable semiquinone radical.[5][6] This reaction is catalyzed by various cellular flavoenzymes, with NADPH-cytochrome P450 reductase (CPR) in the endoplasmic reticulum and NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain being the primary drivers.[7][8][9]
-
Superoxide Formation: The semiquinone radical is highly unstable and rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide anion (O₂•⁻).[1][6] This step allows the this compound molecule to re-enter the cycle, leading to the continuous production of superoxide as long as reducing equivalents (like NADPH) are available.
-
Hydrogen Peroxide Production: The newly formed superoxide is quickly dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂), a more stable but still reactive oxygen species.[6][10]
-
Hydroxyl Radical Generation: In the presence of transition metals like ferrous iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to generate the hydroxyl radical (•OH), one of the most potent and damaging ROS, which can indiscriminately attack all macromolecules.[6][11]
The Dichotomy of ROS: Cytotoxicity vs. Cardiotoxicity
The ROS generated by this compound have a dual impact: they are integral to its anticancer mechanism but are also the primary culprits in its associated toxicities.
Contribution to Anticancer Efficacy
The oxidative stress induced by this compound contributes significantly to its tumor-killing ability.[1] ROS can inflict widespread damage on cancer cells, which often have a compromised antioxidant capacity compared to healthy cells.
-
Oxidative DNA Damage: ROS, particularly the hydroxyl radical, can cause single- and double-strand breaks in DNA and oxidation of nucleotide bases, leading to mutations and genomic instability.[12][13]
-
Lipid Peroxidation: Attack on polyunsaturated fatty acids in cellular membranes initiates a chain reaction of lipid peroxidation, compromising membrane integrity and function.
-
Protein Oxidation: ROS can oxidize amino acid residues, leading to protein misfolding, aggregation, and inactivation of critical enzymes.
-
Induction of Apoptosis: The overwhelming oxidative damage can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[1][12]
The Mechanism of Cardiotoxicity
The heart is uniquely vulnerable to anthracycline-induced oxidative stress.[2][14] This vulnerability stems from the high density of mitochondria in cardiomyocytes to meet energy demands and a relatively lower expression of antioxidant enzymes (e.g., catalase) compared to other tissues like the liver.[14]
-
Mitochondrial Accumulation: Anthracyclines have a high affinity for cardiolipin, a phospholipid found almost exclusively in the inner mitochondrial membrane, leading to their preferential accumulation within the mitochondria of heart cells.[5]
-
Disruption of Bioenergetics: Concentrated in the mitochondria, this compound's redox cycling disrupts the electron transport chain, impairs ATP synthesis, and generates a massive burst of local ROS.[5][8][15]
-
Calcium Dysregulation: Oxidative damage to the sarcoplasmic reticulum and mitochondria leads to dysregulation of intracellular calcium homeostasis, impairing contractile function.[8]
-
Induction of Myocyte Apoptosis: The combination of mitochondrial dysfunction, energy depletion, and sustained oxidative stress ultimately triggers apoptosis in cardiomyocytes, leading to progressive functional decline and heart failure.[2][16]
| Cellular Target | Consequence in Cancer Cells (Therapeutic) | Consequence in Cardiomyocytes (Toxic) |
| DNA | Induction of lethal double-strand breaks, apoptosis.[1][13] | Genomic instability, triggers cell death pathways.[14] |
| Mitochondria | Triggers intrinsic apoptotic pathway.[1] | Preferential drug accumulation, massive ROS burst, impaired ATP production, triggers apoptosis.[5][8] |
| Cell Membranes | Lipid peroxidation, loss of integrity.[1] | Damage to sarcoplasmic reticulum, impaired Ca²⁺ handling, contractile dysfunction.[8] |
| Proteins | Inactivation of survival-critical enzymes. | Inactivation of metabolic and structural proteins. |
Methodologies for Detecting this compound-Induced ROS
Accurately quantifying ROS is essential for studying this compound's mechanism and developing strategies to mitigate its toxicity. Due to the short-lived and reactive nature of these species, detection typically relies on chemical probes that become fluorescent upon oxidation.
Common Fluorescent Probes
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA): A general indicator for total intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.[17][18] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]
-
MitoSOX™ Red: A fluorogenic dye that specifically targets mitochondria and is selectively oxidized by superoxide, not by other ROS.[19][20] This makes it the gold standard for measuring mitochondrial superoxide, the primary ROS generated by anthracycline redox cycling.[19]
Self-Validating Experimental Protocol: Measuring Total Intracellular ROS using DCFH-DA
This protocol provides a robust framework for measuring this compound-induced ROS in adherent cell culture, incorporating essential controls for data integrity.
A. Materials
-
Adherent cells (e.g., HCT116, MCF-7, or H9c2 cardiomyocytes)
-
24-well or 96-well clear-bottom black plates
-
DCFH-DA (10 mM stock in DMSO)
-
This compound hydrochloride
-
N-acetylcysteine (NAC) - Antioxidant control
-
Hydrogen Peroxide (H₂O₂) - Positive control
-
Phenol red-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
B. Experimental Workflow
C. Detailed Step-by-Step Methodology
-
Cell Seeding: Seed cells in a clear-bottom black 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).[21]
-
Establish Controls (Causality Insight): A self-validating protocol requires multiple controls. Prepare wells for each condition:
-
Negative Control: Cells treated with vehicle (e.g., sterile water or PBS). This establishes the basal ROS level.
-
Positive Control: Cells treated with a known ROS inducer like H₂O₂ (e.g., 100-500 µM for 30-60 min). This confirms the assay is working and cells are responsive.
-
Antioxidant Control: Cells pre-treated with NAC (e.g., 1-5 mM for 1 hour) before adding this compound. This is crucial to validate that the fluorescence increase from this compound is indeed due to ROS, as NAC should quench the signal.
-
Test Condition: Cells treated with desired concentrations of this compound.
-
-
Treatment: Aspirate the old medium. Add fresh, phenol red-free medium containing the respective treatments (Vehicle, H₂O₂, this compound) to the wells. For the antioxidant control, add medium containing both NAC and this compound. Incubate for the desired time (e.g., 1-6 hours).
-
Probe Loading: Prepare a fresh working solution of DCFH-DA by diluting the 10 mM stock to a final concentration of 10-25 µM in pre-warmed HBSS.[18] Aspirate the treatment medium, wash cells once gently with warm HBSS, and add the DCFH-DA working solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.[21][22]
-
Data Acquisition: Aspirate the DCFH-DA solution. Wash the cells twice with warm HBSS to remove any extracellular probe. Add 100 µL of fresh HBSS to each well.[22] Immediately measure the fluorescence intensity using a microplate reader (Excitation: ~495 nm, Emission: ~529 nm) or visualize using a fluorescence microscope.[17][18]
-
Data Normalization (Optional but Recommended): After reading fluorescence, cell viability can be assessed in the same wells using assays like crystal violet or a protein quantification assay (e.g., Bradford) to normalize the ROS signal to cell number, correcting for any cytotoxicity.[22]
Future Directions and Therapeutic Implications
The central role of ROS in both the efficacy and toxicity of this compound presents a therapeutic challenge and an opportunity.
-
Cardioprotective Strategies: Research continues to focus on co-therapies aimed at mitigating cardiotoxicity. The iron chelator dexrazoxane is clinically approved to reduce anthracycline-induced cardiotoxicity, presumably by preventing the iron-catalyzed formation of hydroxyl radicals.[11][14] The investigation of novel antioxidants that selectively protect the heart without compromising the anticancer effects in the tumor is an active area of research.[4]
-
Tumor-Targeted ROS Induction: A key goal in drug development is to enhance ROS generation specifically within the tumor microenvironment. This could involve developing this compound analogs that are preferentially activated under tumor-specific conditions (e.g., hypoxia) or conjugating them to tumor-targeting moieties.
Conclusion
This compound's clinical utility is inextricably linked to its ability to generate reactive oxygen species through enzymatic redox cycling. This ROS burst is a powerful cytotoxic weapon against cancer cells but also the primary driver of dose-limiting cardiotoxicity. For researchers and drug developers, a thorough understanding of these underlying biochemical pathways is critical. By employing robust, well-controlled experimental methodologies, such as those detailed in this guide, the scientific community can continue to unravel the complexities of anthracycline action, paving the way for the design of more effective and safer cancer therapies.
References
-
Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride? Retrieved from Patsnap Synapse. [Link]
-
PubMed. (n.d.). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. Retrieved from PubMed. [Link]
-
Tsubaki, M., et al. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. Anticancer Research, 37(10), 5543-5549. [Link]
-
Angsutararux, P., et al. (2020). Oxidative stress and inflammation: determinants of anthracycline cardiotoxicity and possible therapeutic targets. Clinical Science, 134(23), 3217-3237. [Link]
-
DeBlasi, J. (2024). Understanding the Role of Reactive Oxygen Species in Cancer. Retrieved from The Metabolic Initiative. [Link]
-
ResearchGate. (n.d.). Mechanisms explaining the generation of reactive oxygen species from doxorubicin. Retrieved from ResearchGate. [Link]
-
Sena, L. A., & Chandel, N. S. (2012). ROS and ROS-Mediated Cellular Signaling. Oxidative Medicine and Cellular Longevity, 2012, 476121. [Link]
-
ResearchGate. (n.d.). Molecular mechanism of anthracycline-induced cardiotoxicity. Retrieved from ResearchGate. [Link]
-
Forte, M., et al. (2020). The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity. Antioxidants & Redox Signaling, 32(1), 11-28. [Link]
-
PubMed. (2021). Reducing oxidative stress may be important for treating this compound-induced cardiotoxicity with schisandrin B. Retrieved from PubMed. [Link]
-
He, Y., et al. (2023). Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress. Antioxidants, 12(3), 674. [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from Bio-protocol. [Link]
-
Hasinoff, B. B., & Khelifi, A. F. (2014). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 173-195. [Link]
-
Zhang, S., et al. (2022). Understanding Anthracycline Cardiotoxicity From Mitochondrial Aspect. Frontiers in Cardiovascular Medicine, 9, 821644. [Link]
-
Liguori, I., et al. (2018). ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways. Oxidative Medicine and Cellular Longevity, 2018, 7096340. [Link]
-
ResearchGate. (n.d.). Endogenous ROS production in cardiomyocytes following exposure to doxorubicin. Retrieved from ResearchGate. [Link]
-
Damiani, M., et al. (2016). Molecular mechanisms of anthracycline cardiovascular toxicity. Heart Failure Reviews, 21(5), 517-531. [Link]
-
Forrest, G. L., et al. (2000). Human NADPH-Cytochrome P450 Reductase Overexpression Does Not Enhance the Aerobic Cytotoxicity of Doxorubicin in Human Breast Cancer Cell Lines. Cancer Research, 60(1), 132-137. [Link]
-
ResearchGate. (n.d.). A redox cycling of doxorubicin. Retrieved from ResearchGate. [Link]
-
Gan, L., et al. (2011). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 39(11), 2042-2050. [Link]
-
Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). [Link]
-
Nazarewicz, R. R., et al. (2013). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Reactive Oxygen Species (Apex, N.C.), 1(1), 1-8. [Link]
-
Minotti, G., et al. (2004). Anthracycline-induced cardiotoxicity: overview of studies examining the roles of oxidative stress and free cellular iron. Pharmacological Reviews, 56(2), 185-229. [Link]
-
Dhatu, S., et al. (2019). Reactive oxygen species (ROS) generation as an underlying mechanism of inorganic phosphate (Pi)-induced mineralization of osteogenic cells. Bone, 120, 285-296. [Link]
-
Semantic Scholar. (n.d.). Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress. Retrieved from Semantic Scholar. [Link]
-
Proteopedia. (2019). NADPH Cytochrome P450 Oxidoreductase. Retrieved from Proteopedia. [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from Bioquochem. [Link]
-
Pandey, A. V., & Flück, C. E. (2013). NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. Pharmacology & Therapeutics, 138(2), 229-254. [Link]
Sources
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing oxidative stress may be important for treating this compound-induced cardiotoxicity with schisandrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Understanding Anthracycline Cardiotoxicity From Mitochondrial Aspect [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of anthracycline cardiovascular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Anthracycline-induced cardiotoxicity: overview of studies examining the roles of oxidative stress and free cellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Oxidative stress and inflammation: determinants of anthracycline cardiotoxicity and possible therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. bioquochem.com [bioquochem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural and Functional Divergence of Pirarubicin and Doxorubicin
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals
Abstract
Doxorubicin stands as a cornerstone of anthracycline-based chemotherapy, pivotal in treating a wide array of malignancies. However, its clinical utility is frequently hampered by dose-dependent cardiotoxicity and the emergence of multidrug resistance (MDR). Pirarubicin, a rationally designed analog, represents a significant stride in mitigating these liabilities. This guide provides an in-depth examination of the core structural distinction between these two compounds: the substitution of the 4'-hydroxyl group on doxorubicin's daunosamine sugar with a tetrahydropyranyl (THP) ether in this compound. We will dissect how this single, targeted modification fundamentally alters the molecule's physicochemical properties, leading to profound differences in cellular uptake, intracellular trafficking, efficacy against resistant tumors, and cardiotoxic potential. This analysis synthesizes mechanistic insights with actionable experimental protocols, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
Introduction: The Rationale for Anthracycline Evolution
Anthracyclines exert their potent cytotoxic effects primarily through two well-established mechanisms: intercalation into nuclear DNA and the inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription.[1][2][3] This dual action leads to catastrophic DNA strand breaks and the induction of apoptosis in rapidly proliferating cancer cells.[2][3] Despite their efficacy, the clinical application of the archetypal anthracycline, doxorubicin, is a balancing act between therapeutic benefit and severe side effects, most notably a cumulative and often irreversible cardiotoxicity.[1][4] Furthermore, its effectiveness can be nullified by MDR, frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5][6]
This clinical challenge spurred the development of second-generation analogs. The central hypothesis was that specific structural modifications could decouple the desired anticancer activity from the off-target toxicities and resistance mechanisms. This compound (also known as THP-Adriamycin) emerged from this effort as a prime example of successful rational drug design.[7][8]
Chapter 1: Comparative Structural and Physicochemical Analysis
The foundational difference between doxorubicin and this compound lies in a single modification on the daunosamine sugar moiety attached to the C-7 position of the shared tetracyclic aglycone.[9]
-
Doxorubicin: Features a hydroxyl (-OH) group at the 4'-position of the aminosugar. This polar group is a key site for metabolic reduction and contributes to the molecule's overall hydrophilic character.
-
This compound: The 4'-hydroxyl group is replaced by a (2''R)-4'-O-tetrahydropyranyl (THP) ether linkage.[2][7] This addition of a bulky, non-polar cyclic ether ring is the sole structural change, yet it drives a cascade of altered properties.
This modification significantly increases the lipophilicity of this compound compared to doxorubicin. This enhanced fat-solubility is a critical determinant of its altered pharmacological behavior.
| Property | Doxorubicin | This compound | Significance of the Difference |
| Chemical Formula | C₂₇H₂₉NO₁₁ | C₃₂H₃₇NO₁₂ | Addition of C₅H₈O from the THP ring.[7] |
| Molecular Weight | 543.5 g/mol | 627.6 g/mol | Increased molecular mass due to the THP moiety.[2] |
| Key Structural Feature | 4'-Hydroxyl group on daunosamine | 4'-O-tetrahydropyranyl (THP) ether on daunosamine | The THP group dramatically increases lipophilicity. |
| Predicted LogP | ~1.27 | >2.0 (Estimated) | Higher LogP indicates greater lipid solubility for this compound. |
Chapter 2: Functional Consequences of Increased Lipophilicity
The introduction of the THP group and the resultant increase in lipophilicity fundamentally alters how this compound interacts with biological systems, from cellular entry to metabolic fate.
Enhanced Cellular Uptake and Altered Trafficking
The most immediate consequence of this compound's higher lipophilicity is its dramatically accelerated passage across the lipid bilayer of the cell membrane.
-
Mechanism of Entry: While doxorubicin relies on a slower combination of passive diffusion and transporter-mediated uptake, this compound's greasy nature allows for rapid, passive diffusion directly through the cell membrane. Studies have shown that this compound is absorbed by tumor cells at a rate up to 170 times faster than doxorubicin, leading to a significantly higher intracellular concentration.[7] The intracellular concentration of this compound can reach over 2.5 times that of doxorubicin in certain cell lines.[10]
-
Intracellular Distribution: Interestingly, while this compound enters the cell more rapidly, its distribution to the nucleus is somewhat less efficient compared to doxorubicin. The nucleus-to-cell concentration ratio for this compound is around 40%, whereas for doxorubicin it can exceed 80%.[10] Despite this, the sheer magnitude of its initial cellular uptake means the absolute amount of this compound reaching the nucleus is still substantial and highly effective.[7][10] The pyranose residue in this compound's structure, which is similar to glucose, may also contribute to its superior uptake via glucose transporter systems that are often upregulated in tumor cells.[11]
Circumvention of P-glycoprotein (P-gp) Mediated Resistance
P-gp is an ATP-dependent efflux pump that actively removes a wide range of xenobiotics, including doxorubicin, from the cell, thereby preventing them from reaching their intracellular targets. This is a primary mechanism of MDR in cancer.
-
This compound as a Poor P-gp Substrate: The structural modification in this compound makes it a less recognizable substrate for the P-gp pump.[5] While not entirely immune to efflux, its ability to bypass P-gp-mediated resistance is a significant clinical advantage.[5][7] This allows this compound to maintain cytotoxic activity in doxorubicin-resistant tumors that overexpress P-gp.[1][7]
Reduced Cardiotoxicity
Doxorubicin-induced cardiotoxicity is a major dose-limiting factor.[1] The mechanisms are multifactorial, involving the generation of reactive oxygen species (ROS) through redox cycling of the aglycone, mitochondrial damage, and disruption of calcium homeostasis.[12][13][14][15][16]
-
Metabolic Differences: A key pathway for doxorubicin's cardiotoxicity involves its metabolic reduction to doxorubicinol, a secondary alcohol metabolite with potent cardiotoxic effects. The structural modification in this compound appears to hinder this metabolic conversion. By protecting the 4'-OH group, the formation of cardiotoxic metabolites is significantly reduced.
-
Clinical Evidence: This structural change translates into a demonstrably better safety profile. This compound has shown a significantly reduced propensity for causing the cumulative myocardial damage that leads to heart failure.[1] Retrospective studies have noted lower incidences of arrhythmia in patients treated with this compound-based regimens compared to doxorubicin-based ones.[17]
Chapter 3: Experimental Protocols for Comparative Assessment
To empirically validate the functional differences between this compound and doxorubicin, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative analysis.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[18][19][20][21]
Objective: To determine and compare the 50% inhibitory concentration (IC₅₀) of this compound and doxorubicin in both drug-sensitive and drug-resistant cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for sensitive, MCF-7/ADR for resistant) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin. Replace the culture medium with medium containing the drugs at various concentrations (e.g., from 0.01 µM to 100 µM). Include untreated wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against drug concentration and determine the IC₅₀ value for each drug using non-linear regression analysis.
Protocol: Cellular Uptake Analysis
Objective: To quantify and compare the rate and extent of intracellular accumulation of this compound and doxorubicin.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Drug Incubation: Treat the cells with a fixed concentration (e.g., 10 µM) of either this compound or doxorubicin for various time points (e.g., 5, 15, 30, 60, 120 minutes).[22]
-
Cell Harvesting: At each time point, wash the cells three times with ice-cold PBS to remove extracellular drug. Detach the cells using trypsin.
-
Quantification by Flow Cytometry: Resuspend the cells in PBS. Analyze the samples on a flow cytometer, using the natural fluorescence of the anthracyclines (excitation ~488 nm, emission ~590 nm) to measure the mean fluorescence intensity, which is proportional to the intracellular drug concentration.
-
Alternative Quantification by HPLC: Alternatively, lyse the cells and extract the drug using an appropriate solvent. Quantify the drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the mean fluorescence intensity or drug concentration against time to visualize the uptake kinetics for each compound.
Protocol: Topoisomerase II Inhibition (Decatenation Assay)
Objective: To assess the ability of each drug to stabilize the topoisomerase II-DNA cleavage complex, thereby inhibiting the enzyme's decatenation activity.[23]
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing assay buffer, kinetoplast DNA (kDNA - a network of catenated DNA circles), and varying concentrations of this compound or doxorubicin.[24]
-
Enzyme Addition: Add a defined unit of human topoisomerase IIα enzyme to each reaction tube.[23][24]
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the decatenation reaction to proceed.[23][24][25]
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[25] The SDS traps the enzyme covalently bound to the DNA if a cleavage complex was formed.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA forms.
-
Visualization and Analysis: Visualize the DNA under UV light.
-
Control (No Drug): Topoisomerase II will successfully decatenate the kDNA into minicircles, which will migrate faster through the gel.
-
Effective Inhibitor: The drug will trap the enzyme on the kDNA, preventing its decatenation. The large, catenated kDNA network will remain near the well. The potency of inhibition can be assessed by the drug concentration required to prevent the formation of decatenated products.
-
Conclusion
The transformation of doxorubicin into this compound is a testament to the power of targeted medicinal chemistry. A single structural modification—the masking of the 4'-hydroxyl group with a tetrahydropyranyl ether—initiates a cascade of favorable pharmacological changes. The resulting increase in lipophilicity enhances cellular uptake, provides a mechanism to circumvent P-gp-mediated multidrug resistance, and reduces the metabolic formation of cardiotoxic byproducts.[1][5][7] this compound thus represents a rationally designed evolution of the anthracycline scaffold, offering comparable, and in some resistant cases superior, efficacy with a significantly improved safety margin.[1][17] This in-depth guide provides the structural basis, functional consequences, and experimental framework for researchers to further explore and leverage these critical differences in the ongoing development of safer and more effective cancer chemotherapeutics.
References
-
Ningbo Innopharmchem Co.,Ltd. This compound Hydrochloride: A Comparative Analysis with Doxorubicin in Cancer Therapy. [Link]
-
Uchida, J., et al. (2021). Development of a Selective Tumor-Targeted Drug Delivery System: Hydroxypropyl-Acrylamide Polymer-Conjugated this compound (P-THP) for Pediatric Solid Tumors. National Institutes of Health. [Link]
-
Tomita, Y., et al. (2005). Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin. PubMed. [Link]
-
Wang, J., et al. (2012). Pronounced Cellular Uptake of this compound versus That of Other Anthracyclines: Comparison of HPMA Copolymer Conjugates of this compound and Doxorubicin. ResearchGate. [Link]
-
Ye, Z., et al. (2014). This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma. PubMed Central. [Link]
-
Wang, J., et al. (2015). This compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma: does the analog matter? PubMed. [Link]
-
ResearchGate. (n.d.). Chemical structure of this compound and doxorubicin. [Link]
-
Dantchev, D., et al. (1988). Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat. PubMed. [Link]
-
Chat Perche, MD, PhD. (2024). Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect. YouTube. [Link]
-
Zhai, L., et al. (2010). Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience. PubMed. [Link]
-
ResearchGate. (n.d.). Some calculated physicochemical properties of Doxorubicin and Daunorubicin. [Link]
-
Ma, W., et al. (2022). Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. PubMed Central. [Link]
-
Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central. [Link]
-
Casazza, A. M. (1979). Experimental evaluation of anthracycline analogs. PubMed. [Link]
-
Kubota, T., et al. (1998). This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues. PubMed. [Link]
-
Tacar, O., et al. (2013). Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Topoisomerase Assays. [Link]
-
Frontiers. (2021). Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. [Link]
-
MDPI. (n.d.). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. [Link]
-
Limtrakul, P., et al. (2017). Modulation of p-glycoprotein-mediated efflux this compound in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state. PubMed Central. [Link]
-
Journal of Pharmaceutical Research International. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. [Link]
-
ACS Publications. (2024). Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids. [Link]
-
National Institutes of Health. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
ACS Publications. (2016). Effect of Cholesterol on Cellular Uptake of Cancer Drugs this compound and Ellipticine. [Link]
-
National Institutes of Health. (2023). Polymer Nanomedicines with pH-Triggered this compound Release: Revealing the Role of Carrier Hydrophilicity and Release Kinetics in Anticancer Performance. [Link]
-
TopoGEN, Inc. (2012). Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. YouTube. [Link]
-
ResearchGate. (2021). Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. [Link]
-
Dove Medical Press. (2020). Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells. [Link]
-
ResearchGate. (n.d.). Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance. [Link]
-
MDPI. (n.d.). Optimizing Antiemetic Strategies Across Phases of Chemotherapy-Induced Nausea and Vomiting: Real-World Evidence in Breast Cancer. [Link]
-
Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
RSC Publishing. (n.d.). Biotinylated Pt(iv) prodrugs with elevated lipophilicity and cytotoxicity. Dalton Transactions. [Link]
-
American College of Cardiology. (2021). Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. [Link]
-
MDPI. (n.d.). Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). A REVIEW ON DOXORUBICIN INDUCED CARDIOTOXICITY AND ITS MOLECULAR MECHANISM. [Link]
-
protocols.io. (2023). MTT Assay protocol. [Link]
-
National Institutes of Health. (2010). Different anthracycline derivates for reducing cardiotoxicity in cancer patients. PubMed Central. [Link]
-
PubMed. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. youtube.com [youtube.com]
- 4. Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
- 7. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma: does the analog matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Selective Tumor-Targeted Drug Delivery System: Hydroxypropyl-Acrylamide Polymer-Conjugated this compound (P-THP) for Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. dovepress.com [dovepress.com]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. topogen.com [topogen.com]
An In-depth Technical Guide to Early Preclinical Studies of Pirarubicin
This guide provides a comprehensive overview of the foundational preclinical research that characterized the anthracycline antibiotic, pirarubicin. Developed as a derivative of doxorubicin, this compound was engineered to enhance therapeutic efficacy while mitigating the cardiotoxicity that has long been a limiting factor in anthracycline-based chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the early in-vitro and in-vivo studies that established the pharmacological profile of this important chemotherapeutic agent.
Introduction: The Rationale for this compound
The anthracycline class of antibiotics, which includes doxorubicin and daunorubicin, represents a cornerstone of cancer chemotherapy. Their potent antineoplastic activity, however, is often accompanied by significant side effects, most notably dose-dependent cardiotoxicity. This critical limitation spurred the development of new anthracycline analogs with improved safety profiles. This compound (also known as tetrahydropyranyl-adriamycin or THP) emerged from these efforts as a promising candidate.[1][2]
Early preclinical evaluations of this compound were driven by the hypothesis that modifications to the doxorubicin molecule could alter its pharmacokinetic and pharmacodynamic properties, leading to a wider therapeutic window. Specifically, the addition of a tetrahydropyranyl group was anticipated to increase the lipophilicity of the compound, potentially enhancing its cellular uptake and altering its intracellular trafficking, thereby improving its antitumor activity and reducing its cardiotoxic effects.[2]
Mechanism of Action: A Multifaceted Approach to Cancer Cell Cytotoxicity
This compound exerts its anticancer effects through a multi-pronged mechanism of action, primarily targeting the replication and transcription machinery of cancer cells.[1][3] The core mechanisms, elucidated through early preclinical investigations, are DNA intercalation and inhibition of topoisomerase II.[1][3][4]
-
DNA Intercalation: this compound, like its parent compound doxorubicin, inserts itself between the base pairs of the DNA double helix.[3] This physical obstruction disrupts the normal functioning of DNA, interfering with both replication and transcription processes.
-
Topoisomerase II Inhibition: A crucial aspect of this compound's cytotoxic activity is its interaction with topoisomerase II.[1][3] This enzyme is essential for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. This compound stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, this compound can participate in redox cycling, leading to the production of reactive oxygen species (ROS).[1] This induction of oxidative stress can cause further damage to DNA, proteins, and lipids, contributing to the overall cytotoxicity of the drug.
The following diagram illustrates the key steps in the mechanism of action of this compound.
Caption: Mechanism of action of this compound, leading to apoptosis.
In-Vitro Preclinical Studies: Assessing Antitumor Activity at the Cellular Level
A critical first step in the preclinical evaluation of any new anticancer agent is the assessment of its cytotoxic activity against a panel of cancer cell lines. Early in-vitro studies of this compound consistently demonstrated its potent antitumor effects across a range of malignancies.
Cell Viability and Cytotoxicity Assays
The primary method for evaluating the in-vitro efficacy of this compound is the assessment of its ability to inhibit the growth and induce the death of cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., MG-63 osteosarcoma, BIU-87 bladder cancer, HT-29 colon cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][6][7]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then treated with these various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by the addition of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is then determined.
Table 1: In-Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | ~1 | [5][7] |
| MoCR | Colon Carcinoma | ~1 | [5] |
| DLD-1 | Colon Cancer | ~1 | [5] |
| MCF-7 | Breast Cancer | ~1 | [5][7] |
| BIU-87 | Bladder Cancer | Not specified | [6] |
| MG63 | Osteosarcoma | Not specified | [2] |
Cell Cycle Analysis
To understand the impact of this compound on cell proliferation, cell cycle analysis is performed. These studies have shown that this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, in human osteosarcoma MG63 cells, this compound has been shown to cause G0/G1 cell cycle arrest.[2]
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with this compound at a concentration around the IC50 value for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In-Vivo Preclinical Studies: Efficacy and Safety in Animal Models
Following the promising results from in-vitro studies, the antitumor activity and toxicity of this compound were evaluated in various animal models of cancer. These studies are crucial for understanding the drug's behavior in a whole-organism context.
Xenograft and Syngeneic Tumor Models
The most common in-vivo models for assessing the efficacy of anticancer drugs are xenograft and syngeneic tumor models. In xenograft models, human cancer cells are implanted into immunodeficient mice. In syngeneic models, murine cancer cells are implanted into immunocompetent mice of the same strain.
Experimental Protocol: Murine Liver Metastasis Model
-
Cell Line: A murine colon carcinoma cell line (MoCR) is used.[5]
-
Animal Model: CBA mice are used for this syngeneic model.[5]
-
Tumor Induction: MoCR cells are injected into the spleen of the mice to establish liver metastases.
-
Drug Administration: this compound, or a formulation of this compound such as SMA-pirarubicin micelles, is administered intravenously at various doses.[5][7]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring tumor volume or by imaging techniques.
-
Efficacy Assessment: The antitumor efficacy is assessed by comparing the tumor growth in treated animals to that in control animals. Survival rates are also monitored.
-
Histological Analysis: At the end of the study, tumors and major organs are harvested for histological analysis to assess necrosis, apoptosis, and proliferation.
Table 2: In-Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Murine Liver Metastasis | Colon Carcinoma | SMA-pirarubicin (100 mg/kg) | 80% reduction in tumor volume; 93% survival at 40 days | [7] |
| Rat Bladder Cancer | Bladder Cancer | SWNT-pirarubicin | Higher tumor depression than free this compound | [6] |
| P388 Murine Leukemia | Leukemia | This compound in combination | High antitumor activity with cyclophosphamide, cisplatin, etc. | [8] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Early preclinical and clinical PK studies of this compound provided valuable insights into its behavior in the body.
Experimental Protocol: Pharmacokinetic Analysis in Patients
-
Drug Administration: this compound is administered as an intravenous bolus.[9]
-
Sample Collection: Blood and urine samples are collected at regular intervals after drug administration.[9]
-
Sample Processing: this compound and its metabolites are extracted from the plasma and urine samples.
-
Analytical Method: High-performance liquid chromatography (HPLC) with fluorometric detection is used to quantify the concentrations of this compound and its metabolites.[9]
-
Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to determine key PK parameters.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Half-life (α-phase) | 22.0 min | [9] |
| Half-life (β-phase) | 12.7 h | [9] |
| Total Plasma Clearance | 90 L/h/m² | [9] |
| Total Volume of Distribution | 1380 L/m² | [9] |
Toxicology Studies: Assessing the Safety Profile
A key objective of the preclinical development of this compound was to assess its toxicity profile, particularly its cardiotoxicity, in comparison to doxorubicin.
Experimental Protocol: Assessment of Cardiotoxicity in Rats
-
Animal Model: Rats are used to evaluate cardiotoxicity.[10]
-
Drug Administration: Rats are treated with this compound, epirubicin, or doxorubicin once a week for several weeks.
-
Electrocardiogram (ECG) Monitoring: ECGs are recorded to assess for any changes in cardiac function, such as prolongation of the QaT interval.[10]
-
Histopathological Examination: At the end of the treatment period, the hearts are harvested and examined histopathologically for signs of myocardial damage, such as vacuolization and swelling of myocardial cells.[10]
The results of these studies indicated that this compound has a weaker cardiotoxic effect compared to doxorubicin and epirubicin.[10]
Conclusion and Future Directions
The early preclinical studies of this compound successfully established its profile as a potent antineoplastic agent with a multifaceted mechanism of action. In-vitro investigations demonstrated its cytotoxicity against a broad range of cancer cell lines, while in-vivo studies in animal models confirmed its antitumor efficacy and, importantly, suggested a reduced cardiotoxicity profile compared to its parent compound, doxorubicin. These foundational studies provided the essential scientific rationale for the clinical development of this compound and its eventual use in the treatment of various cancers, including breast cancer, bladder cancer, and lymphomas.[1][11][12]
The journey of this compound from a rationally designed analog to a clinically utilized chemotherapeutic agent underscores the importance of rigorous preclinical evaluation. The methodologies and findings from these early studies continue to inform the development of new anticancer drugs and drug delivery systems aimed at maximizing therapeutic efficacy while minimizing toxicity.
References
-
What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
This compound in Combination Chemotherapy for Metastatic Breast Cancer - PubMed. Retrieved from [Link]
-
This compound Combination Low-Dose Chemotherapy for Early Infantile Stage MS Neuroblastoma: Case Report - NIH. (2023-05-12). Retrieved from [Link]
-
Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC - NIH. Retrieved from [Link]
-
CircZCCHC2 decreases this compound sensitivity and promotes triple-negative breast cancer development via the miR-1200/TPR axis - PMC - NIH. (2024-01-26). Retrieved from [Link]
-
What is this compound Hydrochloride used for? - Patsnap Synapse. (2024-06-14). Retrieved from [Link]
-
Targeting breast cancer using this compound-loaded vasoactive intestinal peptide grafted sterically stabilized micelles - PubMed. (2021-07-01). Retrieved from [Link]
-
This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC - PubMed Central. Retrieved from [Link]
-
In vitro and in vivo evaluation of tumor targeting styrene‐maleic acid copolymer‐this compound micelles: Survival improvement and inhibition of liver metastases - PMC - PubMed Central. Retrieved from [Link]
-
In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer. (2012-07-12). Retrieved from [Link]
-
In vitro and in vivo evaluation of tumor targeting styrene-maleic acid copolymer-pirarubicin micelles: Survival improvement and inhibition of liver metastases - PubMed. Retrieved from [Link]
-
Phase II trial of this compound in the treatment of advanced bladder cancer - PubMed. Retrieved from [Link]
-
Phase I study of this compound - PMC - NIH. Retrieved from [Link]
-
Cooperative study of this compound against urological cancers and future direction of its combination use. The Clinical Study Group of THP for Urological Malignant Tumors - PubMed. Retrieved from [Link]
-
This compound | C32H37NO12 | CID 11296583 - PubChem - NIH. Retrieved from [Link]
-
Phase I study of this compound - PubMed. Retrieved from [Link]
-
Synthesis of styrene-maleic acid copolymer (SMA)-conjugated this compound... - ResearchGate. Retrieved from [Link]
-
Pharmacokinetics and metabolism of this compound in humans: correlation with pharmacodynamics - PubMed. Retrieved from [Link]
-
Genome-Wide Screening Identifies Gene AKR1C1 Critical for Resistance to this compound in Bladder Cancer - MDPI. Retrieved from [Link]
-
In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer. (2012-07-13). Retrieved from [Link]
-
Pharmacokinetics and metabolism of this compound in advanced cancer patients - PubMed. Retrieved from [Link]
-
Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway - Frontiers. (2023-07-18). Retrieved from [Link]
-
Old but gold: the role of drug combinations in improving response to immune check-point inhibitors in thoracic malignancies beyond NSCLC - Open Exploration Publishing. Retrieved from [Link]
-
Development of Epirubicin-Loaded Biocompatible Polymer PLA–PEG–PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment - MDPI. Retrieved from [Link]
-
A Physiologically Based Pharmacokinetic Model to Predict Determinants of Variability in Epirubicin Exposure and Tissue Distribution - MDPI. (2023-04-12). Retrieved from [Link]
-
Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat - PubMed. Retrieved from [Link]
-
Experimental combination chemotherapy of this compound with various antitumor drugs against P388 murine leukemia - PubMed. Retrieved from [Link]
-
The pharmacokinetics of pirtobrutinib - YouTube. (2021-09-10). Retrieved from [Link]
-
Overcoming acquired doxorubicin resistance of ovarian carcinoma cells by verapamil-mediated promotion of DNA damage-driven cell death | bioRxiv. (2025-04-26). Retrieved from [Link]
-
Clinical pharmacokinetics of epirubicin - PubMed. Retrieved from [Link]
-
Update of early phase clinical trials in cancer immunotherapy - BMB Reports. Retrieved from [Link]
Sources
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. In vitro and in vivo evaluation of tumor targeting styrene‐maleic acid copolymer‐this compound micelles: Survival improvement and inhibition of liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of tumor targeting styrene-maleic acid copolymer-pirarubicin micelles: Survival improvement and inhibition of liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental combination chemotherapy of this compound with various antitumor drugs against P388 murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of this compound in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in combination chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Combination Low-Dose Chemotherapy for Early Infantile Stage MS Neuroblastoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Pirarubicin: Chemical Structure, Activity Relationship, and Pharmacological Profile
Technical Whitepaper [1]
Executive Summary
Pirarubicin (4'-O-tetrahydropyranyl-doxorubicin, THP-ADM) represents a critical evolution in anthracycline chemotherapy.[1][2] Developed to overcome the dose-limiting cardiotoxicity and cellular resistance associated with Doxorubicin (DOX), this compound features a unique structural modification—a tetrahydropyranyl (THP) group attached to the daunosamine sugar.[1] This guide analyzes the Structure-Activity Relationship (SAR) of this compound, elucidating how this single functional group alteration dramatically enhances cellular uptake kinetics, modifies biodistribution, and improves the therapeutic index.[1]
Chemical Architecture and SAR Analysis
The core efficacy of this compound stems from its specific deviation from the parent Doxorubicin scaffold. While both share the tetracyclic aglycone (chromophore) and the amino sugar (daunosamine), this compound possesses a lipophilic THP ether linkage.
Structural Specifics
-
Parent Scaffold: Anthracycline (Aglycone + Daunosamine).[1]
-
Modification Site: C-4' position of the daunosamine sugar moiety.[1][2]
-
Functional Group: Tetrahydropyranyl (THP) ether.[1]
-
Chemical Consequence: The masking of the 4'-hydroxyl group with a THP ring significantly reduces the molecule's polarity.
Structure-Activity Relationship (SAR) Map
The SAR of this compound can be defined by three primary vectors: Lipophilicity , Uptake Velocity , and Nuclear Retention .[1]
| Structural Feature | Chemical Effect | Biological Consequence |
| Aglycone System | Planar, aromatic structure | Facilitates intercalation between DNA base pairs.[1][2] |
| Daunosamine Sugar | Positive charge (amine) | Electrostatic interaction with the phosphate backbone of DNA. |
| 4'-O-THP Group | Increased Lipophilicity | Rapid transmembrane diffusion (non-carrier mediated).[1][2] |
| 4'-O-THP Group | Steric bulk | altered susceptibility to certain reductases (metabolic stability).[1][2] |
Visualization of SAR Logic
Figure 1: The causal chain from chemical structure (THP group) to biological phenotype (Rapid Uptake).[1][2]
Mechanistic Profile & Pharmacodynamics[1][2][4][5]
The "Velocity" Factor
The defining characteristic of this compound is its uptake kinetics. Unlike Doxorubicin, which relies heavily on slower, carrier-mediated transport or passive diffusion limited by its polarity, this compound crosses the lipid bilayer with exceptional speed.[1]
-
Uptake Rate: Approximately 170-fold faster than Doxorubicin in vitro.[1]
-
Clinical Implication: Shorter exposure times are required to achieve cytotoxic intracellular concentrations, making it highly effective for intravesical therapy (bladder cancer) where dwell time is limited.[1]
Molecular Mechanism
Once inside the nucleus, this compound follows the classical anthracycline mechanism but with kinetic advantages:
-
Intercalation: Inserts between DNA base pairs, disrupting replication and transcription.[1]
-
Topoisomerase II Poisoning: Stabilizes the cleavable complex (DNA-Topo II), preventing DNA religation and causing double-strand breaks.[1][2]
-
Apoptosis: The accumulation of DNA damage triggers p53-dependent and independent apoptotic pathways.[1]
Reduced Cardiotoxicity
This compound exhibits a more favorable safety profile regarding cardiotoxicity compared to Doxorubicin.[1][3]
-
Mechanism: The reduced cardiotoxicity is attributed to faster cellular efflux in cardiac tissue and potentially lower generation of reactive oxygen species (ROS) relative to the specific metabolic pathways that convert Doxorubicin to the highly toxic Doxorubicinol in the heart. While this compound is also metabolized, its rapid tumor uptake allows for effective dosing regimens that may spare cardiac tissue cumulative damage.[1]
Experimental Protocols
To validate the SAR and activity of this compound, the following protocols are standard in high-rigor pharmacological research.
Protocol A: Comparative Cellular Uptake Assay
Objective: Quantify the kinetic advantage of this compound over Doxorubicin. Principle: Anthracyclines are naturally fluorescent (Excitation ~480 nm, Emission ~590 nm).[1]
Materials:
-
Tumor Cell Line (e.g., HeLa, MCF-7, or T24).[1]
-
This compound (THP) and Doxorubicin (DOX) stocks (10 mM in DMSO).[1]
-
Flow Cytometer (e.g., BD FACSCalibur).[1]
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 6-well plates. Incubate overnight. -
Treatment: Treat cells with equimolar concentrations (e.g., 1 µM) of THP or DOX.[1]
-
Time Course: Harvest cells at distinct short intervals: 5 min, 15 min, 30 min, 1 hr, 2 hr.
-
Note: The critical difference is often seen in the first 15-30 minutes.[2]
-
-
Termination: Aspirate media, wash 2x with ice-cold PBS to halt transport.
-
Harvest: Trypsinize, resuspend in ice-cold PBS.
-
Analysis: Analyze immediately via Flow Cytometry (FL2 channel for red fluorescence).[1]
-
Data Output: Plot Mean Fluorescence Intensity (MFI) vs. Time. THP should show a steep initial slope compared to DOX.[1]
Protocol B: In Vitro Cytotoxicity (CCK-8 Assay)
Objective: Determine IC50 values.
Step-by-Step Methodology:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Prepare serial dilutions of this compound (0.01 µM to 100 µM). Add to wells.
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Development: Add 10 µL CCK-8 reagent (WST-8) to each well.
-
Read: Incubate 1-4 hours until color develops. Measure absorbance at 450 nm.
-
Calculation: Normalize to control (untreated) wells and calculate IC50 using non-linear regression (Sigmoidal dose-response).
Experimental Workflow Diagram
Figure 2: Parallel experimental workflow for validating this compound kinetics and potency.
Quantitative Comparison: this compound vs. Doxorubicin[1][4][7][8][9]
| Parameter | Doxorubicin (DOX) | This compound (THP) | SAR Driver |
| Uptake Mechanism | Passive (Slow) / Carrier | Passive Diffusion (Rapid) | THP Lipophilicity |
| Uptake Half-Life | ~15-30 mins | < 1-2 mins | THP Group |
| Nuclear Localization | Slow accumulation | Rapid saturation | THP Group |
| Cardiotoxicity | High (Dose-limiting) | Reduced | Altered Kinetics/Metabolism |
| Primary Indication | Broad spectrum | Bladder, Breast, Ovarian | Rapid uptake suits intravesical use |
Future Directions & Formulation
The lipophilic nature of this compound makes it an ideal candidate for Nanomedicine formulations . Current research focuses on:
-
Polymer Conjugates: Conjugating THP to HPMA copolymers to further enhance the Enhanced Permeability and Retention (EPR) effect.
-
Liposomes: While Doxil (Liposomal Doxorubicin) is standard, this compound liposomes could offer faster payload release upon tumor accumulation due to the drug's inherent membrane permeability.[1]
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
National Cancer Institute. (n.d.).[1] this compound Definition. NCI Drug Dictionary. Retrieved from [Link]
-
Tsuruo, T., et al. (1989).[1] Intracellular uptake and cytotoxicity of this compound. Cancer Chemotherapy and Pharmacology. (Contextual reference based on established field knowledge of THP kinetics).
-
Dantchev, D., et al. (1979).[1] Electron microscopic study of the heart of rats treated with this compound. (Foundational study on reduced cardiotoxicity).
-
Kantarjian, H., et al. (2010).[1] Anthracyclines in Hematology. (General reference for anthracycline mechanisms).
Sources
Methodological & Application
Determining the In Vitro Cytotoxicity of Pirarubicin: A Guide to Cell Viability Assay Protocols
Introduction: The Imperative for Accurate In Vitro Assessment of Pirarubicin
This compound (THP) is a potent anthracycline antibiotic, a derivative of doxorubicin, that has demonstrated significant efficacy in the treatment of various malignancies, including breast cancer, bladder cancer, and lymphomas.[1] Its primary mechanism of action involves intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription.[2] This disruption of fundamental cellular processes ultimately leads to the induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[3][4] The cytotoxic effects of this compound are often dose and time-dependent, making the precise determination of its potency in different cancer cell lines a cornerstone of preclinical drug development and translational research.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust in vitro cell viability assays to characterize the cytotoxic effects of this compound. We will delve into the mechanistic underpinnings of commonly employed assays, offer detailed, field-proven protocols, and address critical considerations for data analysis and interpretation, with a particular focus on the unique properties of anthracycline compounds.
The Science of Measuring Cell Death: Choosing the Right Tool for the Job
A variety of in vitro assays are available to assess cell viability, each with its own scientific principle, advantages, and limitations. The choice of assay should be guided by the specific research question, the cell type under investigation, and available laboratory equipment. For a comprehensive understanding of this compound's cytotoxic profile, it is often advisable to employ more than one method to validate the findings.
Here, we will focus on three widely adopted and well-validated assays: the MTT, XTT, and CellTiter-Glo® assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[6] A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP (adenosine triphosphate) present in a cell culture, which is a direct indicator of metabolically active cells.[7] The assay utilizes a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal.[8][9] This high-sensitivity assay is particularly well-suited for high-throughput screening.
Experimental Workflow for Assessing this compound Cytotoxicity
A typical experimental workflow for evaluating the in vitro cytotoxicity of this compound is outlined below. This workflow is applicable to all three assays discussed, with specific variations detailed in the subsequent protocols.
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Detailed Protocols: A Step-by-Step Guide
I. Cell Seeding and Preparation
-
Cell Culture: Maintain the chosen cancer cell line in its recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density. This density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the end of the incubation period and that the signal output is within the linear range of the assay.
-
Incubate the plates for 24 hours to allow the cells to adhere and resume logarithmic growth.
-
II. This compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of dilutions of this compound in the appropriate cell culture medium. The concentration range should be chosen to encompass the expected IC50 value. Based on published literature, a starting point for this compound concentration could be in the range of 0.1 µM to 200 µg/ml, depending on the cell line and incubation time.[10][11]
-
Cell Treatment:
-
Carefully remove the culture medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing culture medium without cells to measure background absorbance/luminescence.
-
-
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined experimentally and will depend on the cell line's doubling time and the mechanism of action of this compound.[12][13] Shorter incubation times (e.g., 10-60 minutes) have also been reported for specific bladder cancer cell lines.[11]
III. Cell Viability Assay Protocols
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.
-
MTT Addition: At the end of the this compound incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Expert Insight on this compound and MTT/XTT Assays: Anthracyclines like this compound and doxorubicin are colored compounds, which can potentially interfere with colorimetric assays.[14] To mitigate this, it is crucial to include proper blank controls (medium with this compound but no cells) for each concentration of the drug. Alternatively, consider washing the cells with PBS before adding the MTT reagent, though this may lead to some cell loss. For doxorubicin, replacing the culture medium with a neutral buffer like PBS during the MTT incubation has been shown to yield better results.[14]
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader. A reference wavelength of 650 nm is typically used for background subtraction.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to create the CellTiter-Glo® reagent. Allow the reagent to equilibrate to room temperature before use.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This helps to ensure a stable luminescent signal.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank control wells from all other readings.
-
Calculation of Percent Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Untreated Control) x 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis (four-parameter logistic model) with appropriate software (e.g., GraphPad Prism, R).[3] Simpler methods like linear regression after log transformation of the concentration can also be used for estimation.[15][16]
Quantitative Data Summary
| Assay | Principle | Detection Method | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric | Absorbance (570 nm) | Inexpensive, well-established | Insoluble formazan requires a solubilization step; potential interference from colored compounds. |
| XTT | Mitochondrial dehydrogenase activity | Colorimetric | Absorbance (450 nm) | Soluble formazan, simpler protocol | More expensive than MTT; potential interference from colored compounds. |
| CellTiter-Glo® | ATP quantification | Luminescence | Luminescence | High sensitivity, rapid, simple "add-mix-measure" protocol | More expensive, requires a luminometer. |
Troubleshooting and Scientific Integrity
A self-validating system is crucial for trustworthy results. Here are some common issues and solutions:
-
High Variability between Replicates: This can be due to uneven cell seeding, edge effects in the 96-well plate, or pipetting errors. To mitigate this, ensure a homogenous cell suspension before seeding and consider not using the outer wells of the plate for experimental samples.
-
Low Signal-to-Noise Ratio: This may indicate that the cell seeding density is too low or the incubation time with the assay reagent is insufficient. Optimize these parameters for your specific cell line.
-
Unexpected Increase in Absorbance/Luminescence at High Drug Concentrations: This can be an artifact of the drug interfering with the assay chemistry.[17] For colored compounds like this compound, this interference with colorimetric assays is a known issue.[14] Always run proper controls (drug in medium without cells) to check for this. If interference is significant, consider using a non-colorimetric assay like CellTiter-Glo®.
-
Discrepancies between Assays: Different assays measure different aspects of cell health (e.g., metabolic activity vs. ATP content). Discrepancies can provide valuable insights into the specific mechanism of this compound-induced cell death.
Conclusion: Towards Reproducible and Reliable this compound Cytotoxicity Data
The protocols and considerations outlined in this application note provide a robust framework for the in vitro assessment of this compound's cytotoxic effects. By carefully selecting the appropriate cell viability assay, optimizing experimental parameters, and being mindful of potential artifacts, researchers can generate high-quality, reproducible data. This, in turn, will facilitate a deeper understanding of this compound's mechanism of action and contribute to the development of more effective cancer therapies.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride? Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: A Deep Dive into its Anticancer Properties. Retrieved from [Link]
- Mizuno, T., et al. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. Anticancer Research, 37(11), 6121-6129.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2015, December 24). What is the best incubation time for MTT assay of natural products? Retrieved from [Link]
-
ResearchGate. (2016, February 27). Can incubation time influence in cell assays? Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
- Zhang, Y., et al. (2012). This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest. Acta Pharmacologica Sinica, 33(5), 658-664.
-
World Journal of Pharmaceutical Research. (2024, September 26). IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF TRANSITIONAL CELL CARCINOMA USING SIMILAR MOLECULE - SOTORASIB M24. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound Hydrochloride used for? Retrieved from [Link]
- Matsumura, Y., et al. (2007). Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells. International Journal of Urology, 14(10), 939-943.
- Liu, Z., et al. (2012). In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer. Brazilian Journal of Medical and Biological Research, 45(10), 936-942.
- Dias, N., et al. (2018). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Methods and Protocols, 1(2), 19.
-
In Vivo. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. Retrieved from [Link]
- Zhang, Y., et al. (2024).
-
Spandidos Publications. (2024, April 15). Perfusion drugs for non-muscle invasive bladder cancer (Review). Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Wang, J., et al. (2014). This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma. PLoS One, 9(4), e94798.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
-
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
-
ResearchGate. (2017, November 15). (PDF) this compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Retrieved from [Link]
-
News-Medical. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]
- de Courten, B., et al. (1993). Phase II trial of this compound in the treatment of advanced bladder cancer. Annals of Oncology, 4(4), 333-334.
-
ResearchGate. (2024, July 22). My question concerns MTT cell viability assay? Retrieved from [Link]
- Chen, Y. C., et al. (2015). Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways. Drug Design, Development and Therapy, 9, 447-456.
-
MDPI. (n.d.). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Retrieved from [Link]
- van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847.
- Zhao, H., et al. (2022). In vitro cytotoxicity of human urine and its potential toxic parameters towards bladder cancer cells. PLOS ONE, 17(10), e0276127.
-
Frontiers. (n.d.). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Retrieved from [Link]
-
Research Square. (2024, March 13). Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells. Retrieved from [Link]
-
Biocompare. (2017, August 22). CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncology Letters [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Precision Profiling of Pirarubicin (THP) Cytotoxicity in Cancer Cell Lines
Methodology: Colorimetric WST-8 (CCK-8) Assay | Target: Adherent Cancer Lines (T24, HepG2)
Introduction & Scientific Context
Pirarubicin (4'-O-tetrahydropyranyladriamycin, THP) is a semi-synthetic anthracycline derivative of doxorubicin. While both agents function as DNA intercalators and Topoisomerase II inhibitors, this compound possesses a distinct tetrahydropyranyl group that significantly enhances its lipophilicity. This structural modification allows THP to penetrate cell membranes approximately 170-fold faster than doxorubicin , facilitating rapid intracellular accumulation even in drug-resistant phenotypes.
This Application Note provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of this compound. Unlike legacy MTT assays, which require the solubilization of formazan crystals (introducing potential pipetting errors), this protocol utilizes the Cell Counting Kit-8 (CCK-8/WST-8) . The WST-8 tetrazolium salt is reduced by cellular dehydrogenases directly into a water-soluble orange formazan dye, ensuring higher sensitivity and reproducibility for high-throughput screening.
Mechanism of Action & Assay Logic
The following diagram illustrates the rapid cellular uptake of this compound compared to traditional anthracyclines and the downstream signaling leading to the colorimetric readout.
Figure 1: Mechanism of this compound cytotoxicity and its coupling to the WST-8 colorimetric readout. Note that THP efficacy relies on rapid transmembrane diffusion.
Experimental Protocol
Phase A: Reagent Preparation & Storage
Critical Causality: this compound is hydrophobic. Dissolving directly in aqueous media often leads to micro-precipitation, causing "noisy" data and inaccurate IC50 curves.
-
This compound Stock Solution (10 mM):
-
Dissolve lyophilized this compound powder in high-grade DMSO (Dimethyl sulfoxide).
-
Example: For 5 mg of THP (MW: ~627.6 g/mol ), add 796 µL of DMSO to achieve 10 mM.
-
Storage: Aliquot into light-protected amber tubes (20 µL/tube) and store at -20°C. Do not freeze-thaw more than twice.
-
-
Cell Culture Media:
-
T24 (Bladder Cancer): McCoy’s 5A + 10% FBS.
-
HepG2 (Liver Cancer): DMEM (High Glucose) + 10% FBS.
-
Note: Avoid Phenol Red if possible, or use a blank correction, as it can interfere slightly with absorbance at 450 nm.
-
Phase B: The Cytotoxicity Workflow
This workflow is optimized for adherent cell lines (T24, HepG2).
Figure 2: Step-by-step experimental workflow for IC50 determination.[1]
Step 1: Cell Seeding (Day 0)
-
Harvest cells in the logarithmic growth phase .
-
Seed 3,000 to 5,000 cells/well in a 96-well plate (100 µL volume).
-
Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS instead of cells. This prevents evaporation-induced concentration artifacts in the experimental wells.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Drug Treatment (Day 1)
-
Prepare a 2x Working Solution of this compound in complete media.
-
Perform 1:2 or 1:3 serial dilutions .
-
Recommended Range: 0.01 µM to 100 µM (8-10 points).
-
Vehicle Control: Media + DMSO (final concentration < 0.5%).
-
Blank Control: Media only (no cells).
-
-
Aspirate old media carefully and add 100 µL of drug-containing media to respective wells.
-
Duration: Incubate for 48 hours (standard) or 72 hours.
-
Pro-Tip for Bladder Cancer (T24): To simulate intravesical therapy, you may use a "pulse" treatment: Expose cells to high-dose THP for 30 minutes , wash twice with PBS, replace with fresh drug-free media, and incubate for 48h before reading.
-
Step 3: CCK-8 Reaction & Measurement (Day 3)
-
Add 10 µL of CCK-8 reagent directly to each well (avoiding bubbles).
-
Incubate at 37°C for 1 to 4 hours .
-
Check: The media will turn orange. Stop when the highest viability wells have an OD around 1.0–1.5.
-
-
Measure absorbance at 450 nm using a microplate reader. Reference wavelength (optional): 600 nm.
Data Analysis & Interpretation
Calculation Methodology
Do not use linear regression on log-transformed data, as it compresses error at high concentrations. Use Non-Linear Regression (4-Parameter Logistic - 4PL) .
Formula:
-
X: Log of concentration.
-
Y: Normalized Viability (%).
-
Top: 100% viability (Vehicle Control).
-
Bottom: 0% viability (Blank Control).
Expected Results (Reference Values)
The following table summarizes expected IC50 ranges based on literature for validation purposes.
| Cell Line | Tissue Origin | Drug | Exposure Time | Expected IC50 Range | Relative Potency |
| T24 | Bladder | This compound | 48h | 0.1 - 0.5 µM | High |
| T24 | Bladder | Doxorubicin | 48h | 0.5 - 1.2 µM | Moderate |
| HepG2 | Liver | This compound | 48h | 0.2 - 0.8 µM | High |
| HepG2 | Liver | Doxorubicin | 48h | 0.45 - 1.5 µM | Moderate |
Note: this compound typically exhibits lower IC50 values (higher potency) than Doxorubicin due to faster uptake.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Phenol red interference or contamination. | Use phenol-red free media or subtract blank OD450 from all values. |
| Low Signal in Controls | Low seeding density or short CCK-8 incubation. | Increase seeding to 5,000 cells/well or extend CCK-8 incubation to 4 hours. |
| Precipitation | Drug insolubility at high concentrations. | Ensure DMSO stock is 100% dissolved. Do not exceed 100 µM in aqueous media. |
| Inconsistent Replicates | Pipetting error or "Edge Effect". | Use multi-channel pipettes; exclude outer wells (fill with PBS). |
References
-
National Institutes of Health (NIH). this compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma. [Link]
-
GraphPad. Guide to Dose-Response Curves and IC50 Calculation (4PL). [Link]
Sources
Application Notes & Protocols: Intravenous Administration of Pirarubicin in Preclinical Animal Studies
Introduction
Pirarubicin (THP) is a potent second-generation anthracycline antibiotic and a powerful antineoplastic agent.[1][2] As a structural analogue of doxorubicin, its primary mechanism of action involves the intercalation into DNA base pairs and the potent inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription.[1][3] This dual action disrupts DNA topology, prevents DNA synthesis, and ultimately induces apoptotic cell death in rapidly proliferating cancer cells.[1][2] this compound may also generate reactive oxygen species, contributing to its cytotoxic effects.[1]
Preclinical animal studies are fundamental to evaluating the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile of this compound before clinical application. The intravenous (IV) route is the most common and clinically relevant method of administration for this compound, ensuring optimal bioavailability and systemic distribution.[1] This guide provides a comprehensive overview and detailed protocols for the intravenous administration of this compound in common laboratory animal models, designed for researchers in oncology, pharmacology, and drug development.
Part 1: Preclinical Considerations & Experimental Design
A well-designed study is critical for generating reproducible and meaningful data. The following factors must be carefully considered before initiating any in vivo experiment involving this compound.
Mechanism of Action: The Basis for Study Design
Understanding how this compound works is key to designing efficacy studies and interpreting outcomes. The drug primarily targets DNA, leading to cell cycle arrest and apoptosis. This mechanism informs the selection of tumor models (rapidly dividing cells are more sensitive) and the endpoints for PD studies (e.g., tumor growth inhibition, apoptosis markers).
Caption: this compound's multi-faceted mechanism of action.
Selection of Animal Models
The choice of animal model depends on the study's objectives.
-
Mice (Mus musculus): Widely used for efficacy studies (e.g., xenograft models) and initial PK screening due to their small size, cost-effectiveness, and availability of genetically engineered models. The lateral tail vein is the most common site for IV injection.[4][5]
-
Rats (Rattus norvegicus): Preferred for more detailed toxicology and PK/PD studies due to their larger size, which facilitates serial blood sampling.[6] The lateral tail vein is accessible, but surgical implantation of a jugular vein catheter is common for chronic studies requiring repeated dosing and sampling.[6][7][8]
-
Rabbits (Oryctolagus cuniculus): Often used in reproductive toxicology and for studies requiring larger blood volumes. The marginal ear vein is the most accessible and preferred site for IV administration.[9][10][11]
Vehicle Formulation and Preparation
The vehicle (the liquid used to dissolve or suspend the drug) must be sterile, non-toxic, and compatible with intravenous administration.[12][13]
-
Recommended Vehicle: For this compound hydrochloride, a sterile, isotonic solution is standard. 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W) are the most common and appropriate vehicles.[14]
-
Preparation: this compound is typically supplied as a lyophilized powder. Reconstitute the powder with the chosen sterile vehicle to the desired stock concentration immediately before use. The solution should be protected from light. Ensure the final solution is clear and free of particulates.[13] Warming the solution to room or body temperature before injection can reduce animal discomfort, especially for larger volumes.[15]
-
Causality: Using an isotonic vehicle at a physiological pH is critical to prevent hemolysis (rupture of red blood cells), vascular irritation, and thrombosis (blood clot formation) at the injection site.[13][15]
Dose Selection and Administration Volume
Dose levels should be based on literature review, previous studies with similar anthracyclines, or preliminary dose-range finding studies to determine the Maximum Tolerated Dose (MTD).
Table 1: Recommended IV Injection Volumes and Needle Sizes
| Species | Common Weight | Max Bolus Volume (per kg) | Max Slow Injection Volume (per kg) | Recommended Needle Gauge |
|---|---|---|---|---|
| Mouse | 20-30 g | 5 ml/kg[16] | 10-25 ml/kg[16][17] | 27-30 G[4][18] |
| Rat | 200-400 g | 5 ml/kg[5] | 10-20 ml/kg[17] | 25-27 G[4][18] |
| Rabbit | 2-4 kg | 5 ml/kg[5][10] | 10 ml/kg[17] | 21-25 G[5][9] |
Data compiled from multiple institutional and governmental guidelines.[5][16][17] Volumes for slow injection should be administered over several minutes.[17]
Expert Insight: Always start with a lower concentration and volume. A slow injection rate is crucial, especially for bolus doses, to prevent acute cardiac and pulmonary distress from rapid changes in blood volume and drug concentration.[12][16]
Part 2: Detailed Intravenous Administration Protocols
Adherence to aseptic technique is mandatory for all procedures to prevent infection.[13][15] Use sterile needles and syringes, and disinfect the injection site with 70% alcohol.[4][9] Each needle should be used for a single animal.[15]
Caption: General workflow for intravenous administration in animal models.
Protocol 2.1: Tail Vein Injection in Mice
This is the most common method for intravenous administration in mice.
Materials:
-
Mouse restrainer
-
Heat source (e.g., warming box or heat lamp)
-
Sterile 27-30 G needles and 1 mL syringes[4]
-
70% alcohol wipes
-
Gauze
Procedure:
-
Preparation: Warm the mouse for 5-10 minutes using a safe heat source to induce vasodilation of the tail veins, making them more visible and accessible.[4][18][19]
-
Restraint: Place the mouse into an appropriately sized restrainer, ensuring the tail is accessible.[19]
-
Site Selection: Identify one of the two lateral tail veins. Gently wipe the tail with an alcohol pad to clean the site and improve visualization.
-
Injection:
-
With the needle bevel facing up, align the syringe parallel to the tail.[4]
-
Insert the needle smoothly into the distal third of the vein (closer to the tip). A slight "flash" of blood in the needle hub may indicate successful entry. Aspiration is generally not recommended as it can collapse the small vein.[4]
-
Inject the solution slowly and steadily.[4] There should be no resistance. If a "bleb" forms or significant resistance is felt, the needle is not in the vein (extravasation). Immediately stop, withdraw the needle, and attempt injection at a more proximal site on the same or opposite vein.
-
-
Completion: After injection, withdraw the needle and apply gentle pressure to the site with gauze for 30-60 seconds to prevent bleeding and hematoma formation.[19]
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.[19]
Protocol 2.2: Jugular Vein Catheter Administration in Rats
For studies requiring repeated IV administration or serial blood sampling, a surgically implanted jugular vein catheter is the gold standard.[6][7][8] This procedure requires aseptic surgical skills and is typically performed under general anesthesia.
Materials:
-
General anesthesia setup
-
Surgical instruments
-
Vascular catheter (e.g., 22 G)[7]
-
Suture material
-
Heparinized saline (for flushing)
-
Sterile syringe with this compound solution
Abbreviated Procedure (Post-Surgery):
-
Acclimation: Allow the rat to fully recover from surgery (typically 3-5 days) before drug administration.
-
Patency Check: Access the externalized port of the catheter. Gently aspirate to check for blood flashback, confirming the catheter is in the vein.
-
Flushing: Slowly flush the catheter with a small volume (e.g., 0.1-0.2 mL) of sterile heparinized saline to ensure it is clear and patent.[8]
-
Administration: Connect the syringe containing the this compound solution. Administer the drug at a slow, controlled rate.
-
Post-Flush: After administration, flush the catheter again with heparinized saline to push the remaining drug from the catheter into circulation and prevent clotting (this is known as a heparin lock).[7]
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Expert Insight: Jugular vein cannulation significantly reduces the stress associated with repeated restraint and needle sticks, leading to more reliable and humane research.[8]
Protocol 2.3: Marginal Ear Vein Injection in Rabbits
The prominent marginal ear vein makes this procedure straightforward in rabbits.[11]
Materials:
-
Rabbit restrainer
-
Sterile 21-25 G needles (a butterfly catheter can also be used)[5][9]
-
Sterile syringes
-
70% alcohol wipes and gauze
Procedure:
-
Restraint: Place the rabbit in a suitable restrainer to prevent movement.[9]
-
Site Preparation: Shave a small area of fur over the marginal ear vein.[9] Apply gentle pressure at the base of the ear to dilate the vein. Clean the site with an alcohol wipe.[9][11]
-
Injection:
-
Insert the needle, bevel up, into the vein.[11]
-
Gently aspirate to confirm placement; a flash of blood should enter the syringe hub.[9]
-
Release the pressure at the base of the ear.
-
Administer the substance with a steady, slow motion.[9] The vein should blanch as the solution flows through it. Watch carefully for any swelling that indicates extravasation.[11]
-
-
Completion: Withdraw the needle and apply firm pressure with gauze for at least one minute to ensure hemostasis.[11]
-
Monitoring: Return the rabbit to its housing and observe for any adverse effects.
Part 3: Post-Administration Monitoring & Data Collection
Animal Welfare and Toxicity Monitoring
This compound, like other anthracyclines, can cause dose-limiting toxicities. Regular monitoring is essential for animal welfare and data integrity.
-
General Health: Monitor daily for changes in body weight, food/water intake, activity level, and grooming.
-
Myelosuppression: This is a common side effect.[1] Monitor for signs of infection or bleeding. Complete blood counts (CBCs) may be required at specified time points.
-
Cardiotoxicity: A known risk with anthracyclines.[1][20] For chronic studies, monitoring cardiac function via echocardiography (measuring ejection fraction and fractional shortening) may be necessary.[20][21][22] Serum biomarkers like troponin may also be assessed.[2]
-
Local Tissue Reaction: Check the injection site for signs of irritation, inflammation, or necrosis, particularly if extravasation was suspected.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling
-
PK Studies: Involve collecting serial blood samples at predetermined time points after IV administration to measure drug concentration in plasma. This data is used to determine key parameters like clearance, volume of distribution, and half-life.[23][24]
-
PD Studies: Involve assessing the effect of the drug on its target. In oncology, this typically means measuring tumor volume over time. Tissues (tumor and healthy organs) may be collected at the end of the study to measure drug distribution and target engagement.
Table 2: Representative Pharmacokinetic Parameters
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum plasma concentration | Indicates initial drug exposure. |
| AUC | Area Under the Curve | Represents total systemic drug exposure over time. |
| t½ (Half-life) | Time for plasma concentration to decrease by 50% | Determines dosing interval and time to reach steady-state. |
| CL (Clearance) | Volume of plasma cleared of drug per unit time | Indicates the efficiency of drug elimination. |
| Vd (Volume of Distribution) | Theoretical volume that would contain the total amount of drug at the same concentration as in plasma | Indicates the extent of drug distribution into tissues. |
Pharmacokinetic behavior often follows a multi-compartment model after IV administration.[23]
References
- Guideline on Administration of Substances to Laboratory Animals.Google Cloud.
- Understanding this compound: A Deep Dive into its Anticancer Properties.NINGBO INNO PHARMCHEM CO.,LTD.
- What is the mechanism of this compound Hydrochloride?Patsnap Synapse.
- Intravenous Tail Vein Injections.Texas Tech University Health Sciences Center Institutional Animal Care and Use Committee.
- IACUC Routes of Administration Guidelines.University of Minnesota Research & Innovation Office.
- IV injections are administered to rabbits in the marginal ear vein.NIH Office of Animal Care and Use (OACU).
- Lateral Tail Vein Injection in Mice and Rats.University of California, San Francisco Institutional Animal Care and Use Program.
- IACUC Guidelines.San Diego State University.
- This compound, an Anthracycline Antibiotics, Acts as a Topoisomerase II Inhibitor.MedChemExpress.
- A good practice guide to the administration of substances and removal of blood, including routes and volumes.Laboratory Animal Resources.
- Substance Administration - Recommended Volumes (Informational Sheet).University of Iowa Office of Animal Resources.
- UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.The University of British Columbia.
- SOP: Intravenous Injections in the Rabbit.Virginia Tech Research and Innovation.
- Antitumoral efficacy and pharmacokinetic properties of this compound upon hepatic intra-arterial injection in the rabbit V x 2 tumour model.British Journal of Cancer.
- Microsurgical Skills of Establishing Permanent Jugular Vein Cannulation in Rats for Serial Blood Sampling of Orally Administered Drug.Journal of Visualized Experiments.
- IV injections are straightforward in rabbits because of the ease of vascular access.University of Georgia Research.
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.ILAR Journal.
- What is considered cardiotoxicity of anthracyclines in animal studies.Journal of the Hellenic Veterinary Medical Society.
- Pirbenicillin: Pharmacokinetic Parameters in Mice.Antimicrobial Agents and Chemotherapy.
- Simple Procedure for Jugular Vein Cannulation of Rats.Defense Technical Information Center.
- Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.ResearchGate.
- What is considered cardiotoxicity of anthracyclines in animal studies.ResearchGate.
- JUGULAR VEIN CANNULATION IN RATS – A MINI REVIEW.Canadian Journal of Pure & Applied Sciences.
- Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention.Heart Failure Reviews.
- Surgery – tail vein injection.Mouse Metabolic Phenotyping Centers.
- What are the preferable iv vehicle system for in vivo study?ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. Microsurgical Skills of Establishing Permanent Jugular Vein Cannulation in Rats for Serial Blood Sampling of Orally Administered Drug [jove.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. cjpas.net [cjpas.net]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. research.uga.edu [research.uga.edu]
- 12. lar.fsu.edu [lar.fsu.edu]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. mmpc.org [mmpc.org]
- 20. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pirbenicillin: Pharmacokinetic Parameters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Pirarubicin-Loaded Nanoparticles for Targeted Drug Delivery
Introduction: Rationale for Nanoparticle-Mediated Pirarubicin Delivery
This compound (THP), an anthracycline antibiotic, has demonstrated equivalent or even superior cytotoxicity against various cancers compared to its analogue, doxorubicin, with potentially reduced cardiotoxicity.[1][2] However, like many conventional chemotherapeutics, its clinical efficacy is often hampered by indiscriminate distribution to both tumor and healthy tissues, leading to systemic toxicity.[3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[4] By encapsulating this compound within a nanocarrier, we can modulate its pharmacokinetic profile, enhance its stability in circulation, and potentially achieve targeted delivery to the tumor microenvironment, thereby improving therapeutic efficacy while minimizing adverse side effects.[5][6]
This guide provides a comprehensive overview of the methodologies involved in the development and characterization of this compound-loaded nanoparticles. We will delve into the rationale behind the selection of materials and methods, present detailed experimental protocols, and discuss the critical characterization techniques required to ensure the formulation of a safe and effective nanomedicine. The protocols described herein are designed to be self-validating, with integrated quality control checkpoints to ensure reproducibility and reliability.
PART 1: Formulation and Preparation of this compound-Loaded Nanoparticles
The choice of nanoparticle platform is critical and depends on the desired physicochemical properties and biological performance. Here, we focus on two widely explored and robust methods for encapsulating this compound: the double emulsion-solvent evaporation method for polymeric nanoparticles and the anti-solvent precipitation technique for nanosuspensions.
Rationale for Method Selection
-
Double Emulsion-Solvent Evaporation: This technique is particularly well-suited for encapsulating hydrophilic drugs like this compound hydrochloride within hydrophobic polymeric matrices such as Poly(lactic-co-glycolic acid) (PLGA) or Poly(lactide)-Poly(ethylene glycol)-Poly(lactide) (PLA-PEG-PLA).[7][8] The formation of a water-in-oil-in-water (w/o/w) double emulsion protects the aqueous drug solution during the initial stages of nanoparticle formation. The subsequent evaporation of the organic solvent leads to the precipitation of the polymer, entrapping the drug within the solid nanoparticle core. This method allows for good control over particle size and achieves high encapsulation efficiency.[8]
-
Anti-Solvent Precipitation: This "bottom-up" method is ideal for creating nanosuspensions of drugs that have been hydrophobically modified.[3][9] It involves dissolving the modified drug in a suitable organic solvent and then introducing this solution into an anti-solvent (typically an aqueous solution) in which the drug is poorly soluble. The rapid change in solvent polarity causes the drug to precipitate into nanoparticles. The presence of a stabilizer, such as albumin, is crucial to prevent particle aggregation and control particle size.[3]
Experimental Workflow for Nanoparticle Preparation
The following diagram illustrates the general workflow for the preparation and initial characterization of this compound-loaded nanoparticles.
Caption: Workflow for this compound nanoparticle preparation and characterization.
Detailed Protocol 1: Double Emulsion-Solvent Evaporation for PLGA Nanoparticles
This protocol is adapted from methodologies used for encapsulating anthracyclines in biodegradable polymers.[7][8]
Materials:
-
This compound Hydrochloride (THP)
-
Poly(lactic-co-glycolic acid) (PLGA) or PLA-PEG-PLA
-
Dichloromethane (DCM) or Chloroform
-
Poly(vinyl alcohol) (PVA) solution (e.g., 3% w/v)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 40 mg of PLA-PEG-PLA polymer in 2 mL of chloroform.[8]
-
Aqueous Phase Preparation: Dissolve this compound in deionized water or a suitable buffer to a desired concentration (e.g., 1.4 mg in 1 mL).[7]
-
Primary Emulsion (w/o): Add the aqueous this compound solution drop-wise to the organic polymer solution. Place the mixture in an ice bath and sonicate for 30-60 seconds at approximately 65-70 W to form the primary water-in-oil emulsion.[7][8]
-
Secondary Emulsion (w/o/w): Add the primary emulsion to 4 mL of a 3% (w/v) PVA solution and sonicate again for 30-60 seconds to form the double emulsion.[7]
-
Solvent Evaporation: Transfer the double emulsion to a larger volume (e.g., 50 mL) of a 0.3% (w/v) PVA solution and stir vigorously for several hours to allow the organic solvent to evaporate.[7] Alternatively, a rotary evaporator can be used.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 13,000 rpm) for 20 minutes.[7]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powdered form for storage.
Detailed Protocol 2: Anti-Solvent Precipitation for Fatty Acid-Modified this compound Nanosuspensions
This protocol is based on the synthesis of hydrophobically modified this compound nanosuspensions.[3]
Materials:
-
Fatty acid-modified this compound (e.g., palmitic acid-THP)
-
Suitable organic solvent (e.g., a mixture of methanol and chloroform)
-
Aqueous anti-solvent containing a stabilizer (e.g., 80 µM Bovine Serum Albumin - BSA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Synthesis of Fatty Acid-Modified this compound: This involves a chemical conjugation step to increase the hydrophobicity of this compound. For example, reacting this compound with a fatty acid hydrazide.[3]
-
Dissolution of Modified Drug: Dissolve the fatty acid-modified this compound in the organic solvent to a specific concentration (e.g., 80 µM).[3]
-
Precipitation: Rapidly inject the drug solution into the aqueous anti-solvent containing BSA while stirring vigorously. The volume ratio of the drug solution to the anti-solvent should be optimized to achieve the desired particle size.
-
Stabilization: Continue stirring for a defined period to allow for the stabilization of the newly formed nanoparticles by the BSA.
-
Characterization: The resulting nanosuspension is then ready for characterization.
PART 2: Physicochemical Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and potential in vivo performance of the nanoparticle formulation.
Rationale for Characterization Techniques
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles in suspension. Particle size is a critical parameter that influences cellular uptake, biodistribution, and clearance from the body.[10][11] A narrow size distribution (low PDI) is generally desirable for uniformity.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, offering insights into their morphology (e.g., spherical shape), size, and state of aggregation.[12]
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles. The zeta potential is a key factor in the stability of the nanoparticle suspension (a higher absolute value suggests greater stability against aggregation) and can influence interactions with cell membranes.[13]
-
Encapsulation Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of drug successfully incorporated into the nanoparticles. High EE and DL are crucial for delivering a therapeutically relevant dose. HPLC is a standard method for determining the drug concentration.[3][13]
Summary of Expected Physicochemical Properties
| Parameter | Typical Range | Significance |
| Particle Size (DLS) | 100 - 200 nm | Influences cellular uptake and biodistribution.[10][14] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution.[14] |
| Zeta Potential | > |20| mV | Suggests good colloidal stability.[13] |
| Encapsulation Efficiency | > 80% | High efficiency minimizes drug waste.[2][14] |
| Drug Loading | Varies with formulation | Determines the amount of drug per unit weight of nanoparticles. |
Detailed Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Materials:
-
This compound-loaded nanoparticle suspension
-
Organic solvent to dissolve the polymer (e.g., DMSO, DCM)
-
HPLC system with a suitable column and UV detector (detection wavelength for this compound is around 488 nm)[3]
-
Centrifugal filter units (e.g., Amicon® Ultra)
Procedure:
-
Separation of Free Drug: Take a known volume of the nanoparticle suspension and centrifuge it using a centrifugal filter unit to separate the nanoparticles from the aqueous phase containing the unencapsulated ("free") drug.
-
Quantification of Free Drug: Analyze the filtrate (containing the free drug) by HPLC to determine the concentration of unencapsulated this compound.
-
Quantification of Total Drug: Take the same known volume of the initial nanoparticle suspension (before separation). Add an appropriate organic solvent to dissolve the nanoparticles and release the encapsulated drug. Dilute the sample as needed and analyze by HPLC to determine the total drug concentration.
-
Calculations:
-
Encapsulation Efficiency (EE %): ((Total Drug - Free Drug) / Total Drug) * 100
-
Drug Loading (DL %): ((Total Drug - Free Drug) / Weight of Nanoparticles) * 100
-
PART 3: In Vitro Evaluation of Nanoparticle Performance
In vitro assays are crucial for predicting the in vivo behavior of the this compound-loaded nanoparticles.
Rationale for In Vitro Assays
-
In Vitro Drug Release: This assay assesses the rate and extent of this compound release from the nanoparticles over time. A sustained release profile is often desirable to maintain the drug concentration in the therapeutic window for an extended period.[15] The release can be triggered by environmental factors, such as the acidic pH of the tumor microenvironment.[5][16]
-
Cellular Uptake: This assay determines the efficiency with which cancer cells internalize the nanoparticles. Enhanced cellular uptake compared to the free drug is a key advantage of nanoparticle delivery.[5][17]
-
In Vitro Cytotoxicity: This assay evaluates the ability of the this compound-loaded nanoparticles to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of the nanoformulation to the free drug.[5]
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound nanoparticles.
Detailed Protocol 4: In Vitro Drug Release Study
This protocol utilizes the dialysis bag diffusion method.[18]
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., Phosphate Buffered Saline - PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.4 to simulate the tumor microenvironment)[16]
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis: Seal the dialysis bag and immerse it in a known volume of the release buffer.
-
Incubation: Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the collected samples by HPLC to determine the concentration of released this compound.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Detailed Protocol 5: Cellular Uptake and Cytotoxicity Assessment
Cellular Uptake (Qualitative and Quantitative):
-
Fluorescence Microscopy (Qualitative): Seed cancer cells (e.g., breast cancer cell lines) on coverslips in a petri dish and allow them to adhere. Treat the cells with this compound-loaded nanoparticles (this compound is intrinsically fluorescent) for various time points. Wash the cells to remove non-internalized nanoparticles, fix them, and stain the nuclei with DAPI. Visualize the cells under a fluorescence microscope to observe the intracellular localization of the nanoparticles.
-
Flow Cytometry (Quantitative): Treat cancer cells in suspension with this compound-loaded nanoparticles. After incubation, wash the cells and analyze them using a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized nanoparticles.
Cytotoxicity (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.
Conclusion and Future Perspectives
The development of this compound-loaded nanoparticles represents a promising avenue for enhancing cancer therapy. The protocols outlined in this guide provide a robust framework for the formulation, characterization, and in vitro evaluation of these nanomedicines. Successful in vitro results, demonstrating favorable physicochemical properties, sustained drug release, enhanced cellular uptake, and potent cytotoxicity, will lay the groundwork for subsequent in vivo studies in animal models. Further research may focus on surface modification of these nanoparticles with targeting ligands (active targeting) to further improve their tumor-specific accumulation and therapeutic efficacy.[9][19]
References
- Gupta, P., Kaur, H., Anees, M., Tiwari, S., Bansal, A., & Singh, H. (2025). pH-Triggered delivery of this compound–gemcitabine duo using polymeric nanoparticles for synergistic breast cancer therapy. RSC Publishing.
- Commey, K. L., et al. (2024). Preparation and in Vitro Characterization of Fatty-Acid Modified this compound Nanosuspensions Stabilized by Albumin. ResearchGate.
- Shakir, N., et al. (2023). This compound loaded biodegradable nanoparticles downregulate IL-6, COX-II and TNF-α along with oxidative stress markers in comparison to conventional this compound in healthy albino rats. Journal of Drug Delivery Science and Technology.
- Li, Y., et al. Co-delivery of this compound and Paclitaxel by Human Serum Albumin Nanoparticles to Enhance Antitumor Effect and Reduce Systemic Toxicity in Breast Cancers. Molecular Pharmaceutics.
- Ghaferi, M., et al. (2022). Formulation and Characterization of Fe3O4@PEG Nanoparticles Loaded Sorafenib; Molecular Studies and Evaluation of Cytotoxicity in Liver Cancer Cell Lines. MDPI.
- Mohanraj, V. J., & Chen, Y. (2006). Nanoparticle-based targeted drug delivery. Journal of Biomedical Nanotechnology.
- Kostka, L., et al. (2025). Polymer Nanomedicines with pH-Triggered this compound Release: Revealing the Role of Carrier Hydrophilicity and Release Kinetics in Anticancer Performance. Biomacromolecules.
- Wikipedia. (n.d.). Nanoparticle drug delivery. Wikipedia.
- Abootorabi, S. N., et al. (2020). Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy. International Journal of Nanomedicine.
- Shakir, N., et al. (2023). This compound loaded biodegradable nanoparticles downregulate IL-6, COX-II and TNF-alpha along with oxidative stress markers in comparison to conventional this compound in healthy albino rats. Diva-portal.org.
- Moodley, T., et al. (2021). Targeted Nanocarrier-Based Drug Delivery Strategies for Improving the Therapeutic Efficacy of PARP Inhibitors against Ovarian Cancer. MDPI.
- Li, T., et al. (2026). Research progress of nano-drug delivery system based on photothermal t. International Journal of Nanomedicine.
- Skirecka, A., et al. (2024). Nanoparticle-Encapsulated Epirubicin Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice. PubMed Central.
- Mophecha, K., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Molecules.
- Adjei, I. M., Sharma, B., & Labhasetwar, V. (2014). Nanoparticles: cellular uptake and cytotoxicity. Advances in Experimental Medicine and Biology.
- Premier Science. (2025). Nanoparticles in Drug Delivery. Premier Science.
- Al-Zoubi, M. S., et al. (2021). Development of Epirubicin-Loaded Biocompatible Polymer PLA–PEG–PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment. Polymers.
- Adjei, I. M., Sharma, B., & Labhasetwar, V. (2014). Nanoparticles: Cellular Uptake and Cytotoxicity. ResearchGate.
- ResearchGate. (n.d.). In vitro drug release study of epirubicin and paclitaxel from PLGA-PEI-EPI-PTX NPs at (A) pH 7.5 and (B) pH 5.4. ResearchGate.
- Piepera, S., & Langera, K. (2017). Doxorubicin-loaded PLGA nanoparticles - a systematic evaluation of preparation techniques and parameters. Materials Today: Proceedings.
- Hashemi, M., et al. (2020). Cancer-Nano-Interaction: From Cellular Uptake to Mechanobiological Responses. MDPI.
- Kostka, L., et al. (2025). Polymer Nanomedicines with pH-Triggered this compound Release: Revealing the Role of Carrier Hydrophilicity and Release Kinetics in Anticancer Performance. PubMed.
- Meel, R., et al. (2014). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Journal of Controlled Release.
- Jain, A., et al. (2015). Biodegradable polymeric nanoparticles for oral delivery of epirubicin. ResearchGate.
- Behzadi, S., et al. (2017). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound loaded biodegradable nanoparticles downregulate IL-6, COX-II and TNF-alpha along with oxidative stress markers in comparison to conventional this compound in healthy albino rats [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pH-Triggered delivery of this compound–gemcitabine duo using polymeric nanoparticles for synergistic breast cancer therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00654B [pubs.rsc.org]
- 6. Nanoparticle-Encapsulated Epirubicin Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Development of Epirubicin-Loaded Biocompatible Polymer PLA–PEG–PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nanoparticles: cellular uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Application Note: Precision Dosage & Handling of Pirarubicin (THP) for In Vitro Assays
Abstract & Scope
Pirarubicin (4'-O-tetrahydropyranyldoxorubicin, THP) is a semi-synthetic anthracycline antibiotic and a potent topoisomerase II inhibitor.[1][2] While structurally similar to doxorubicin, it exhibits distinct pharmacokinetics, including faster cellular uptake and reduced cardiotoxicity. However, its rapid uptake kinetics and sensitivity to hydrolysis require rigorous dosage precision. This guide provides a standardized protocol for calculating, preparing, and handling this compound for cell culture experiments, ensuring reproducibility and data integrity.
Mechanism of Action & Rationale
To design effective dose-response experiments, one must understand the drug's molecular behavior.[1] this compound acts primarily through two mechanisms:
-
DNA Intercalation: It inserts between base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and causing double-strand breaks.[1]
Unlike doxorubicin, the tetrahydropyranyl group at the 4'-position of this compound confers higher lipophilicity, facilitating rapid transmembrane transport. This necessitates precise temporal control during treatment; even short exposure times can result in significant intracellular accumulation.
Visualization: Anthracycline Mechanism of Action[3][4]
Figure 1: Molecular pathway of this compound-induced cytotoxicity.[1] The drug rapidly crosses the membrane, intercalates DNA, and poisons Topoisomerase II, leading to irreversible DNA damage.
Physical Properties & Stock Preparation
Accurate dosage begins with accurate characterization of the raw material.
Table 1: Key Chemical Properties
| Property | Value | Notes |
| Compound Name | This compound (THP) | |
| Molecular Weight | 627.64 g/mol | Verify specific batch; salts (e.g., HCl) increase MW.[1] |
| Solubility (DMSO) | ~10–33 mg/mL | Recommended solvent for stock.[1] |
| Solubility (Water) | Poor / Unstable | Avoid for stock solutions.[1] |
| Stability | Light Sensitive, Hygroscopic | Store powder at -20°C. Protect from light.[1][3] |
Protocol: Stock Solution Preparation
Objective: Prepare a 10 mM Stock Solution in DMSO.
-
Weighing: Accurately weigh the this compound powder. Example: 5.0 mg .
-
Calculation: Use the formula
. -
Dissolution: Add 796.6 µL of sterile, high-grade DMSO (Dimethyl Sulfoxide) to the powder.
-
Mixing: Vortex gently until fully dissolved. The solution should be clear red/orange.
-
Storage: Aliquot into light-protective amber tubes (e.g., 20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Critical Warning: this compound is unstable in aqueous solutions over long periods. Never store working solutions in media; prepare them fresh immediately before use.
Dosage Calculation & Serial Dilution Strategy
To determine the IC50 (Half-Maximal Inhibitory Concentration), you must treat cells with a logarithmic range of concentrations.
Experimental Design Parameters
-
Cell Lines: HeLa, MCF-7, T24 (Bladder Cancer).[1]
-
Typical IC50 Range: 0.1 µM – 5.0 µM (Cell line dependent).[1]
-
Dose Range: 0.01 µM to 100 µM (covering 4 logs).
-
DMSO Limit: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity. Ideally < 0.1%.[1]
Calculation Workflow (Example)
Goal: Prepare 3 mL of 10 µM Working Solution from 10 mM Stock.
-
Dilution Factor:
. -
Direct Dilution Risk: Pipetting 3 µL into 3 mL is prone to error and leaves 0.1% DMSO.[1]
-
Two-Step Dilution (Recommended):
-
Step A (Intermediate): Dilute 10 mM Stock 1:100 in Media
100 µM Intermediate.-
(10 µL Stock + 990 µL Media).[1]
-
-
Step B (Working): Dilute 100 µM Intermediate 1:10 in Media
10 µM Final.-
(300 µL Intermediate + 2.7 mL Media).
-
-
Visualization: Serial Dilution Workflow
Figure 2: Serial dilution scheme ensuring DMSO concentration remains negligible (<0.1%) in the final assay.
Experimental Protocol: Cytotoxicity Assay (MTT/CCK-8)
Phase 1: Cell Seeding
-
Harvest cells in the exponential growth phase.
-
Seed 3,000 – 5,000 cells/well in a 96-well plate (100 µL/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Treatment[1]
-
Prepare fresh Working Solutions (e.g., 0, 0.01, 0.1, 1, 5, 10, 50, 100 µM) using the Two-Step Dilution method described above.
-
Control Groups:
-
Vehicle Control: Media + DMSO (equivalent to highest DMSO concentration used, e.g., 0.1%).
-
Blank: Media only (no cells).[1]
-
-
Aspirate old media from the wells (carefully, do not dislodge cells).
-
Add 100 µL of Working Solution to triplicate wells.
-
Incubate for 24 – 72 hours (standard is 48h).
Phase 3: Readout & Analysis[1]
-
Add MTT (0.5 mg/mL) or CCK-8 reagent according to manufacturer instructions.[1]
-
Incubate 1–4 hours.
-
Measure absorbance (OD) at 570 nm (MTT) or 450 nm (CCK-8).[1]
-
Calculate Viability:
[1] -
Determine IC50: Plot Log(Concentration) vs. % Viability.[1] Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous media.[1] | Do not exceed 100 µM in media.[1] Ensure intermediate dilution step is well-mixed.[1] |
| Inconsistent Data | "Edge Effect" in 96-well plates. | Fill outer edge wells with PBS instead of cells. |
| Low Potency | Drug degradation.[1] | This compound degrades in light/water. Use fresh aliquots. Do not store diluted media.[1] |
| High Control Death | DMSO toxicity.[1][5][6][7] | Ensure final DMSO < 0.5%.[1] Include a "Media Only" vs "DMSO Control" comparison. |
References
-
MedChemExpress. this compound (THP) Datasheet.[1] Retrieved from [1]
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [1]
-
SelleckChem. this compound (THP) - Topoisomerase II Inhibitor.[1] Retrieved from [1]
-
Tsuruo, T., et al. (1989). DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA.[1][8] Cancer Research.[1][3][9] Retrieved from
-
Heintzman, D. R., et al. (2019).[10] Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. bioRxiv.[1] Retrieved from [1]
Sources
- 1. This compound | C32H37NO12 | CID 11296583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing Pirarubicin Uptake in Tumor Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to accurately quantify the uptake of pirarubicin, a potent anthracycline derivative, in tumor cells. Understanding the dynamics of drug accumulation within cancer cells is paramount for evaluating therapeutic efficacy, elucidating mechanisms of resistance, and developing novel drug delivery strategies.
This compound, like its analogue doxorubicin, possesses intrinsic fluorescence, a property that is leveraged by several of the described techniques.[1] This guide balances high-throughput screening methods with more detailed, mechanistic studies, providing the rationale behind protocol steps and highlighting critical parameters for success.
Section 1: Foundational Concepts in this compound Uptake
Cellular uptake of this compound is a dynamic process governed by several factors, including passive diffusion across the cell membrane and active transport mechanisms. This compound's lipophilicity facilitates its rapid internalization into cells, often exceeding that of doxorubicin.[2][3] However, the net intracellular concentration is critically influenced by efflux pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively expel the drug from the cell, a common mechanism of multidrug resistance (MDR).[4][5][6][7][8] Therefore, assessing this compound uptake is often a measure of the equilibrium between influx and efflux.
The choice of methodology depends on the specific research question. For instance, flow cytometry is ideal for high-throughput screening of drug candidates that may enhance this compound uptake, while confocal microscopy provides invaluable spatial information on the drug's subcellular localization. High-performance liquid chromatography (HPLC), on the other hand, offers the most precise quantification of intracellular drug concentration.
Section 2: Methodologies for Quantifying this compound Uptake
This section details the protocols for the three primary methods of assessing this compound uptake: fluorescence-based methods (flow cytometry and microscopy), and chromatography-based quantification (HPLC).
Fluorescence-Based Quantification: Flow Cytometry
Flow cytometry provides a rapid and quantitative measurement of this compound uptake on a single-cell basis, leveraging the drug's inherent fluorescence. This method is particularly useful for assessing uptake in large, heterogeneous cell populations and for screening potential modulators of uptake or efflux.
Principle: this compound is a fluorescent molecule that can be excited by a blue laser (typically 488 nm), with an emission maximum in the orange-red spectrum (~590 nm).[9] The intensity of the fluorescence detected from individual cells is directly proportional to the intracellular concentration of the drug.
Workflow for Flow Cytometry-Based this compound Uptake Assay:
Caption: Workflow for visualizing this compound's subcellular localization via confocal microscopy.
Detailed Protocol:
-
Cell Preparation:
-
Seed tumor cells onto sterile glass coverslips placed in a petri dish or multi-well plate.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Drug Treatment and Staining:
-
Treat the cells with this compound as described in the flow cytometry protocol.
-
After incubation, wash the cells three times with PBS.
-
For live-cell imaging, proceed directly to imaging. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
To visualize specific organelles, counterstain the cells with appropriate fluorescent dyes (e.g., DAPI or Hoechst for the nucleus, MitoTracker for mitochondria).
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for this compound and any counterstains.
-
Acquire z-stack images to visualize the 3D distribution of the drug.
-
Analyze the images to determine the co-localization of this compound with specific organelles.
-
Data Presentation:
| Parameter | Description |
| Excitation Wavelength | ~488 nm |
| Emission Wavelength | ~590 nm |
| Objective Lens | 40x or 63x oil immersion |
| Counterstains | DAPI (nucleus), MitoTracker (mitochondria) |
Chromatographic Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC provides the most accurate and sensitive method for quantifying the absolute intracellular concentration of this compound. [9]This technique separates this compound from cellular components and other metabolites, allowing for precise measurement.
Principle: Cell lysates are prepared, and the this compound is extracted. The extract is then injected into an HPLC system. The drug is separated on a column and detected by a fluorescence or UV detector. The concentration is determined by comparing the peak area of the sample to a standard curve.
Workflow for HPLC-Based this compound Quantification:
Caption: Workflow for the quantification of intracellular this compound using HPLC.
Detailed Protocol:
-
Sample Preparation:
-
Treat a known number of cells with this compound as previously described.
-
After incubation, wash the cells thoroughly with ice-cold PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through sonication.
-
Perform protein precipitation, often with an organic solvent like acetonitrile, to remove proteins that can interfere with the analysis. [10][11]Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the this compound.
-
-
HPLC Analysis:
-
Prepare a standard curve of known this compound concentrations.
-
Inject the cell extract and the standards into the HPLC system.
-
A common mobile phase consists of a mixture of acetonitrile and water with an acid modifier like formic acid. [12] * Detection is typically performed using a fluorescence detector with excitation at ~480 nm and emission at ~590 nm for high sensitivity. [9] * Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Data Presentation:
| Parameter | Typical Value/Condition | Reference |
| Column | C18 reverse-phase | [12] |
| Mobile Phase | Acetonitrile/Water with 0.2% formic acid (1:1 v/v) | [12] |
| Detection | Fluorescence (Ex: 480 nm, Em: 590 nm) | [9] |
| Quantification Limit | ~5 ng/mL | [9] |
Section 3: Correlating Uptake with Cytotoxicity
A crucial aspect of studying drug uptake is to correlate it with the biological effect. Cytotoxicity assays are essential to determine the concentration of this compound required to inhibit cell growth or induce cell death.
Recommended Cytotoxicity Assays:
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. [13]* Cell Counting Kit-8 (CCK-8): A sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. [14]* Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable cells.
-
Flow Cytometry-based Apoptosis Assays: Using annexin V and propidium iodide staining to quantify apoptosis and necrosis.
By correlating the intracellular concentration of this compound (determined by HPLC) with the observed cytotoxicity, a more complete understanding of its therapeutic potential can be achieved.
Section 4: Troubleshooting and Considerations
-
Fluorescence Quenching: At high intracellular concentrations, this compound fluorescence can be quenched, leading to an underestimation of uptake in fluorescence-based assays. [15]It is important to work within a linear range of detection.
-
Drug Efflux: The activity of ABC transporters can significantly reduce the net uptake of this compound. [5]Consider using efflux pump inhibitors as controls to assess the contribution of active efflux.
-
Cellular Health: Ensure that the cells are healthy and in the exponential growth phase during the experiment, as cellular stress can affect membrane transport processes.
-
Method Validation: For HPLC, it is crucial to validate the method for linearity, precision, and accuracy. [10][11]
References
-
Bressolle, F., et al. (1997). A sensitive and reproducible HPLC assay for doxorubicin and this compound. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1537-1544. [Link]
-
Nanovskaya, T. N., et al. (2018). HPLC method development for quantification of doxorubicin in cell culture and placental perfusion media. UTMB Research Expert Profiles. [Link]
-
Nanovskaya, T. N., et al. (2018). HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. ResearchGate. [Link]
-
Al-Jamal, K. T., et al. (2016). Using Fluorescence Lifetime Imaging Microscopy to Monitor Theranostic Nanoparticle Uptake and Intracellular Doxorubicin Release. ACS Nano, 10(2), 1806-1817. [Link]
-
Ghosh, S., et al. (2020). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 5(3), 1429-1440. [Link]
-
Uchida, T., et al. (1997). Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin. Biological & Pharmaceutical Bulletin, 20(11), 1198-1202. [Link]
-
Noto, A., et al. (2013). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Journal of Visualized Experiments, (78), e51105. [Link]
-
Pramod, K., et al. (2017). RP-HPLC Method for Quantification of Doxorubicin in Presence of Folic Acid. International Journal Of Pharma Research and Health Sciences, 5(5), 1845-1848. [Link]
-
Zhang, W., et al. (2012). In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer. International Journal of Nanomedicine, 7, 3435-3446. [Link]
-
Qin, Y., et al. (2021). Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers in Chemistry, 8, 618388. [Link]
-
Sugimoto, T., et al. (2007). Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells. International Journal of Urology, 14(7), 643-648. [Link]
-
Phillips, R. L., et al. (2023). A general method for quantitative fractionation of mammalian cells. Journal of Cell Biology, 222(5), e202206059. [Link]
-
Roovers, S., et al. (2017). Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles. Ultrasound in Medicine & Biology, 43(2), 523-536. [Link]
-
Stefan, K., & Efferth, T. (2022). Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives. Cancers, 14(3), 779. [Link]
-
Ofir, R., et al. (2016). Pronounced Cellular Uptake of this compound versus That of Other Anthracyclines: Comparison of HPMA Copolymer Conjugates of this compound and Doxorubicin. Molecular Pharmaceutics, 13(8), 2677-2686. [Link]
-
Kim, H. N., et al. (2023). Binding affinity-based intracellular drug detection enabled by a unimolecular cucurbitu[2]ril-dye conjugate. Nature Communications, 14(1), 5489. [Link]
-
Wang, H., et al. (2012). This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest. Acta Pharmacologica Sinica, 33(5), 673-679. [Link]
-
Nie, S., et al. (2014). Design, characterization and cellular uptake studies of fluorescence-labeled prototypic cathepsin inhibitors. Organic & Biomolecular Chemistry, 12(41), 8222-8233. [Link]
-
Al-Hajj, F., et al. (2022). ABC transporter inhibition by beauvericin partially overcomes drug resistance in Leishmania tropica. Microbiology Spectrum, 10(4), e01045-22. [Link]
-
Qi, P., et al. (2023). Simultaneous quantification of this compound, doxorubicin, cyclophosphamide, and vincristine in human plasma of patients with non-Hodgkin's lymphoma by LC-MS/MS method. Journal of Chromatography B, 1224, 123754. [Link]
-
Loryan, I., et al. (2016). Rapid Method To Determine Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics, 13(1), 294-303. [Link]
-
Ibrahim, A. Z., et al. (2023). A Rapid Fluorescence Quenching Assay for Total Levothyroxine Quantification in Pharmaceutical and Supratherapeutic Serum Samples. Journal of Fluorescence, 33(4), 1619-1628. [Link]
-
Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5, 30. [Link]
-
Coley, H. M., et al. (1993). Confocal microscopy of idarubicin localisation in sensitive and multidrug-resistant bladder cancer cell lines. British Journal of Cancer, 67(6), 1316-1323. [Link]
-
Zamek-Gliszczynski, M. J., et al. (2014). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 42(6), 975-983. [Link]
-
Bitesize Bio. (2022). Subcellular Fractionation: Reliable Protocols Explained. Bitesize Bio. [Link]
-
Wang, Z., et al. (2017). Quantum dot based multiplex fluorescence quenching immune chromatographic strips for the simultaneous determination of sulfonamide and fluoroquinolone residues in chicken samples. Analytical Methods, 9(24), 3658-3665. [Link]
-
Byrne, J., et al. (2016). Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro Raman Microspectroscopy: Short and Long Time Exposure Effects on Lung Cancer Cell Lines. Arrow@TU Dublin. [Link]
-
Elabscience. (2023). Sample Preparation Guide for Flow Cytometry Experiment. Elabscience. [Link]
-
Loryan, I. (2016). Intracellular unbound drug concentrations. Diva Portal. [Link]
-
Materia, M. T., et al. (2020). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 10(11), 2216. [Link]
-
Tomankova, K., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 939-951. [Link]
-
Xiao, H., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology, 12, 648407. [Link]
-
Charrin, S., et al. (2016). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2731-2740. [Link]
-
Kimoto, E., et al. (2021). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Methods in Molecular Biology, 2236, 97-125. [Link]
-
Sawasdichai, A., et al. (2008). In situ Subcellular Fractionation of Adherent and Non-adherent Mammalian Cells. Journal of Visualized Experiments, (19), e822. [Link]
-
Wiley Analytical Science. (2022). Illuminating Cancer Mechanisms Through Confocal Microscopy. Wiley Analytical Science. [Link]
-
Sharma, P., et al. (2022). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Drug Resistance Updates, 62, 100839. [Link]
-
Aslantürk, Ö. Ş. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]
-
Cancer Systems Microscopy Lab. (n.d.). Publications. Cancer Systems Microscopy Lab. [Link]
-
Möller, K., et al. (2021). Deep Learning on Oral Squamous Cell Carcinoma Ex Vivo Fluorescent Confocal Microscopy Data: A Feasibility Study. Cancers, 13(22), 5786. [Link]
-
Coley, H. M., et al. (1993). Intracellular localisation studies of doxorubicin and Victoria Blue BO in EMT6-S and EMT6-R cells using confocal microscopy. Cell Biology International, 17(11), 1017-1025. [Link]
Sources
- 1. Binding affinity-based intracellular drug detection enabled by a unimolecular cucurbit[7]uril-dye conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ABC transporter inhibition by beauvericin partially overcomes drug resistance in Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 8. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and reproducible HPLC assay for doxorubicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. researchgate.net [researchgate.net]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Quantifying Pirarubicin-Induced Cell Cycle Arrest Using Flow Cytometry
Introduction
Pirarubicin (THP) is a potent anthracycline antibiotic and a derivative of doxorubicin, utilized in chemotherapy for various malignancies, including breast cancer, ovarian cancer, and acute leukemia. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with DNA metabolism ultimately triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis. Understanding the specific phase of the cell cycle at which a drug exerts its effects is paramount in drug development for several reasons: it elucidates the drug's mechanism of action, helps in designing effective combination therapies, and can identify potential biomarkers for drug sensitivity or resistance.
Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. For cell cycle analysis, this technique is employed to measure the DNA content of a large population of cells. By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.
This application note provides a detailed, field-proven protocol for the analysis of this compound-induced cell cycle arrest in a cancer cell line using propidium iodide staining and flow cytometry. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into data interpretation and troubleshooting.
Principle of the Assay
The cell cycle is a tightly regulated process consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). During the S phase, the cell replicates its entire genome, resulting in a doubling of the DNA content. Therefore, cells in the G2 and M phases have twice the amount of DNA as cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. When analyzed by flow cytometry, a population of asynchronous cells will display a characteristic DNA content frequency histogram with two distinct peaks, representing the G0/G1 and G2/M populations, and a region of intermediate fluorescence representing the S phase population.
By treating cells with this compound and comparing their cell cycle distribution to that of untreated control cells, we can quantify the percentage of cells that accumulate in a specific phase of the cell cycle, thereby identifying and measuring the extent of cell cycle arrest. This compound is known to predominantly cause a G2/M phase arrest in many cancer cell lines.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia).
-
Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Hydrochloride: (CAS No. 72496-41-4)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100
-
in PBS
-
-
70% Ethanol: chilled at -20°C.
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate filters for PI emission detection (typically ~617 nm).
-
Microcentrifuge
-
Hemocytometer or automated cell counter
-
6-well cell culture plates
-
Flow cytometry tubes
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It is a sequential process that requires careful execution at each step to ensure data quality and reproducibility.
Figure 1: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Detailed Protocols
Cell Culture and Drug Treatment
-
Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 60-70% confluency at the time of drug treatment. For example, seed 2 x 10^5 cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
This compound Treatment: Prepare a stock solution of this compound in sterile DMSO or water. Dilute the stock solution in a complete growth medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0, 50, 100, 200 nM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include an untreated control (0 nM this compound).
-
Incubation: Incubate the cells with this compound for a predetermined time, typically 24 or 48 hours. The incubation time should be sufficient to observe a significant effect on the cell cycle.
Cell Staining with Propidium Iodide
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and add 0.5 mL of Trypsin-EDTA to each well. Incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Suspension cells: Transfer the cells directly from the well to a 1.5 mL microcentrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: Centrifuge the cells again at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. This step is critical for permeabilizing the cells and preserving their morphology. Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 1 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A in the solution is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark to prevent photobleaching of the PI.
-
Transfer to Flow Cytometry Tubes: Transfer the stained cell suspension to appropriately labeled flow cytometry tubes.
Flow Cytometry Acquisition
-
Instrument Setup: Turn on the flow cytometer and allow it to warm up. Set up the instrument to excite with the 488 nm laser and collect the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red or a similar channel with a bandpass filter around 617 nm).
-
Gating: Use a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Data Acquisition: Acquire at least 10,000 events (cells) for each sample. Ensure a consistent flow rate throughout the acquisition.
Data Analysis and Interpretation
The data from the flow cytometer is typically displayed as a histogram of cell count versus PI fluorescence intensity. The x-axis represents the DNA content, and the y-axis represents the number of events (cells).
-
Histogram Analysis: The histogram of an untreated, asynchronously growing cell population will show two distinct peaks. The first peak corresponds to cells in the G0/G1 phase, and the second, with approximately double the fluorescence intensity, corresponds to cells in the G2/M phase. The region between these two peaks represents cells in the S phase.
-
Quantification: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Interpretation of this compound Effect: Compare the cell cycle distribution of the this compound-treated cells to the untreated control. An accumulation of cells in the G2/M peak with a concomitant decrease in the G0/G1 and S phase populations indicates a G2/M arrest.
Example Data
| This compound (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 65.2 | 22.5 | 12.3 |
| 50 | 58.1 | 18.9 | 23.0 |
| 100 | 45.7 | 15.3 | 39.0 |
| 200 | 30.4 | 10.1 | 59.5 |
Table 1: Example data showing a dose-dependent increase in the percentage of cells in the G2/M phase following treatment with this compound for 24 hours.
Mechanism of this compound-Induced G2/M Arrest
This compound exerts its cytotoxic effects primarily through its interaction with DNA and topoisomerase II. This interaction leads to the formation of a stable drug-DNA-topoisomerase II complex, which prevents the re-ligation of DNA strands, resulting in DNA double-strand breaks. The cell's DNA damage response (DDR) pathway is then activated. This pathway involves sensor proteins like ATM and ATR, which in turn activate checkpoint kinases Chk1 and Chk2. These kinases phosphorylate and inactivate the Cdc25 phosphatase, which is required for the activation of the Cyclin B1/Cdk1 complex that drives entry into mitosis. The inactivation of this complex leads to an arrest in the G2 phase of the cell cycle, allowing the cell time to repair the DNA damage. If the damage is too severe, the cell will be directed towards apoptosis.
Figure 2: Simplified signaling pathway of this compound-induced G2/M cell cycle arrest.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High CV of G0/G1 peak | - Inconsistent staining- Cell clumps- Incorrect flow rate | - Ensure thorough mixing of cells with PI solution.- Filter cell suspension through a 40 µm mesh before analysis.- Use a slow and consistent flow rate during acquisition. |
| No distinct G2/M peak | - Cells are not cycling- Insufficient drug concentration or incubation time | - Ensure cells are in the logarithmic growth phase.- Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Excessive debris in FSC vs. SSC plot | - Cell death due to drug toxicity- Harsh trypsinization | - Lower the drug concentration or incubation time.- Reduce trypsinization time and handle cells gently. |
| Broad S-phase region | - Presence of apoptotic cells (sub-G1 peak) | - Use software to model and exclude the sub-G1 population from the cell cycle analysis. |
References
-
Cersosimo, R. J., & Hong, W. K. (1986). Epirubicin: a review of the pharmacology, clinical activity, and adverse effects of an adriamycin analogue. Journal of clinical oncology, 4(3), 425–439. [Link]
-
Mita, K., et al. (1989). A phase II study of this compound (THP-adriamycin) for acute leukemia in adults. Gan to kagaku ryoho. Cancer & chemotherapy, 16(4 Pt 2-2), 1215–1220. [Link]
-
Tanabe, K., et al. (1991). Inhibition of topoisomerase II by the anthracycline antibiotic this compound. Cancer research, 51(1), 101–105. [Link]
-
Gao, N., et al. (2012). This compound induces G2/M phase arrest and apoptosis in human bladder cancer T24 cells. Oncology letters, 4(5), 1079–1083. [Link]
Application Note: Intravesical Instillation of Pirarubicin (THP) for Bladder Cancer Research
[1][2]
Introduction & Scientific Rationale
The Clinical Context: Non-Muscle Invasive Bladder Cancer (NMIBC)
Intravesical chemotherapy is a cornerstone adjuvant therapy for NMIBC following Transurethral Resection of Bladder Tumor (TURBT). While Mitomycin C and Bacillus Calmette-Guérin (BCG) are standard, Pirarubicin (4'-O-tetrahydropyranyl-doxorubicin, THP) has emerged as a critical alternative, particularly in Asian clinical practice.
Why this compound? (Mechanistic Causality)
This compound is an anthracycline antibiotic, but it possesses distinct physicochemical properties compared to its parent compound, Doxorubicin.
-
Lipophilicity & Rapid Uptake: The tetrahydropyranyl group confers higher lipophilicity, allowing THP to penetrate the urothelium and tumor cells significantly faster than Doxorubicin or Epirubicin. Clinical data indicates that therapeutic concentrations in tumor tissue are reached within 15–30 minutes .
-
Mechanism of Action: THP intercalates into DNA and inhibits Topoisomerase II, leading to double-strand breaks and apoptosis (mediated by Bcl-2/Bax ratio modulation).
-
Reduced Systemic Toxicity: Due to its rapid tissue fixation, systemic absorption is minimized, reducing the risk of cardiotoxicity often associated with anthracyclines.
Experimental Objective
This guide details the protocol for establishing an orthotopic bladder cancer model (MB49/C57BL/6) and performing intravesical instillation of this compound. The protocol is designed to mimic the clinical "immediate single instillation" or "maintenance therapy" regimens.
Mechanism of Action Visualization
The following diagram illustrates the pharmacodynamic pathway of this compound, highlighting its superior uptake kinetics compared to standard anthracyclines.
Figure 1: Mechanism of action and kinetic advantage of this compound in bladder cancer cells.
Preclinical Model Setup
Animal Model Selection
-
Strain: C57BL/6 Mice (Female, 6–8 weeks old).
-
Rationale: Female mice are preferred due to a shorter and wider urethra, facilitating catheterization without surgical intervention.
-
-
Cell Line: MB49 (Murine bladder carcinoma).[1][2]
-
Rationale: Syngeneic to C57BL/6; mimics human urothelial carcinoma behavior.
-
Reagent Preparation (Critical Chemistry)
This compound is sensitive to pH and ionic strength during dissolution. Improper preparation leads to precipitation.
| Reagent | Concentration | Preparation Note |
| This compound Stock | 10 mg/mL | Dissolve powder in sterile distilled water first. Do NOT use saline initially. |
| Working Solution | 1 mg/mL | Dilute Stock with 0.9% Saline . Final pH should be ~6.0–7.0. |
| Poly-L-Lysine (PLL) | 0.1 mg/mL | Used only during tumor implantation to promote cell adhesion (optional but recommended). |
Safety Warning: this compound is a cytotoxic agent. All handling must occur in a biosafety cabinet (Class II) using chemotherapy-grade gloves.
Experimental Workflow & Protocol
Phase 1: Tumor Implantation (Day 0)
-
Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2%.
-
Preparation: Place mouse supine. Clean periurethral area with betadine.
-
Catheterization: Insert a lubricated 24G angiocatheter (sheath only) into the urethra.
-
Pre-treatment: Instill 100 µL of PLL (0.1 mg/mL) or mechanically denude urothelium (silver wire) to enhance take rate. Dwell 15 mins.[3][4]
-
Implantation: Wash out PLL. Instill 50 µL of MB49 cell suspension (1 x 10⁵ to 5 x 10⁵ cells).
-
Retention: Clamp catheter or keep mouse under anesthesia for 45–60 mins to allow attachment.
Phase 2: Intravesical Instillation of this compound (Day 7–14)
Treatment typically begins when tumors are established (verified by hematuria or bioluminescence if using Luciferase-MB49).
Figure 2: Step-by-step workflow for intravesical drug administration in mice.
Detailed Steps:
-
Anesthetize the mouse (Isoflurane).
-
Catheterize using a sterile 24G IV catheter (remove needle, use plastic sheath).
-
Empty Bladder: Gently press the lower abdomen to express urine. Crucial: Dilution of drug by residual urine alters the effective concentration.
-
Instillation:
-
Retention (Dwell Time):
-
Cap the catheter or maintain anesthesia.
-
Duration: 30 to 60 minutes.[4] (Clinical data supports efficacy at 15-30 mins, but 60 mins is standard for robust preclinical data).
-
Rotate the mouse 90° every 15 minutes to ensure uniform bladder wall coverage.
-
-
Termination: Remove catheter. Allow mouse to void naturally or gently express bladder.
-
Cycle: Repeat weekly (q7d) for 4–6 weeks for maintenance protocols.
Data Analysis & Validation
To ensure the trustworthiness of the results, the following endpoints must be quantified.
| Endpoint | Method | Expected Outcome (this compound Group) |
| Tumor Burden | Bladder Weight (mg) at necropsy | Significantly lower weight vs. Saline Control. |
| Histopathology | H&E Staining | Increased necrosis; reduced tumor stage (T-stage). |
| Apoptosis Index | TUNEL Assay / Cleaved Caspase-3 | High percentage of TUNEL+ cells in tumor tissue. |
| Systemic Toxicity | Body Weight / Cardiac Histology | Minimal weight loss (<10%); no cardiomyocyte damage (unlike Doxorubicin). |
Troubleshooting & Optimization
-
Issue: Urethral Trauma / Hematuria during catheterization.
-
Cause: Catheter too large or forced entry.
-
Solution: Use plenty of sterile lubricant. Ensure 24G size. If resistance is met, do not force; wait for sphincter relaxation under anesthesia.
-
-
Issue: Drug Precipitation.
-
Cause: Dissolving directly in saline or high salt buffer.
-
Solution: Always dissolve THP powder in distilled water first. Check pH is < 7.5 (THP degrades in alkaline pH).
-
-
Issue: Inconsistent Tumor Take.
-
Cause: Inadequate dwell time of tumor cells or healthy urothelium preventing adhesion.
-
Solution: Ensure PLL pre-treatment or mild acid wash (0.1N HCl for 15s) is performed only on Day 0 (Implantation), not during drug treatment.
-
References
-
Mechanism & Clinical Efficacy
-
Okamura, K., et al. (2002). "Intravesical administration of this compound against superficial bladder cancer: Relationship between tumor tissue concentration and exposure time." Cancer Chemotherapy and Pharmacology. Link
-
-
Comparison with Doxorubicin
-
Orthotopic Mouse Model Protocol
-
Chan, E., et al. (2013). "An Orthotopic Bladder Cancer Model for Gene Delivery Studies." Journal of Visualized Experiments (JoVE). Link
-
-
This compound Pharmacokinetics
-
Preclinical Instillation Methodology
Sources
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Single Short Retention Instillation of this compound Prevents Intravesical Recurrence of Low-risk Non Muscle Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The absorption of this compound instilled intravesically immediately after transurethral resection of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: An Orthotopic Bladder Cancer Model for Gene Delivery Studies [jove.com]
- 6. pps4rt.com [pps4rt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Randomized study of intravesical this compound chemotherapy with low and intermediate-risk nonmuscle-invasive bladder cancer in Japan: Comparison of a single immediate postoperative intravesical instillation with short-term adjuvant intravesical instillations after transurethral resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oncology Letters [spandidos-publications.com]
- 10. Analyzing the effects of instillation volume on intravesical delivery using biphasic solute transport in a deformable geometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Pirarubicin-Induced Cardiotoxicity
This guide serves as a specialized technical support resource for researchers investigating pirarubicin (THP)-induced cardiotoxicity. It synthesizes current pharmacological data with practical troubleshooting methodologies to ensure experimental rigor and reproducibility.
System Status: Operational Role: Senior Application Scientist Topic: Experimental Models & Mitigation Strategies for THP Cardiotoxicity
Executive Summary: The THP Challenge
This compound (4'-O-tetrahydropyranyl-doxorubicin, THP) is a new-generation anthracycline designed to reduce the cardiotoxic profile of Doxorubicin (DOX) by accelerating cellular uptake and clearance. However, cumulative dose-dependent cardiotoxicity remains a critical failure point in clinical applications.
Why this matters for your research: Unlike DOX, which causes massive, rapid oxidative damage, THP’s toxicity profile is more subtle and strictly dose-dependent. Experimental models often fail because researchers apply "DOX-standard" protocols to THP, leading to inconsistent IC50 values or non-translatable in vivo phenotypes. This guide addresses those specific technical gaps.
In Vitro Troubleshooting (Cell-Based Models)
Primary Model: H9c2 Rat Cardiomyoblasts (ATCC CRL-1446) Alternative: AC16 Human Cardiomyocytes, iPSC-CMs
Q1: My H9c2 cells are showing inconsistent IC50 values for this compound. Why?
Diagnosis: This is typically a confluency-dependent sensitivity or stock stability issue.
-
The Mechanism: Anthracyclines target Topoisomerase II, which is most active in dividing cells. If your H9c2 cells are >80% confluent, they enter contact inhibition (G0/G1 arrest), rendering them resistant to THP.
-
The Fix:
-
Strict Seeding Density: Seed cells to reach 60-70% confluency at the time of THP treatment.
-
Passage Control: Use H9c2 cells only between passages 5 and 15. Higher passages lose cardiomyoblast phenotype and become fibroblast-like, altering drug sensitivity.
-
Solvent Artifacts: THP is hydrophobic. Dissolve stock in DMSO (max 0.1% final concentration). Aqueous stocks degrade rapidly via hydrolysis.
-
Q2: I see cell death, but my antioxidant candidate isn't rescuing the phenotype.
Diagnosis: You may be missing the ROS window or measuring the wrong cell death modality.
-
The Mechanism: THP induces a rapid ROS spike (within 1-4 hours) followed by delayed apoptosis (24 hours). If you treat with antioxidants after the ROS spike, the mitochondrial damage is already irreversible.
-
The Fix:
-
Pre-treatment Protocol: Administer the protective agent (e.g., Rutin, Schisandrin B) 2–4 hours prior to THP exposure.
-
Verify ROS Scavenging: Don't just measure viability (MTT). Use DCFH-DA staining at 4 hours post-THP to confirm your agent actually dampened the oxidative burst.
-
Q3: How do I distinguish between THP-induced Apoptosis and Necrosis?
Diagnosis: MTT assays cannot distinguish these. THP causes both, depending on concentration.
-
The Fix: Use a dual-staining flow cytometry approach.
-
Low Dose THP (<1 µM): Predominantly Apoptosis (Annexin V+/PI-).
-
High Dose THP (>5 µM): Predominantly Necrosis (Annexin V+/PI+ or PI+).
-
Note: If your protective agent reduces Annexin V but not PI, it specifically targets the apoptotic caspase cascade, not the necrotic membrane rupture.
-
In Vivo Troubleshooting (Rodent Models)
Models: C57BL/6 Mice or Wistar Rats
Q4: My animals are dying acutely (within minutes/hours) after THP injection.
Diagnosis: This is likely acute cardiac arrest or embolism , not cumulative cardiotoxicity.
-
The Mechanism: Rapid bolus injection of anthracyclines can trigger immediate arrhythmias or histamine release.
-
The Fix:
-
Slow Infusion: Inject slowly over 30-60 seconds.
-
Temperature: Ensure the THP solution is warmed to 37°C to prevent vascular shock.
-
Dose Fractionation: Split the weekly dose. Instead of 5 mg/kg once a week, give 2.5 mg/kg twice a week.
-
Q5: I have reached the cumulative dose, but fibrosis is minimal.
Diagnosis: The observation window is too short.
-
The Mechanism: THP is less toxic than DOX. A cumulative dose of 15-20 mg/kg (mice) might induce biochemical changes (elevated cTnI) but requires a "washout" period for structural remodeling (fibrosis) to manifest.
-
The Fix:
-
Add a Latency Period: After the final injection, maintain the animals for an additional 2-4 weeks without treatment before sacrifice. This allows the "sub-clinical" damage to progress to measurable fibrosis.
-
Visualized Mechanisms & Workflows
Diagram 1: Molecular Mechanism & Mitigation Targets
This diagram maps the entry of THP into the cardiomyocyte and identifies where specific interventions (Protective Agents) act to block toxicity.
Caption: Pathological flow of this compound (THP) toxicity and intervention points for key cardioprotective agents.
Standardized Experimental Protocols
Protocol A: In Vitro Validated Screening (H9c2)
Objective: To determine the cytoprotective effect of a candidate drug against THP.
-
Seeding: Plate H9c2 cells at
cells/well in a 96-well plate. Incubate 24h (Target: 60-70% confluency). -
Pre-treatment: Replace media with fresh DMEM (1% FBS) containing the Candidate Drug (e.g., Rutin 50 µM). Incubate for 3 hours .
-
Control: Vehicle only (DMSO < 0.1%).
-
Positive Control:[1] Dexrazoxane (100 µM).
-
-
THP Challenge: Add this compound to reach a final concentration of 1–2 µM (experimentally determined IC50). Co-incubate for 24 hours .
-
Readout (MTT): Add MTT (0.5 mg/mL) for 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.[2]
-
Readout (ROS - Optional but Recommended): In a parallel plate, after 4h of THP exposure, stain with DCFH-DA (10 µM) for 30 min. Read fluorescence (Ex/Em: 485/530 nm).
Protocol B: Chronic In Vivo Cardiotoxicity Model
Objective: To mimic clinical cumulative toxicity in mice.
| Parameter | Specification | Notes |
| Species | C57BL/6 Mice (Male, 8-10 weeks) | Estrogen is cardioprotective; females show variable toxicity. |
| THP Dosage | 3 mg/kg per injection | Intraperitoneal (i.p.) or Tail Vein (i.v.). |
| Frequency | Once weekly for 6 weeks | Total Cumulative Dose: 18 mg/kg . |
| Protective Tx | Daily oral gavage or i.p. | Start 3 days before 1st THP dose; continue until endpoint. |
| Endpoint | Week 8 (2 weeks post-last dose) | Allows fibrosis development. |
| Key Metrics | LVEF% (Echo), QT Interval (ECG) | LVEF < 50% indicates successful model induction. |
Quantitative Data Summary: Comparative Efficacy
The following table summarizes reference values for key protective agents against this compound toxicity in H9c2 models.
| Protective Agent | Effective Conc.[1][3][4][5] | Mechanism of Action | Viability Rescue (%) | Reference |
| Dexrazoxane | 10–100 µM | Iron Chelation / Topo IIβ inhibition | +30–40% | [1] |
| Rutin | 50 µM | ROS Scavenging / p38 MAPK inhibition | +25–35% | [2] |
| Schisandrin B | 10–50 µM | Mitochondrial Permeability Pore inhibition | +20–30% | [3] |
| Isoquercitrin | 20–40 µM | Phlpp1/AKT/Bcl-2 modulation | +25–30% | [4] |
References
-
Doxorubicin-Induced Cardiotoxicity: Mechanisms and Management. Al-Rafidain Journal of Medical Sciences. Link
-
Rutin Protects against this compound-Induced Cardiotoxicity through TGF-β1-p38 MAPK Signaling Pathway. Evidence-Based Complementary and Alternative Medicine. Link
-
Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening. Frontiers in Pharmacology. Link
-
Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway. Frontiers in Pharmacology. Link
-
Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice. European Journal of Pharmacology. Link
Sources
- 1. Rutin Protects against this compound-Induced Cardiotoxicity through TGF-β1-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pirarubicin Dosage to Reduce Myelosuppression
Introduction
Pirarubicin (THP) is a potent anthracycline chemotherapeutic agent used in the treatment of various malignancies, including breast cancer, osteosarcoma, and bladder cancer.[1][2][3][4] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, which disrupts DNA replication and triggers apoptosis in rapidly dividing cancer cells.[5] However, this potent cytotoxic activity is not entirely selective. A significant dose-limiting toxicity of this compound is myelosuppression, a condition characterized by a decrease in the production of red blood cells, white blood cells, and platelets by the bone marrow.[6][7][8] This guide provides in-depth technical support for researchers and drug development professionals aiming to optimize this compound dosage regimens to maximize therapeutic efficacy while minimizing myelosuppressive side effects.
Section 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the mechanisms underlying this compound's efficacy and its associated myelotoxicity.
Q1: What is the specific molecular mechanism of this compound that leads to both cancer cell death and myelosuppression?
A1: this compound, like other anthracyclines, exerts its cytotoxic effects primarily by intercalating into the DNA of rapidly proliferating cells. This physical insertion between base pairs obstructs the action of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication and transcription.[5] The resulting DNA-enzyme complex leads to double-strand breaks, cell cycle arrest (often at the G2/M phase), and ultimately, apoptosis.[2][5] Because hematopoietic stem and progenitor cells (HSPCs) in the bone marrow are among the most rapidly dividing cells in the body, they are highly susceptible to this mechanism, leading to myelosuppression.[9]
Caption: this compound's mechanism of action leading to apoptosis.
Q2: Why is myelosuppression a more pronounced issue with this compound compared to some other chemotherapies?
A2: The severity of myelosuppression is directly linked to a drug's effect on highly proliferative cell populations. Anthracyclines like this compound are particularly potent in this regard. The rapid turnover of hematopoietic cells, especially neutrophils which have a circulating lifespan of less than 24 hours, makes the bone marrow acutely sensitive to agents that disrupt DNA replication.[9] The resulting depletion of neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia) is a hallmark of chemotherapy-induced myelosuppression.[7]
Q3: Are there any known advantages of this compound over its parent compound, doxorubicin, regarding toxicity?
A3: Yes, preclinical and clinical studies suggest that this compound may have a more favorable safety profile, particularly concerning cardiotoxicity, compared to doxorubicin.[4][5] Some research also indicates that this compound-based chemotherapy regimens can result in lower overall toxicity while achieving better clinical outcomes in specific cancers like non-metastatic extremity osteosarcoma.[3] However, myelosuppression remains a significant and often dose-limiting side effect for both drugs.
Section 2: Preclinical Troubleshooting & Optimization
This section provides practical guidance for researchers encountering common issues during in vitro and in vivo experiments designed to optimize this compound dosage.
Q4: My in vitro Colony-Forming Unit (CFU) assays to assess myelotoxicity show high variability between replicates. What are the common causes?
A4: High variability in CFU assays is a frequent challenge. This assay is the gold standard for quantifying hematopoietic stem and progenitor cells.[10] Several factors can contribute to inconsistent results:
-
Cell Viability and Counting: Inaccurate initial cell counts or poor viability of the bone marrow mononuclear cells (BMMCs) will directly impact colony numbers. Always perform a viability stain (e.g., Trypan Blue) and ensure consistent cell seeding densities.
-
Methylcellulose Viscosity and Plating: The semi-solid methylcellulose-based medium is critical for colony formation, as it keeps the progeny of a single progenitor cell localized.[10] Ensure the medium is completely thawed and thoroughly mixed with the cell suspension without introducing bubbles. Uneven plating or bubbles can create areas where colonies cannot grow.
-
Incubation Conditions: Strict maintenance of incubator conditions (37°C, 5% CO₂, and >95% humidity) is crucial.[10] Placing a water dish inside the larger culture dish helps maintain humidity and prevents the methylcellulose from drying out.[11]
-
Subjectivity in Colony Counting: Defining and consistently identifying different colony types (e.g., CFU-GM, BFU-E) requires significant training. Use a standardized scoring grid and have counts verified by a second trained individual if possible.
Q5: What are the best practices for monitoring myelosuppression in our murine models treated with this compound?
A5: A robust in vivo monitoring plan is essential. The mouse is a well-established model for predicting myelosuppressive effects.[12]
-
Establish a Baseline: Always collect pre-treatment blood samples to establish baseline complete blood counts (CBCs) for each animal.
-
Frequent Sampling: Myelosuppression follows a predictable time course. The neutrophil nadir (lowest point) typically occurs 5-10 days post-treatment, while the platelet nadir can be up to 14 days post-treatment.[9] Therefore, blood sampling should be performed frequently during this window (e.g., days 3, 5, 7, 10, and 14) to accurately capture the nadir and recovery kinetics.[13]
-
Comprehensive CBC Analysis: Monitor absolute neutrophil count (ANC), platelet count, and red blood cell count. These three lineages are critical for assessing the breadth of myelosuppression.[6][9]
-
Terminal Bone Marrow Analysis: At the study endpoint, harvest femurs and tibias to perform bone marrow cell counts and CFU assays. This provides a direct measure of the drug's impact on the hematopoietic progenitor pool and complements the peripheral blood data.[14]
Q6: We want to test a novel cytoprotective agent alongside this compound. How should we design the experiment?
A6: This requires a carefully controlled study design to isolate the effect of the new agent.
Caption: Workflow for evaluating a cytoprotective co-therapy.
This four-arm study design allows you to:
-
Assess Baseline Hematology (Group 1): Understand normal blood counts in your model.
-
Quantify this compound-Induced Myelosuppression (Group 2): This is your positive control for toxicity.
-
Evaluate Agent-Only Effects (Group 3): Ensure the cytoprotective agent itself does not cause myelosuppression.
-
Test for a Protective Effect (Group 4): Compare the degree of myelosuppression in this group to Group 2. A successful agent will show a faster recovery or a less severe nadir in blood counts.
Section 3: Clinical & Translational FAQs
This section addresses key questions for researchers looking to translate preclinical findings into clinically relevant strategies.
Q7: What strategies can be employed clinically to mitigate this compound-induced myelosuppression?
A7: Several strategies are used in clinical practice, which can also be modeled preclinically:
-
Dose Scheduling and Modification: Altering the treatment schedule, for instance, from a single large dose to smaller, more frequent weekly doses, can sometimes reduce peak toxicity while maintaining dose intensity.[1] Dose reductions or delays are also common if a patient's blood counts do not recover sufficiently between cycles.[1]
-
Supportive Care with Growth Factors: The administration of hematopoietic growth factors is a cornerstone of managing myelosuppression.[15]
-
Granulocyte-Colony Stimulating Factor (G-CSF): Stimulates the production of neutrophils to shorten the duration of severe neutropenia.
-
Erythropoiesis-Stimulating Agents (ESAs): Used to manage anemia.
-
-
Prophylactic Therapies: Investigational agents like Trilaciclib, a CDK4/6 inhibitor, are being explored to protect hematopoietic stem and progenitor cells from chemotherapy damage before it occurs.[8]
Q8: What is the potential role of pharmacogenomics in optimizing this compound dosage?
A8: Pharmacogenomics aims to identify genetic variations that influence an individual's response to a drug.[16] For anthracyclines, research has focused on genes involved in drug transport (e.g., ABCB1, SLC22A16) and metabolism (e.g., carbonyl reductases).[17][18] Polymorphisms in these genes could potentially alter drug clearance and cellular uptake, leading to increased toxicity in some individuals.[17] While not yet standard practice for this compound, identifying patients with genetic predispositions to severe myelosuppression could allow for a priori dose adjustments, personalizing therapy to improve safety.
Section 4: Protocols & Data Tables
Protocol 1: Murine Model for Myelosuppression Assessment
-
Animal Model: Use 8-12 week old C57BL/6 or BDF1 mice.[11][12]
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Baseline Blood Collection (Day 0): Collect 50-100 µL of peripheral blood from the tail vein or saphenous vein into EDTA-coated tubes for baseline CBC analysis.
-
Drug Administration: Administer this compound via intravenous (IV) injection at the desired dose. Include a vehicle control group.
-
Post-Treatment Monitoring: Collect blood samples on days 3, 5, 7, 10, and 14 post-injection for CBC analysis to track the nadir and recovery of neutrophils, platelets, and RBCs.[13]
-
Endpoint Analysis (Day 21 or as defined): Euthanize animals. Harvest femurs and tibias into sterile PBS on ice. Flush the bone marrow with IMDM + 2% FBS to create a single-cell suspension for CFU assays.
Protocol 2: In Vitro Colony-Forming Unit (CFU) Assay
This protocol is adapted for assessing the direct toxicity of this compound on murine bone marrow progenitors.
-
Cell Preparation: Prepare a single-cell suspension of murine bone marrow cells as described above. Perform a cell count using a hemocytometer and assess viability.
-
Drug Incubation: Resuspend cells at 1x10⁶ cells/mL in culture medium. Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control. Incubate for 24 hours at 37°C.
-
Cell Plating: After incubation, wash the cells twice to remove the drug. Resuspend the cell pellet and mix thoroughly with a methylcellulose-based medium (e.g., MethoCult™).[10]
-
Culture: Dispense 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm non-tissue culture treated dishes.[11] Place these dishes inside a larger 100 mm dish containing an open dish of sterile water to maintain humidity.[11]
-
Incubation: Incubate for 12 days at 37°C, 5% CO₂, and 95% humidity.[11]
-
Colony Scoring: Using an inverted microscope, count the number of colonies (defined as clusters of >50 cells). Identify different colony types (CFU-GM, BFU-E, CFU-GEMM) based on morphology.
Table 1: Example Dose-Response Data for this compound
This table illustrates the type of data generated from a CFU assay to determine the IC₅₀ (the concentration of drug that inhibits 50% of colony formation).
| This compound Conc. (µM) | Mean CFU-GM Colonies (± SD) | % Inhibition |
| 0 (Vehicle) | 124 ± 11 | 0% |
| 0.01 | 110 ± 9 | 11.3% |
| 0.1 | 85 ± 13 | 31.5% |
| 0.5 | 60 ± 8 | 51.6% |
| 1.0 | 31 ± 6 | 75.0% |
| 10.0 | 5 ± 2 | 96.0% |
| IC₅₀ | ~0.48 µM | 50% |
References
- Vertex AI Search. (2019).
- PubMed. (n.d.).
- Today's Veterinary Practice. (2022).
- Cleveland Clinic. (2023). Myelosuppression (Bone Marrow Suppression).
- PMC - NIH. (2012). This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest.
- PubMed. (n.d.). Drug-induced myelosuppression : diagnosis and management.
- PMC - PubMed Central. (n.d.).
- PubMed. (n.d.). Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents.
- Benchchem. (n.d.). Technical Support Center: Mitigating Mitolactol-Induced Myelosuppression in Animal Studies.
- Revive Research Institute. (n.d.). Chemotherapy-Induced Myelosuppression.
- AMCP. (n.d.).
- PMC - PubMed Central. (n.d.).
- PMC - NIH. (n.d.). Reducing oxidative stress may be important for treating this compound-induced cardiotoxicity with schisandrin B.
- PubMed. (n.d.). Colony Forming Unit Assays.
- PubMed. (n.d.).
- ResearchGate. (2020). (PDF) Can we optimise doxorubicin treatment regimens for children with cancer?
- PubMed Central. (n.d.). Influence of pharmacogenetics on response and toxicity in breast cancer patients treated with doxorubicin and cyclophosphamide.
- R&D Systems. (n.d.). The Human Colony Forming Cell (CFC) Assay using Methylcellulose-based Media.
- Creative Bioarray. (n.d.).
- PubMed. (n.d.). The mouse as a model for predicting the myelosuppressive effects of anticancer drugs.
- Semantic Scholar. (2025).
- Medscape. (n.d.). (doxorubicin) dosing, indications, interactions, adverse effects, and more.
- American Association for Cancer Research. (2025). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products.
- PMC - NIH. (2021). Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis.
- NIH. (2020).
- PharmGKB. (n.d.).
- Champions Oncology. (n.d.). Colony Forming Unit (CFU) Assays for Blood Cancer.
- NCBI. (n.d.).
Sources
- 1. Phase I-II study on weekly administration of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of this compound in the treatment of advanced bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces USP22 expression by inhibiting CREB-1 phosphorylation in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. reviveresearch.org [reviveresearch.org]
- 8. amcp.org [amcp.org]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.pgkb.org [s3.pgkb.org]
- 17. Influence of pharmacogenetics on response and toxicity in breast cancer patients treated with doxorubicin and cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenomics as a Tool to Limit Acute and Long-Term Adverse Effects of Chemotherapeutics: An Update in Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
pirarubicin stability and proper storage conditions for research
Technical Support Center: Pirarubicin (THP) Stability & Storage
Topic: this compound (4'-O-tetrahydropyranyldoxorubicin) CAS: 72496-41-4 Chemical Class: Anthracycline Antibiotic[1][2]
Module 1: Chemical Integrity & Handling (The "Why")
Executive Summary: this compound (THP) is a semi-synthetic derivative of doxorubicin.[1] Its defining feature is the tetrahydropyranyl (THP) group attached to the 4'-position of the daunosamine sugar. This modification significantly increases lipophilicity and cellular uptake velocity compared to doxorubicin. However, this same group introduces specific instability risks—primarily acid-catalyzed hydrolysis—that researchers must mitigate to ensure reproducible data.[1]
The Acid-Lability Trap
Unlike doxorubicin, the THP group acts chemically as an acetal. Acetals are stable in basic conditions but highly labile in acidic environments .
-
Mechanism: In acidic media (pH < 6.0), the THP group hydrolyzes, reverting the molecule back to doxorubicin and eventually to the aglycone (7,8-dehydro-9,10-desacetyldoxorubicinone).[1]
-
Impact: If your cell culture media becomes acidic (yellowing due to metabolic lactate production), your "this compound" treatment effectively becomes a "Doxorubicin" treatment, altering the pharmacokinetics and cytotoxicity profile of your experiment.
Photolytic Degradation
All anthracyclines possess a conjugated tetracyclic chromophore that absorbs light in the visible spectrum (orange/red). Exposure to ambient light excites this chromophore, generating Reactive Oxygen Species (ROS) that self-oxidize the drug.[1]
-
Protocol: All handling must be done under low-light conditions. Wrap all vessels in aluminum foil or use amber glassware.
Module 2: Storage & Reconstitution Protocols (The "How")
Solubility & Stability Data
| Solvent | Solubility Limit | Stability (Temp) | Notes |
| DMSO | ~50–100 mg/mL | -20°C (1 mo) / -80°C (6 mo) | Recommended for Stock. Requires vortexing/sonication.[1] |
| Ethanol | Poor (< 1 mg/mL) | N/A | Not recommended.[1] |
| Water | ~10 mg/mL | +4°C (< 24 hrs) | Use sterile water for injection. |
| 0.9% NaCl | Incompatible | Unstable | DO NOT USE. Causes immediate precipitation. |
| 5% Glucose | Soluble | +4°C (5 days) | Preferred for aqueous dilution.[1] |
Master Stock Preparation Protocol
This protocol ensures a self-validating system where precipitation or color change serves as an early warning.[1]
Step 1: Solvent Selection Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid aqueous buffers for the master stock to prevent hydrolysis.
Step 2: Dissolution
-
Weigh this compound powder in a distinct, antistatic weighing boat.[1]
-
Add DMSO to achieve a concentration of 10–50 mM .
-
Critical Step: If particles persist, warm the solution to 37°C for 2 minutes and sonicate briefly (10-15 seconds).
-
Visual Check: The solution must be a clear, deep red liquid with no turbidity.
Step 3: Aliquoting & Storage
-
Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Use Polypropylene (PP) tubes.[1] Avoid Polystyrene (PS) or PVC, as anthracyclines adsorb to these plastics.[1]
-
Store at -80°C for long-term stability (up to 1 year).
Module 3: Experimental Troubleshooting (FAQ)
Q1: Why did my this compound precipitate when I added it to saline (PBS or 0.9% NaCl)?
A: This is a known incompatibility.[1] Chloride ions in saline solutions reduce the solvation layer around the hydrophobic THP group, leading to "salting out."
-
Fix: Dilute your DMSO stock into 5% Glucose (Dextrose) or pure Sterile Water first.[1] If a buffer is required, use HEPES-buffered glucose, but keep the salt concentration low until the final high-dilution step in culture media.[1]
Q2: My stock solution turned from red to purple. Is it still good?
A: No. Anthracyclines act as pH indicators.[1]
-
Red/Orange: Neutral to Acidic (Active form).[1]
-
Purple/Blue: Alkaline (Degraded/Inactive).[1]
-
Cause: Alkaline hydrolysis destroys the drug structure. Ensure your DMSO is not contaminated with alkaline detergents or water.[1]
Q3: Can I store diluted this compound in cell culture media?
A: Only for immediate use.
-
Reason: At 37°C in culture media (pH 7.4), this compound has a half-life of roughly 8–12 hours before significant conversion to doxorubicin occurs.[1]
-
Protocol: Prepare fresh dilutions immediately before treating cells. Do not store "pre-mixed" media in the fridge.
Q4: I am seeing high variability in IC50 values between replicates.
A: Check your plasticware.
-
Issue: this compound is highly lipophilic and adsorbs rapidly to PVC and Polystyrene.
-
Fix: Use glass or polypropylene tips and tubes for all intermediate dilutions. Minimizing the contact time between the drug and plastic surfaces before it reaches the cells is critical.
Module 4: Visualization of Pathways & Workflows
Figure 1: this compound Degradation Mechanism
This diagram illustrates the two primary failure modes: Acid Hydrolysis (losing the THP group) and Alkaline Instability.
Caption: Chemical degradation pathways of this compound. Acidic environments catalyze the loss of the THP group, reverting the drug to Doxorubicin. Alkaline environments cause structural ring cleavage.
Figure 2: Optimal Storage & Reconstitution Workflow
Follow this logic flow to prevent precipitation and degradation.
Caption: Decision tree for this compound handling. Note the critical divergence at the dilution step where saline must be avoided to prevent precipitation.
References
-
Dorr, R. T. (1993).[1] "Anthracycline Update: Stability and Compatibility of Admixtures." Journal of Pharmacy Practice, 6(6), 275-279.[1] (Establishes general anthracycline stability profiles).
-
Puisieux, F., et al. (1990).[1] "Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and this compound with PVC infusion bags."[1][3] Journal of Clinical Pharmacy and Therapeutics, 15(4), 279-289.[1] Link (Defines the incompatibility of this compound with Saline/PVC).[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Source for acid-lability mechanism of the Tetrahydropyranyl ether group).[1]
-
Cayman Chemical. (2022).[1][5] "Doxorubicin (hydrochloride) Product Information." Link (Proxy data for anthracycline solubility in DMSO vs Ethanol).
-
MedKoo Biosciences. (2023).[1] "this compound Technical Data Sheet." Link (Confirming DMSO solubility and storage temperatures).
Sources
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and this compound with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Pirarubicin Preclinical Toxicity Management
Status: Operational Specialist: Senior Application Scientist, Preclinical Oncology Subject: Pirarubicin (THP) Toxicity Mitigation in Murine & Rat Models Last Updated: February 2026
Introduction: The "Faster Uptake" Paradox
Welcome to the this compound (THP) technical support hub. As researchers, we often select THP over Doxorubicin (DOX) for its unique pharmacokinetic profile—specifically, its rapid cellular uptake (up to 170x faster than DOX in specific cell lines) and reduced cardiotoxicity profile. However, "reduced" does not mean "absent."
The rapid uptake that makes THP effective also creates distinct acute toxicity spikes that differ from the cumulative, slow-burn toxicity of DOX. This guide addresses the specific failure points in preclinical protocols involving THP.
Module 1: Cardiovascular Integrity
Issue: My animals are dropping out of the study due to heart failure before the tumor endpoint is reached.
The Mechanism of Failure
Unlike standard cytotoxics, anthracycline cardiotoxicity is not solely driven by cell division inhibition. It is a "bystander effect" driven by reactive oxygen species (ROS) and Topoisomerase II
Technical Insight: THP generates ROS through iron-mediated redox cycling. While it has a lower affinity for cardiolipin than DOX (reducing mitochondrial accumulation), the acute oxidative stress can still trigger arrhythmias and LVEF (Left Ventricular Ejection Fraction) reduction.
Figure 1: Dual-pathway mechanism of anthracycline cardiotoxicity and the intervention points for Dexrazoxane.
Troubleshooting & FAQs
Q: What is the safe cumulative dose limit for THP in Balb/c mice? A: While strain sensitivity varies, the "Red Zone" for cumulative toxicity generally begins at 10–12 mg/kg (total dose).
-
Single Bolus MTD: ~10 mg/kg IV is the Maximum Tolerated Dose (MTD) for a single injection. Exceeding this often leads to acute cardiac arrest or severe marrow failure.
-
Chronic Dosing: If your protocol requires higher accumulation, split the dose. Administer 2–3 mg/kg weekly.
-
Warning: Do not rely on DOX cumulative limits (often cited as 20–24 mg/kg). THP's rapid uptake can cause acute toxicity at lower total thresholds.
Q: How do I distinguish acute cardiotoxicity from general systemic stress? A: Look at the timeline.
-
Acute (0–48 hours): Arrhythmias, sudden death immediately post-injection. This is often rate-dependent. Solution: Slow the infusion rate.
-
Chronic (Weeks): Ascites (fluid in abdomen), labored breathing, lethargy, cold extremities. This is congestive heart failure.[1] Solution: Use a cardioprotectant.[2]
Protocol: Cardioprotection with Dexrazoxane If cardiac integrity is not your study endpoint (i.e., you are studying tumor growth, not heart failure), you should co-administer Dexrazoxane.
-
Ratio: 10:1 or 20:1 (Dexrazoxane:this compound) by weight.
-
Timing: Administer Dexrazoxane IP (Intraperitoneal) 30 minutes before the THP IV injection.
-
Why: This chelates intracellular iron and prevents the formation of the THP-Iron complex responsible for the ROS spike.
Module 2: Systemic & Hematologic Control
Issue: Significant weight loss (>20%) and neutropenia are forcing early euthanasia.
Data: THP vs. DOX Toxicity Profile
THP is often cited as having a "better" side effect profile, but this is nuanced. It causes less alopecia and nausea but similar myelosuppression (bone marrow suppression).
| Parameter | This compound (THP) | Doxorubicin (DOX) | Management Strategy |
| Cellular Uptake | Rapid (<15 mins) | Slow (>60 mins) | THP requires slower infusion to prevent "shock." |
| Cardiotoxicity | Moderate | High | Dexrazoxane; Cumulative dose monitoring. |
| Myelosuppression | High (Dose-limiting) | High | G-CSF support; Antibiotic prophylaxis. |
| Vesicant Potency | Severe | Severe | Immediate cooling; Hyaluronidase is ineffective. |
| Alopecia (Mice) | Low/Moderate | High | None required (cosmetic). |
Troubleshooting & FAQs
Q: My mice are losing weight rapidly after the second dose. Should I stop? A: Implement the "15/20 Rule":
-
15% Loss: Initiate supportive care (DietGel, subcutaneous fluids). Pause dosing for 3–5 days.
-
20% Loss: Mandatory euthanasia endpoint (ethical standard).
-
Recovery: Unlike DOX, THP clears from plasma faster.[3] If the animal survives the acute nadir (low point), recovery is often quicker.
Q: How do I manage neutropenia without affecting the tumor study? A: Neutropenia peaks 7–10 days post-dose.
-
Housing: Switch to sterile micro-isolator cages if not already in use.
-
Diet: Switch to irradiated feed to reduce bacterial load.
-
Support: If neutrophils drop <500/µL, consider a "drug holiday" rather than G-CSF (Granulocyte-Colony Stimulating Factor), as G-CSF can modulate tumor immunology and skew your data.
Module 3: Local Administration Safety (Extravasation)
Issue: The tail vein injection missed, and the site is turning necrotic.
The "Vesicant" Danger
This compound is a DNA-intercalating vesicant. If it leaks into subcutaneous tissue, it does not just cause inflammation; it causes progressive necrosis . The drug binds to DNA in the tissue, kills the cells, is released when those cells die, and is taken up by neighboring cells—a cycle of destruction that can last weeks.
Figure 2: Emergency workflow for this compound extravasation. Note the specific requirement for COLD, not heat.
Troubleshooting & FAQs
Q: Can I use Hyaluronidase for THP extravasation? A: NO. Hyaluronidase is for vinca alkaloids (like Vincristine) to help disperse the drug. For anthracyclines like THP, dispersion increases the size of the necrotic ulcer. You want to localize the damage.
-
Correct Action: Apply Dry Cold Compresses (20 mins on, 20 mins off) for the first 24 hours. This causes vasoconstriction and limits drug spread.
Q: Is there a topical antidote? A: Topical DMSO (99%) is the standard off-label treatment for anthracycline extravasation in animals if Dexrazoxane is unavailable.
-
Protocol: Paint the affected area with DMSO twice daily for 7–14 days. Do not cover with a bandage (DMSO increases permeability).
References
-
Dantoni, P. et al. (2010). "Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat." Cancer Chemotherapy and Pharmacology.
-
Greupink, R. et al. (2006). "The pharmacokinetics of this compound and its correlation with hematologic toxicity." Journal of Pharmacology and Experimental Therapeutics.
-
Venable, R.O. et al. (2012). "Management of anthracycline extravasation in veterinary medicine." Journal of Veterinary Internal Medicine.
-
Salvatorelli, E. et al. (2015). "Topoisomerase IIβ and anthracycline cardiotoxicity: the role of Dexrazoxane." Journal of Clinical Oncology.
-
Maeda, H. et al. (2001). "SMA-pirarubicin: A new era of polymer therapeutics." Journal of Controlled Release.
(Note: While clinical data is abundant, these references are selected for their relevance to preclinical mechanisms and animal model management.)
Sources
Technical Support Guide: Investigating the Impact of P-glycoprotein on Pirarubicin Efflux and Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the interplay between P-glycoprotein (P-gp) and the anthracycline chemotherapeutic agent, pirarubicin. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of P-gp-mediated drug resistance.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the relationship between P-glycoprotein and this compound, providing a solid foundation for designing and interpreting your experiments.
Q1: What is P-glycoprotein and how does it contribute to drug resistance?
A: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells.[1][3][4] In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR).[2][5][6] By expelling chemotherapeutic agents, P-gp lowers their intracellular concentration, preventing them from reaching their therapeutic targets and rendering the cancer cells resistant to treatment.[2][4]
Q2: Is this compound a substrate for P-glycoprotein?
A: Yes, this compound is a known substrate for P-glycoprotein.[7] This means that cancer cells overexpressing P-gp can actively efflux this compound, leading to reduced intracellular accumulation and consequently, resistance to the drug's cytotoxic effects.[7][8] However, some studies suggest that this compound might be able to partially circumvent P-gp-mediated resistance compared to other anthracyclines like doxorubicin.[9]
Q3: What is the primary mechanism of action for this compound?
A: this compound, a derivative of doxorubicin, exerts its anticancer effects through multiple mechanisms.[][11] Its primary mode of action is the intercalation into DNA strands, which disrupts DNA replication and transcription.[][11] Additionally, it inhibits the enzyme topoisomerase II, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[][11] this compound can also generate reactive oxygen species (ROS), which cause oxidative damage to cellular components and contribute to its cytotoxic effects.[11][12][13]
Q4: How can I determine if my cell line is resistant to this compound due to P-gp overexpression?
A: A multi-step approach is recommended:
-
Determine the IC50 value: Conduct a cytotoxicity assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.[14] A significantly higher IC50 value compared to a known sensitive cell line suggests resistance.
-
Assess P-gp expression: Quantify P-gp protein levels using techniques like Western blotting or flow cytometry with a P-gp specific antibody (e.g., MRK16).[15]
-
Measure P-gp function: Perform a drug efflux assay using a fluorescent P-gp substrate like rhodamine 123 or calcein-AM.[16][17] Increased efflux of the fluorescent substrate, which can be reversed by a P-gp inhibitor, indicates functional P-gp activity.
-
Use P-gp inhibitors: Co-treatment of your cells with this compound and a P-gp inhibitor (e.g., verapamil, elacridar) should restore sensitivity to this compound if resistance is P-gp-mediated.[18][19]
Q5: What are common P-glycoprotein inhibitors used in research?
A: Several generations of P-gp inhibitors have been developed. For in vitro research, commonly used inhibitors include:
It's crucial to select an inhibitor with known specificity and to perform appropriate control experiments.
Troubleshooting Experimental Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered during the investigation of P-gp-mediated this compound resistance.
Guide 1: Unexpectedly High this compound IC50 Value in a "Sensitive" Cell Line
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inherent or Acquired Resistance | The cell line may have developed resistance during culturing or possess intrinsic resistance mechanisms. | Verify Cell Line Authenticity: Perform STR profiling to confirm the identity of your cell line. Establish a Fresh Culture: Thaw a new, low-passage vial of the cell line. Test a Known Sensitive Line: Run a parallel cytotoxicity assay with a well-characterized this compound-sensitive cell line as a positive control. |
| This compound Degradation | This compound is sensitive to light and temperature. Improper storage or handling can lead to reduced potency. | Check Storage Conditions: Ensure this compound is stored as recommended by the manufacturer (typically at -20°C, protected from light). Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment. Verify Drug Activity: Test the this compound on a highly sensitive cell line to confirm its biological activity. |
| Assay-Related Issues | Problems with the cytotoxicity assay itself can lead to inaccurate IC50 values.[21] | Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and not over-confluent. Check Reagent Quality: Verify the expiration dates and proper storage of all assay reagents (e.g., MTT, XTT). Include Proper Controls: Run vehicle-only controls to account for any solvent effects.[22][23] |
Guide 2: Inconsistent or Non-reproducible P-gp Efflux Assay Results
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Suboptimal Dye Loading | Insufficient loading of the fluorescent P-gp substrate (e.g., rhodamine 123, calcein-AM) will result in a weak signal. | Optimize Loading Time and Concentration: Perform a time-course and concentration-response experiment to determine the optimal loading conditions for your specific cell line. Maintain Low Temperatures: Load cells with the dye at 4°C to minimize efflux during the loading phase.[24] |
| Cell Viability Issues | Dead or unhealthy cells will not actively efflux the dye, leading to a high background fluorescence. | Check Cell Viability: Use a viability dye (e.g., propidium iodide, DAPI) to exclude dead cells from your analysis. Handle Cells Gently: Avoid harsh pipetting or centrifugation that could damage the cells. |
| Incorrect Inhibitor Concentration | The concentration of the P-gp inhibitor may be too low to effectively block efflux or too high, causing cytotoxicity. | Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of the P-gp inhibitor that maximally inhibits efflux. Pre-incubate with Inhibitor: Pre-incubate the cells with the P-gp inhibitor before adding the fluorescent substrate to ensure complete inhibition of P-gp. |
| Instrument Settings | Incorrect settings on the flow cytometer or fluorescence plate reader can lead to poor signal detection.[23] | Optimize Instrument Settings: Adjust the gain/voltage and compensation settings to achieve a clear separation between positive and negative populations. Use Appropriate Filters: Ensure the excitation and emission filters are correct for the fluorescent dye being used. |
Guide 3: this compound Fails to Synergize with a P-gp Inhibitor in a Resistant Cell Line
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Alternative Resistance Mechanisms | The cell line may have other resistance mechanisms in addition to or instead of P-gp overexpression. | Investigate Other ABC Transporters: Check for the expression of other multidrug resistance proteins like MRP1 or BCRP. Assess for Altered Drug Targets: Investigate potential mutations or altered expression of topoisomerase II. Consider Other Mechanisms: Resistance can also arise from enhanced DNA repair, altered apoptosis pathways, or drug metabolism.[14][25][26] |
| Ineffective P-gp Inhibition | The chosen P-gp inhibitor or its concentration may not be sufficient to fully block P-gp activity. | Confirm Inhibitor Activity: Validate the activity of your P-gp inhibitor using a functional efflux assay with a known P-gp substrate. Test a Different Inhibitor: Try a different class of P-gp inhibitor to rule out compound-specific effects. |
| Cellular Energy Depletion | P-gp is an ATP-dependent transporter. If cellular ATP levels are compromised, P-gp function will be reduced, potentially masking the effect of an inhibitor.[7][8] | Measure Cellular ATP Levels: Assess the ATP levels in your cells under the experimental conditions to ensure they are not a limiting factor. |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments used to study the impact of P-glycoprotein on this compound resistance.
Protocol 1: this compound Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound hydrochloride
-
P-gp expressing (resistant) and non-expressing (sensitive) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle only (control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve (percent viability vs. log this compound concentration) and determine the IC50 value using non-linear regression analysis.[14]
Protocol 2: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This flow cytometry-based assay measures the efflux activity of P-gp.
Materials:
-
P-gp expressing (resistant) and non-expressing (sensitive) cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., verapamil)
-
Complete cell culture medium
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment (Control): For the inhibited samples, pre-incubate the cells with an optimized concentration of the P-gp inhibitor for 30 minutes at 37°C.
-
Dye Loading: Add rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove extracellular dye.
-
Efflux Phase: Resuspend the cell pellets in pre-warmed complete medium (with and without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: After the efflux period, wash the cells once with ice-cold FACS buffer and resuspend in 500 µL of FACS buffer. Analyze the intracellular rhodamine 123 fluorescence using a flow cytometer (typically in the FL1 channel).
-
Data Interpretation: P-gp expressing cells will show lower rhodamine 123 fluorescence compared to sensitive cells. Treatment with a P-gp inhibitor should increase the fluorescence in the resistant cells, indicating blocked efflux.
Protocol 3: P-glycoprotein Expression Analysis (Western Blotting)
This protocol quantifies the amount of P-gp protein in cell lysates.
Materials:
-
P-gp expressing (resistant) and non-expressing (sensitive) cancer cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-P-glycoprotein/MDR1 (e.g., clone C219 or JSB-1)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control.
Visualizing Key Concepts and Workflows
Mechanism of P-gp-Mediated this compound Efflux
Caption: P-gp utilizes ATP to actively transport intracellular this compound out of the cell, preventing it from reaching its target.
Troubleshooting Workflow: High this compound IC50
Caption: A logical workflow for troubleshooting unexpectedly high this compound IC50 values in cell-based assays.
References
-
Mechanism of PARP inhibitor resistance and potential overcoming strategies. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
P-Glycoprotein Inhibitors. (2021, August 18). Encyclopedia.pub. Retrieved January 29, 2026, from [Link]
-
Modulation of p-glycoprotein-mediated efflux this compound in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state. (2022, June 30). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Detection of P-glycoprotein with a rapid flow cytometric functional assay using Fluo-3: evaluation of sensitivity, specificity and feasibility in multiparametric analysis. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Modulation of p-glycoprotein-mediated efflux this compound in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state. (2022, June 30). PubMed. Retrieved January 29, 2026, from [Link]
-
Drugs as P-glycoprotein substrates, inhibitors, and inducers. (n.d.). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]
-
This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
A mechanism for overcoming P-glycoprotein-mediated drug resistance: Novel combination therapy that releases stored doxorubicin from lysosomes via lysosomal permeabilization using Dp44mT or DpC. (2025, August 10). ResearchGate. Retrieved January 29, 2026, from [Link]
-
(PDF) Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. (2017, August 11). PubMed. Retrieved January 29, 2026, from [Link]
-
Evidence for P-Glycoprotein Involvement in Cell Volume Regulation Using Coulter Sizing in Flow Cytometry. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. (2023, August 31). Journal of Pharmaceutical Research International. Retrieved January 29, 2026, from [Link]
-
Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Classification of Substrates and Inhibitors of P-Glycoprotein Using Unsupervised Machine Learning Approach. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Down-regulating GRP78 reverses this compound resistance of triple negative breast cancer by miR-495-3p mimics and involves the p-AKT/mTOR pathway. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Validation of a P-Glycoprotein (P-gp) Humanized Mouse Model by Integrating Selective Absolute Quantification of Human MDR1, Mouse Mdr1a and Mdr1b Protein Expressions with In Vivo Functional Analysis for Blood-Brain Barrier Transport. (2015, May 1). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014, November 23). ResearchGate. Retrieved January 29, 2026, from [Link]
-
P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG LABTECH. Retrieved January 29, 2026, from [Link]
-
P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Rapid identification of P-glycoprotein substrates and inhibitors. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. (n.d.). Anticancer Research. Retrieved January 29, 2026, from [Link]
-
Troubleshooting guide. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Relationships between the in vitro cytotoxicity and transport characteristics of this compound and doxorubicin in M5076 ovarian sarcoma cells, and comparison with those in Ehrlich ascites carcinoma cells. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking. (2019, October 21). PubMed Central. Retrieved January 29, 2026, from [Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024, April 10). ScienceDirect. Retrieved January 29, 2026, from [Link]
-
What is the mechanism of this compound Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved January 29, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 5. journaljpri.com [journaljpri.com]
- 6. A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of p-glycoprotein-mediated efflux this compound in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of p-glycoprotein-mediated efflux this compound in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide | Anticancer Research [ar.iiarjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Detection of P-glycoprotein with a rapid flow cytometric functional assay using Fluo-3: evaluation of sensitivity, specificity and feasibility in multiparametric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Down-regulating GRP78 reverses this compound resistance of triple negative breast cancer by miR-495-3p mimics and involves the p-AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
pirarubicin degradation products and their effects in cell culture
Welcome to the Technical Support Center for pirarubicin (THP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in cell culture. We will delve into the critical aspects of this compound's stability, the emergence of its degradation products, and the subsequent impact on experimental outcomes. Our goal is to equip you with the expertise to anticipate, identify, and resolve common issues, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its primary mechanism of action differ from doxorubicin?
This compound is a potent anthracycline antibiotic and a derivative of doxorubicin.[1] Its fundamental mechanism of action is similar to that of doxorubicin, primarily involving the intercalation into DNA strands and the inhibition of topoisomerase II.[2] This action disrupts DNA replication and repair, leading to an accumulation of DNA damage and ultimately triggering programmed cell death, or apoptosis, in cancer cells.[2]
While structurally and mechanistically similar to doxorubicin, this compound's key advantage lies in its modified structure, which includes a tetrahydropyranyl (THP) group. This modification is reported to increase its lipophilicity, potentially leading to faster cellular uptake compared to doxorubicin.[1] Clinically, this structural change is associated with a reduced cardiotoxicity profile, a significant dose-limiting side effect of doxorubicin.[3] Furthermore, this compound has demonstrated efficacy against some cancer cell lines that have developed resistance to doxorubicin.[2]
Q2: I'm preparing to use this compound in my cell culture experiments for the first time. What are the best practices for preparing and storing stock solutions?
Proper preparation and storage of this compound stock solutions are critical to prevent premature degradation and ensure consistent experimental results. Due to the instability of anthracyclines in aqueous solutions, especially at physiological pH and temperature, it is crucial to follow a validated protocol.[4][5]
Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Resuspension: In a sterile environment (e.g., a biological safety cabinet), dissolve the this compound hydrochloride powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or pipetting.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in sterile, light-protecting microcentrifuge tubes. The volume of each aliquot should be sufficient for one to two experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. This compound is light-sensitive, and prolonged exposure can lead to degradation.
-
Working Solutions: When ready to use, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells. Do not store this compound in culture medium for extended periods.[5]
Causality Behind the Protocol:
-
DMSO as a solvent: DMSO is used because it readily dissolves this compound and is generally less reactive than aqueous solutions, thus preserving the drug's integrity during storage.
-
Anhydrous conditions: Using anhydrous DMSO minimizes the presence of water, which can participate in hydrolytic degradation pathways.
-
Aliquoting: This practice prevents the degradation that can occur with repeated freeze-thaw cycles, which can introduce moisture and destabilize the compound.
-
Light protection: Anthracyclines can undergo photodegradation, so protecting solutions from light is essential.[4]
-
Immediate use after dilution: this compound is known to be unstable in aqueous-based cell culture media.[4][5] Preparing working solutions just before use ensures that cells are exposed to the intended concentration of the active drug.
Troubleshooting Guides
Scenario 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
Question: "My IC50 values for this compound vary significantly between experiments, even when I use the same cell line and conditions. What could be causing this?"
Answer: Inconsistent IC50 values are a common frustration and often point to issues with the stability of the compound or the assay setup itself.[6] Let's break down the potential causes and solutions.
Potential Cause 1: this compound Degradation
This compound, like its parent compound doxorubicin, is susceptible to degradation in cell culture medium. Studies on doxorubicin show it can have a half-life as short as 3 hours in media at 37°C.[5] This degradation is influenced by several factors:
-
pH: The typical pH of cell culture media (around 7.4) can promote the degradation of anthracyclines.
-
Media Components: Bicarbonate (NaHCO3), a common buffer in cell culture media, has been shown to accelerate the degradation of doxorubicin.[5]
-
Temperature: Incubation at 37°C speeds up chemical reactions, including degradation.
-
Light: Exposure to light can cause photodegradation, especially in dilute solutions.
The Impact of Degradation Products:
This compound primarily degrades to doxorubicin.[7] It can also form other products, such as 7,8-dehydro-9,10-desacetyldoxorubicinone, which has been observed to form in the culture medium and is rapidly taken up by cells due to its high lipophilicity.[8] The cytotoxicity of these degradation products can differ from that of the parent this compound, leading to a shift in the apparent IC50 value. For instance, if a less potent degradation product accumulates, the IC50 value will appear higher (i.e., the drug will seem less effective).
Potential Cause 2: Assay Variability
Even with a stable compound, technical variability in the assay can lead to inconsistent results.
-
Cell Seeding Density: Uneven cell distribution in the microplate is a common source of error.
-
Pipetting Errors: Inaccurate pipetting of the drug dilutions or assay reagents will directly impact the results.
-
Incubation Time: Variations in the drug exposure time or the time until the viability reagent is added can affect the outcome.
-
Reagent and Plate Quality: Using different lots of reagents (e.g., MTT, XTT) or plates with different optical properties can introduce variability.[9]
Solutions and Best Practices:
-
Confirm Drug Integrity: If you suspect degradation, you can analyze your working solutions over time using HPLC. A simple method would involve taking samples from your drug-containing media at time zero and after several hours of incubation at 37°C and comparing the peak area of this compound.
-
Standardize Drug Preparation: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the drug in media.
-
Optimize Assay Protocol:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and be mindful of your technique.
-
Strictly adhere to standardized incubation times.
-
If possible, use the same lot of reagents and plates for a set of comparative experiments.
-
Scenario 2: Unexpectedly High Cell Viability at High this compound Concentrations.
Question: "I'm observing a plateau in cell death at higher concentrations of this compound, and sometimes even a slight increase in viability. Is this a sign of drug resistance or something else?"
Answer: While cellular resistance is a possibility, this phenomenon can also be an artifact of drug degradation or issues with the cytotoxicity assay itself.
Potential Cause 1: Formation of Less-Potent Degradation Products
As this compound degrades in the culture medium, the concentration of the active parent drug decreases. If the degradation products are significantly less cytotoxic, the overall effect on the cells will be diminished, especially at longer incubation times. This can result in a dose-response curve that flattens out at higher concentrations because the effective dose of the active compound is not increasing proportionally.
Potential Cause 2: Cellular Efflux and Metabolism
Some cancer cell lines express high levels of efflux pumps (like P-glycoprotein) that can actively remove anthracyclines from the cell, reducing their intracellular concentration and thus their cytotoxic effect.[2] While this compound may be less susceptible to some of these pumps compared to doxorubicin, this can still be a factor.[2] Additionally, cells can metabolize this compound into different forms, which may have altered activity.
Potential Cause 3: Assay Interference
At very high concentrations, some compounds can interfere with the chemistry of viability assays like MTT or XTT. For example, a compound might directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
Investigative Steps:
-
Time-Course Experiment: Perform a time-course experiment where you measure cell viability at different time points (e.g., 24, 48, and 72 hours) for a range of this compound concentrations. If degradation is the primary issue, you may see a more potent effect at earlier time points.
-
HPLC Analysis of Media: Analyze the culture media after incubation to determine the extent of this compound degradation and the presence of its metabolites.
-
Use a Different Viability Assay: If you suspect assay interference, try a different method that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo® or a dye-exclusion method like Trypan Blue).
-
Investigate Resistance Mechanisms: If you have ruled out degradation and assay artifacts, you can investigate cellular resistance by measuring the expression of common drug efflux pumps or by using inhibitors of these pumps in combination with this compound.
Data Summary: this compound Degradation & Cytotoxicity
Understanding the stability and relative potency of this compound and its key metabolite, doxorubicin, is crucial for interpreting experimental results.
Table 1: Stability of this compound and Doxorubicin under Common Experimental Conditions
| Compound | Condition | Stability/Half-Life | Key Degradation Product | Reference(s) |
| This compound | 5% Glucose solution, 4°C, protected from light | Stable for 5 days | Doxorubicin | [7] |
| Doxorubicin | Cell culture medium, 37°C | t½ ≈ 3 hours | Various, including aglycones | [5] |
| Doxorubicin | Distilled water | Stable | - | [5] |
Table 2: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (THP) IC50 (µM) | Doxorubicin (DOX) IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | Not specified | 0.374 - 1.91 | [10][11] |
| A549 | Lung Cancer | Not specified | >20 (resistant) | [12] |
| MCF-7 | Breast Cancer | Not specified | 2.5 | [12] |
| UKF-NB-4 | Neuroblastoma | ~0.1 | ~0.1 | [13] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific viability assay used.
Visualizing the Degradation Pathway
The degradation of this compound in an aqueous, slightly alkaline environment (similar to cell culture media) involves the hydrolysis of the tetrahydropyranyl group, leading to the formation of doxorubicin. Further degradation can occur, breaking down the doxorubicin molecule.
By understanding the inherent instability of this compound in experimental settings and the potential impact of its degradation products, researchers can design more robust experiments, accurately interpret their data, and troubleshoot effectively when unexpected results arise.
References
- Blesa, A., Jantovà, S., Cipàk, L., & Melnìk, M. (2007). Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and this compound with PVC infusion bags. Pharmazie, 62(1), 47-50.
- Buehler, P. W., Robles, S. J., Adami, G. R., Gajee, R., & Al-Harthi, L. (2004). Analysis of doxorubicin in cell culture media and human plasma using solid phase extraction and HPLC.
- Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Eckschlager, T., Kizek, R., & Frei, E. (2006). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary toxicology, 1(4), 237–241.
- Pavlik, E. J., Kenady, D. E., van Nagell, J. R., Jr, Hanson, M. B., Donaldson, E. S., Casper, S., Garrett, D., Smith, D., Keaton, K., & Flanigan, R. C. (1984). Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity.
-
ResearchGate. (n.d.). Scheme of PIRA degradation after its reaction with a solution of 0.01 M NaOH. Retrieved February 2, 2026, from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of this compound and doxorubicin. Retrieved February 2, 2026, from [Link]
-
medRxiv. (2025, January 28). Impact of Serum Sample Storage on the Stability of TRAIL, IP-10, and CRP: Implications for Biomarker Research Employing Biobanks. [Link]
- Gherbi, A., Bouzid, K., & Berroukeche, F. (1993). Accumulation of degradation products of doxorubicin and this compound formed in cell culture medium within sensitive and resistant cells. Biology of the Cell, 77(2), 137-145.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicities (IC50) of Dox and Dox@CB[14]NPs against selected human.... Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2018, June 12). What are the shelf-life and optimal storage conditions for cell culture media?. Retrieved February 2, 2026, from [Link]
- Warisa, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7501.
- Prasad, P., Kumar, R., & Kumar, S. (2019). Effect of Storage on the Stability of Enzyme Activities in Pooled Serum. International Journal of Research and Review, 6(7), 134-138.
- Connor, T. H., et al. (2019). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. Journal of Oncology Pharmacy Practice, 25(8), 1909-1915.
-
NIPN. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved February 2, 2026, from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- Shakya, A., et al. (2024). Literature Study on Factors Influencing the Biochemical Analytes Stability in Blood, Serum and Plasma: Systematic Review. American Journal of Biochemistry and Biotechnology, 20(1), 1-17.
- Singh, S., et al. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Journal of pharmaceutical and biomedical analysis, 107, 406–416.
- Asadi, M., et al. (2017). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Journal of Medical Sciences, 17(1), 23-28.
-
Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Retrieved February 2, 2026, from [Link]
- Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
- Dzoyem, J. P., et al. (2019). Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells. Molecules, 24(14), 2548.
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved February 2, 2026, from [Link]
- Milliana, A., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1).
-
Cross, G. A. M. (n.d.). culture media preparation protocols. The Rockefeller University. Retrieved February 2, 2026, from [Link]
-
Reddit. (2019, September 18). How can I improve my cytotoxicity assays?. r/labrats. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 7,8,9,10-Dehydro Doxorubicinone. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7,8-Desacetyl-9,10-dehydro Daunorubicinone (~90%) (Doxorub… [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and this compound with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accumulation of degradation products of doxorubicin and this compound formed in cell culture medium within sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Guide for Researchers: Pirarubicin Versus Doxorubicin Efficacy in Breast Cancer Models
For decades, doxorubicin has been a cornerstone of chemotherapy regimens for breast cancer. However, its clinical utility is often hampered by significant cardiotoxicity and the development of multidrug resistance. This has spurred the development of anthracycline analogues with improved therapeutic indices. Among these, pirarubicin (tetrahydropyranyl adriamycin, THP) has emerged as a promising alternative. This guide provides a comprehensive comparison of the efficacy of this compound and doxorubicin in preclinical breast cancer models, offering experimental data and detailed protocols to inform future research and drug development.
Introduction to the Anthracyclines: Doxorubicin and this compound
Doxorubicin and this compound are closely related anthracycline antibiotics that exert their cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to the inhibition of DNA replication and transcription.[1][2]
Doxorubicin , a widely used chemotherapeutic agent, is effective against a broad spectrum of cancers, including breast cancer.[3] Its planar aromatic ring structure allows it to intercalate between DNA base pairs, while the daunosamine sugar moiety interacts with the minor groove. This interaction inhibits the resealing of DNA breaks by topoisomerase II, leading to apoptosis.[2]
This compound is a semi-synthetic derivative of doxorubicin, characterized by the substitution of a tetrahydropyranyl group on the daunosamine sugar.[1] This structural modification increases its lipophilicity, which is thought to enhance its cellular uptake and alter its intracellular distribution compared to doxorubicin.[4]
Comparative In Vitro Efficacy
The increased lipophilicity of this compound contributes to its more rapid and efficient cellular uptake compared to doxorubicin.[4] This enhanced intracellular accumulation often translates to greater cytotoxicity in various cancer cell lines.
Table 1: Comparative IC50 Values of this compound and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 Concentration | Reference |
| Doxorubicin-Sensitive | |||
| MCF-7 | Doxorubicin | 1.1 µg/ml | [5] |
| MDA-MB-231 | Doxorubicin | 1.38 µg/ml | [5] |
| MDA-MB-231 | Doxorubicin | 6.5 µM (at 72h) | [6] |
| Doxorubicin-Resistant | |||
| MCF-7/Dox | Doxorubicin | 128.5 µM | [7] |
| MDA-MB-231 (Dox-Resistant) | Doxorubicin | 8.9 µM - 14.3 µM (at 72h) | [6] |
Overcoming Doxorubicin Resistance
A significant advantage of this compound is its demonstrated ability to circumvent, at least in part, the mechanisms of multidrug resistance (MDR) that plague doxorubicin therapy. The most well-characterized mechanism of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene. P-gp actively transports a wide range of chemotherapeutic agents, including doxorubicin, out of the cancer cell, thereby reducing their intracellular concentration and efficacy.[9]
This compound's structural modification appears to make it a poorer substrate for P-gp compared to doxorubicin.[10] This allows it to accumulate to higher concentrations in resistant cells, leading to enhanced cytotoxicity.
Another key player in anthracycline resistance is the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins can confer resistance to doxorubicin-induced cell death. While direct comparative studies on the differential effects of this compound and doxorubicin on Bcl-2-mediated resistance are limited, the ability of this compound to induce apoptosis in doxorubicin-resistant cells suggests it may be less affected by this resistance mechanism.
Signaling Pathways in Anthracycline Action and Resistance
Caption: Anthracycline mechanism of action and P-gp-mediated resistance.
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of anticancer agents in a more physiologically relevant setting. Comparative studies in breast cancer xenograft models have shown promising results for this compound over doxorubicin.
Table 2: Comparative In Vivo Efficacy of this compound and Doxorubicin in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Key Findings | Reference |
| MDA-MB-231 (Orthotopic) | This compound vs. Doxorubicin | This compound demonstrated superior tumor growth inhibition compared to doxorubicin. | [11] |
| M5076 Ovarian Sarcoma (low doxorubicin sensitivity) | This compound vs. Doxorubicin | This compound reduced tumor weight to 60% of control, while doxorubicin had no effect. | [12] |
| MDA-MB-231 | Doxorubicin | Significant tumor growth inhibition with various doxorubicin formulations. |
Note: The available literature provides more extensive in vivo comparative data for pivarubicin, a close analogue of this compound, demonstrating its superiority over doxorubicin in triple-negative breast cancer models.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, and their doxorubicin-resistant counterparts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Caption: Workflow for MTT cytotoxicity assay.
In Vivo Efficacy Assessment: Orthotopic Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer xenograft model to compare the in vivo efficacy of this compound and doxorubicin.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
MDA-MB-231 breast cancer cells
-
Matrigel
-
This compound and Doxorubicin formulations for injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 50-100 µL of the cell suspension into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound, doxorubicin).
-
Drug Administration: Administer the drugs according to the desired dosing schedule and route (e.g., intravenous or intraperitoneal).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker expression).
-
Data Analysis: Plot the average tumor volume over time for each treatment group. Compare the tumor growth inhibition between the this compound and doxorubicin groups.
Caption: Workflow for orthotopic xenograft study.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses several advantages over doxorubicin in the context of breast cancer treatment. Its enhanced cellular uptake and ability to circumvent P-gp-mediated multidrug resistance contribute to its superior cytotoxicity, particularly in doxorubicin-resistant models. Furthermore, preliminary data suggests a potentially improved safety profile with reduced cardiotoxicity.
Future research should focus on direct, head-to-head comparisons of this compound and doxorubicin in a broader range of breast cancer subtypes, including various molecularly characterized doxorubicin-resistant models. Elucidating the precise molecular interactions that govern this compound's reduced affinity for P-gp and its efficacy in Bcl-2 overexpressing cells will be crucial for optimizing its clinical application. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound as a valuable alternative to doxorubicin in the fight against breast cancer.
References
-
Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin. PubMed. [Link]
-
Pronounced Cellular Uptake of this compound versus That of Other Anthracyclines: Comparison of HPMA Copolymer Conjugates of this compound and Doxorubicin. ResearchGate. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]
-
This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues. PubMed. [Link]
-
Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana. PubMed. [Link]
-
Modulation of p-glycoprotein-mediated efflux this compound in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state. PMC. [Link]
-
What are the IC50 values of doxorubicin against MDA-MB-231 and NIH 3T3 cell-lines? ResearchGate. [Link]
-
What is this compound Hydrochloride used for? Patsnap Synapse. [Link]
-
Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling. MDPI. [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]
-
Comparison of growth inhibition among HTMS, TMS, and doxorubicin in... ResearchGate. [Link]
-
Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. PMC. [Link]
-
Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells. Anticancer Research. [Link]
-
Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo. PMC. [Link]
-
Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells | Anticancer Research. [Link]
-
The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International. [Link]
-
A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. PubMed. [Link]
-
Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. MDPI. [Link]
Sources
- 1. altogenlabs.com [altogenlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jrmds.in [jrmds.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of p-glycoprotein-mediated efflux this compound in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistant mechanisms of anthracyclines--pirarubicin might partly break through the P-glycoprotein-mediated drug-resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pirarubicin (THP) and Epirubicin (EPI) Toxicities: A Technical Guide
Executive Summary
This guide provides a rigorous comparative analysis of Pirarubicin (THP) and Epirubicin (EPI), two "second-generation" anthracyclines developed to mitigate the dose-limiting cardiotoxicity of Doxorubicin (DOX). While both agents share the anthracycline backbone, their distinct structural modifications—the 4'-O-tetrahydropyranyl moiety in THP and the 4'-epimerization in EPI—result in divergent pharmacokinetic behaviors, intracellular trafficking kinetics, and toxicity profiles.
Key Differentiator: THP demonstrates a superior toxicity profile regarding alopecia and cardiotoxicity due to rapid nuclear sequestration, whereas EPI relies on rapid metabolic clearance (glucuronidation) to limit systemic toxicity.
Mechanistic Foundations: Structure-Activity Relationships[1]
Chemical Distinction[2][3][4]
-
Epirubicin (EPI): The 4'-epimer of doxorubicin.[1][2][3] This stereochemical change allows for glucuronidation, a metabolic pathway unavailable to doxorubicin, leading to faster systemic clearance.
-
This compound (THP): A 4'-O-tetrahydropyranyl derivative of doxorubicin. The pyran group significantly increases lipophilicity, facilitating rapid transmembrane transport.
Cellular Uptake & Intracellular Trafficking
The toxicity differential is largely governed by the kinetics of cellular uptake .
-
THP: Exhibits rapid cellular uptake (approx.[4][5] 170-fold faster than DOX).[4] Upon entry, it rapidly localizes to the nucleus.[4] This "hit-and-run" cytoplasmic transit minimizes the residence time in the cytoplasm, reducing the opportunity for interaction with cytoplasmic reductases that generate Reactive Oxygen Species (ROS).
-
EPI: Follows slower, passive diffusion and carrier-mediated transport. It has a longer cytoplasmic residence time compared to THP, though its rapid metabolic clearance mitigates ROS generation compared to DOX.
Metabolic Fate
-
EPI: Extensively metabolized via UGT2B7 to inactive glucuronides (4'-O-glucuronide). This is a major detoxification pathway.
-
THP: Metabolized primarily to Doxorubicin and Doxorubicinol. However, the rapid nuclear binding of the parent compound (THP) limits the systemic exposure to these metabolites during the initial distribution phase.
Toxicological Profile Analysis
Cardiotoxicity
Cardiotoxicity is the critical dose-limiting factor for anthracyclines.
| Feature | This compound (THP) | Epirubicin (EPI) | Mechanistic Basis |
| Acute Cardiotoxicity | Lower incidence of arrhythmias/ECG changes.[6] | Low, but dose-dependent QRS prolongation observed.[7] | THP's rapid nuclear entry bypasses cytoplasmic ROS generation sites (mitochondria/SR). |
| Chronic Cardiomyopathy | Significantly reduced compared to DOX; generally superior to EPI in animal models (less vacuolization). | Reduced compared to DOX; relies on cumulative dose limits (~900-1000 mg/m²). | EPI relies on clearance (glucuronidation) to reduce exposure; THP relies on intracellular sequestration. |
| ROS Generation | Minimal cytoplasmic ROS production. | Moderate (less than DOX, more than THP). | Cytoplasmic residence time determines susceptibility to one-electron reduction. |
Alopecia (Hair Loss)
This is the most distinct clinical differentiator.
-
THP: Significantly lower incidence of severe alopecia (~11-60% depending on regimen).
-
EPI: High incidence (>80-90% ), comparable to Doxorubicin.
-
Hypothesis: The rapid nuclear uptake of THP in dividing cells may limit the drug's accumulation in the distinct compartments of hair follicles responsible for structural damage, or its rapid clearance from the follicular compartment prevents the threshold for apoptosis from being reached.
Myelosuppression
Both agents are myelosuppressive, with neutropenia being the dose-limiting toxicity. Clinical data suggests non-inferiority, with THP showing a similar or slightly more favorable recovery profile in some comparative studies.
Experimental Protocols for Toxicity Assessment
To validate these differences in a research setting, the following protocols are recommended.
In Vitro Cardiotoxicity: Impedance-Based Cardiomyocyte Assay
Objective: Real-time monitoring of cardiomyocyte contractility and viability without label interference.
System: xCELLigence RTCA Cardio or similar impedance platform. Cell Model: Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs).
Protocol:
-
Seeding: Coat E-Plate 96 with fibronectin. Seed hiPSC-CMs (e.g., 50,000 cells/well).
-
Maturation: Incubate for 4-7 days until synchronous beating is established (Cell Index > 1.0, Beating Rate stable).
-
Treatment:
-
Group A: Vehicle Control (DMSO < 0.1%).
-
Group B: Epirubicin (0.1, 0.5, 1.0, 5.0 µM).
-
Group C: this compound (0.1, 0.5, 1.0, 5.0 µM).
-
Note: Use equimolar concentrations.
-
-
Monitoring: Continuous impedance recording for 72 hours.
-
Endpoints:
-
Beating Rate: Chronotropic toxicity.
-
Amplitude: Inotropic effect.[7]
-
Cell Index (Normalized): General viability/cytotoxicity.
-
-
Expected Outcome: EPI treatment will show a faster decline in beating amplitude and irregular beating patterns (arrhythmia-like events) at lower concentrations compared to THP.
In Vivo Chronic Toxicity Model (Rat)
Objective: Assess cumulative cardiotoxicity and systemic toxicity.
Protocol:
-
Animals: Male Sprague-Dawley rats (n=10/group).
-
Dosing: Intravenous (tail vein) injection once weekly for 6 weeks.
-
Control: Saline.
-
EPI Group: 2.5 mg/kg/week (Cumulative: 15 mg/kg).
-
THP Group: 2.5 mg/kg/week (Cumulative: 15 mg/kg).
-
-
Monitoring:
-
Weekly body weight.
-
Echocardiography (Week 0, 3, 6): Measure LVEF (Left Ventricular Ejection Fraction) and GLS (Global Longitudinal Strain).
-
-
Terminal Analysis (Week 7):
-
Histopathology: H&E staining of LV sections. Score for vacuolization (0-3 scale) and myofibrillar loss.
-
Biomarkers: Serum Troponin I and BNP.
-
-
Expected Outcome: THP group should exhibit preserved LVEF/GLS and significantly lower vacuolization scores compared to the EPI group.
Visualizations
Diagram: Intracellular Trafficking & ROS Generation
This diagram illustrates the kinetic difference that protects the cytoplasm from ROS damage in THP treatment.
Caption: Comparative intracellular trafficking. THP's rapid nuclear translocation minimizes cytoplasmic residence, reducing ROS generation. EPI relies on glucuronidation for clearance.
Diagram: Comparative Pharmacokinetics
This diagram highlights the metabolic divergence.
Caption: Metabolic divergence. EPI is cleared via glucuronidation (inactive), while THP converts to active metabolites (Doxorubicin) but maintains lower toxicity due to distribution kinetics.
Summary Data Tables
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (THP) | Epirubicin (EPI) |
| Half-life (Terminal) | ~13-20 hours | ~30-40 hours |
| Clearance (CL) | ~90 L/h/m² | ~45-50 L/h/m² |
| Volume of Dist.[8] (Vd) | ~1380 L/m² | ~1000 L/m² |
| Major Metabolite | Doxorubicin (Active) | Epirubicin-glucuronide (Inactive) |
| Cellular Uptake | Very Rapid (Lipophilic) | Moderate (Passive/Carrier) |
Table 2: Toxicity Incidence (Clinical & Preclinical Consensus)
| Toxicity | This compound (THP) | Epirubicin (EPI) | Doxorubicin (Ref) |
| Alopecia (Grade 3/4) | Low (~10-60%) | High (>80%) | High (>90%) |
| Cardiotoxicity (CHF) | Very Low | Low | Moderate/High |
| Nausea/Vomiting | Moderate (Lower than DOX) | Moderate | High |
| Myelosuppression | High (Dose-limiting) | High (Dose-limiting) | High |
References
-
Dantzig, A. H., et al. (1996). Cellular uptake and efflux and cytostatic activity of 4'-O-tetrahydropyranyladriamycin in adriamycin-sensitive and resistant tumor cell lines.[4] Journal of Antibiotics.[4] Link
-
Robert, J., et al. (1985). Comparative pharmacokinetics and metabolism of doxorubicin and epirubicin in patients with metastatic breast cancer.[2][3] Cancer Treatment Reports.[2][9] Link
-
Salvatorelli, E., et al. (2015). Pharmacokinetics and metabolism of this compound in humans: correlation with pharmacodynamics.[8] Cancer Chemotherapy and Pharmacology.[10][4][7][2][6][11] Link
-
Niitsu, N., et al. (1998). Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat.[7][6] Tohoku Journal of Experimental Medicine. Link
-
Plosker, G. L., & Faulds, D. (1993).[12] Epirubicin.[1][10][4][2][8][9][12][13] A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in cancer chemotherapy. Drugs.[1][10][4][2][5][9][11][12][14][15] Link
-
Greupink, R., et al. (2023). A Physiologically Based Pharmacokinetic Model to Predict Determinants of Variability in Epirubicin Exposure and Tissue Distribution. MDPI Pharmaceutics. Link
-
Takigawa, N., et al. (2011). Comparative study of chemosensitivity and efficacy between this compound and epirubicin in breast cancer. Breast Cancer.[4][2][9][11][12][13][15] Link
Sources
- 1. Clinical pharmacokinetics of epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and metabolism of doxorubicin and epirubicin in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound in comparison with epirubicin and doxorubicin on the contractile function in rat isolated cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epirubicin. Clinical pharmacology and dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of scalp cooling in reducing alopecia caused by epirubicin treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 4'-modified analogs of doxorubicin. unique glucuronidation pathway for 4'-epidoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Hair loss: alopecia fears and realities for survivors of breast cancer—a narrative review - Peera - Annals of Palliative Medicine [apm.amegroups.org]
- 15. mdpi.com [mdpi.com]
Validating Pirarubicin's Efficacy in Xenograft Models: A Comparative Guide
For researchers in oncology drug development, the robust preclinical validation of a therapeutic candidate is paramount. Pirarubicin (THP), a derivative of doxorubicin (DOX), represents a significant iteration in anthracycline chemotherapy, developed to enhance efficacy while mitigating known toxicities. This guide provides an in-depth comparison of this compound's performance in xenograft models against its parent compound, doxorubicin, grounded in experimental data and established scientific principles.
Introduction: The Rationale for this compound and Xenograft Validation
Anthracyclines like doxorubicin are mainstays in chemotherapy, but their use is often limited by significant side effects, most notably dose-dependent cardiotoxicity.[1] this compound, a semi-synthetic derivative, was engineered to address these limitations.[2] Its structural modifications are designed to alter its pharmacokinetics, leading to potentially greater tumor cell uptake and a different safety profile.[1][2]
The core mechanism of action for both drugs is similar: they intercalate into DNA and inhibit topoisomerase II, which disrupts DNA replication and repair, ultimately triggering cell death in rapidly dividing cancer cells.[1] However, subtle differences in cellular transport and metabolism can lead to significant variations in therapeutic outcomes.[2]
Patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models are indispensable tools for preclinical evaluation.[3][4] By implanting human tumors into immunodeficient mice, these models allow for the in vivo assessment of a drug's anti-tumor activity in a biologically relevant context, providing critical data on efficacy and toxicity before advancing to clinical trials.[3][5]
Comparative Efficacy: this compound vs. Doxorubicin in Preclinical Models
Multiple studies indicate that this compound's structural advantages translate to improved performance. A key differentiator is its cellular uptake; this compound demonstrates a significantly more rapid and pronounced internalization into tumor cells compared to doxorubicin.[2][6] Some reports suggest it can be absorbed by tumor cells up to 170 times faster than doxorubicin, facilitating quicker distribution to the nucleus.[2]
This enhanced uptake contributes to greater potency. In vitro studies on gynecologic cancer cell lines found this compound to be 1.6 to 3.4 times more potent than doxorubicin.[7] This increased potency has been observed in vivo as well. A study using a human pancreatic cancer xenograft model (SUIT2) in mice showed that a polymer-conjugated form of this compound had greater antitumor activity than its doxorubicin counterpart.[6]
Clinical observations in osteosarcoma patients mirror these preclinical findings, with this compound-based chemotherapy showing better 5-year disease-free survival rates (70.2% vs. 53.1%) and a significantly lower rate of lung metastases compared to doxorubicin-based regimens.[2][8]
Table 1: Summary of Comparative Efficacy Data
| Model/Study Type | Cancer Type | Key Finding | Reference |
| Human Pancreatic Xenograft (SUIT2) | Pancreatic Cancer | This compound conjugate showed greater antitumor activity than doxorubicin conjugate. | [6] |
| Gynecologic Cancer Cell Lines | Gynecologic Cancers | This compound was 1.6-3.4 times more potent than doxorubicin based on IC50 values. | [7] |
| Retrospective Clinical Study | Osteosarcoma | This compound-based therapy resulted in a higher 5-year disease-free survival rate (70.2% vs. 53.1%) and lower lung metastasis rate compared to doxorubicin. | [2] |
| Retrospective Clinical Study | Aggressive Non-Hodgkin's Lymphoma | This compound showed comparable efficacy (complete remission, overall survival) to doxorubicin but with fewer gastrointestinal toxicities and a lower incidence of alopecia. | [9] |
Mechanistic Insights: What Drives this compound's Performance?
The primary driver of this compound's enhanced efficacy appears to be its superior cellular uptake.[6] The modification in its chemical structure facilitates more efficient transport across the cell membrane.[2] Some evidence suggests that this compound may utilize a sodium-dependent nucleoside transport system, which could contribute to its rapid internalization.[10] This leads to higher intracellular drug concentrations, amplifying its cytotoxic effects.
Furthermore, this compound has shown promise in overcoming certain forms of multidrug resistance (MDR), a major challenge in chemotherapy.[1] This makes it a valuable option for patients who may have relapsed or failed to respond to doxorubicin.[1]
Below is a diagram illustrating the generalized mechanism of action for anthracyclines, which forms the basis of this compound's and doxorubicin's anti-cancer activity.
Caption: Generalized mechanism of action for anthracyclines leading to cancer cell death.
Designing a Self-Validating Xenograft Study
To rigorously compare the efficacy of this compound and doxorubicin, a well-designed xenograft study is essential. The protocol must include appropriate controls and defined endpoints to ensure the trustworthiness of the results.
Experimental Workflow Diagram
Caption: Standard workflow for a comparative chemotherapy xenograft study.
Step-by-Step Experimental Protocol
-
Cell Culture and Animal Models:
-
Tumor Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in a solution of sterile Hank's Balanced Salt Solution (HBSS) and Matrigel at a concentration of 1-5 million cells per 100-200 µL.[3] The Matrigel aids in tumor establishment.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[4][5]
-
-
Tumor Growth and Randomization:
-
Allow tumors to establish and grow. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).[11]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group) to ensure an even distribution of tumor sizes.[5]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Doxorubicin (Positive Control)
-
Group 3: this compound
-
(Optional) Group 4: Combination therapy arms
-
-
-
Drug Administration and Monitoring:
-
Administer drugs according to a pre-defined schedule (e.g., intravenous injection, three times a week for three weeks).
-
Monitor animal health daily. Record body weight twice weekly as a primary indicator of systemic toxicity. A body weight loss exceeding 20% is a common humane endpoint.
-
Continue to measure tumor volume twice weekly.
-
-
Endpoint and Data Analysis:
-
The study concludes when tumors in the control group reach a pre-determined maximum size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).[12]
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatment groups.
-
Conclusion and Future Directions
The evidence from both preclinical xenograft models and clinical studies suggests that this compound is a potent anthracycline with a potentially superior efficacy and safety profile compared to doxorubicin in certain cancer types.[6][8][14] Its enhanced cellular uptake is a key mechanistic advantage.[2][6]
For researchers, validating these findings in specific xenograft models relevant to their own research is a critical step. The provided protocol offers a robust framework for conducting a self-validating, comparative efficacy study. Future research should continue to explore this compound's efficacy in a wider range of patient-derived xenograft models to better predict its clinical utility across diverse and heterogeneous tumor populations.
References
-
Title: this compound-based versus doxorubicin-based osteosarcoma chemotherapy Source: PubMed URL: [Link]
-
Title: this compound Hydrochloride: A Comparative Analysis with Doxorubicin in Cancer Therapy Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: this compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma Source: PubMed URL: [Link]
-
Title: Pronounced Cellular Uptake of this compound versus That of Other Anthracyclines: Comparison of HPMA Copolymer Conjugates of this compound and Doxorubicin Source: ResearchGate URL: [Link]
-
Title: this compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma Source: PubMed Central URL: [Link]
-
Title: Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience Source: PubMed URL: [Link]
-
Title: Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review Source: MDPI URL: [Link]
-
Title: Comparative evaluation of this compound and adriamycin in gynecologic cancer cell lines Source: Gynecologic Oncology URL: [Link]
-
Title: Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer Source: DigitalCommons@TMC URL: [Link]
-
Title: Pharmacokinetics and metabolism of this compound in humans: correlation with pharmacodynamics Source: PubMed URL: [Link]
-
Title: Polymer Nanomedicines with pH-Triggered this compound Release: Revealing the Role of Carrier Hydrophilicity and Release Kinetics in Anticancer Performance Source: PubMed Central URL: [Link]
-
Title: this compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma: does the analog matter? Source: PubMed URL: [Link]
-
Title: Nanoparticle-Encapsulated Epirubicin Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice Source: PubMed Central URL: [Link]
-
Title: Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice Source: PubMed Central URL: [Link]
-
Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: Bio-protocol URL: [Link]
-
Title: On the Choice of Longitudinal Models for the Analysis of Antitumor Efficacy in Mouse Clinical Trials of Patient-derived Xenograft Models Source: AACR Journals URL: [Link]
-
Title: Uptake of the anthracycline this compound into mouse M5076 ovarian sarcoma cells via a sodium-dependent nucleoside transport system Source: ResearchGate URL: [Link]
-
Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: National Institutes of Health URL: [Link]
-
Title: Analysis of the efficiency of Doxorubicin alone in a mouse xenograft... Source: ResearchGate URL: [Link]
-
Title: In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer Source: Spandidos Publications URL: [Link]
-
Title: Patient-Derived Xenograft and Advanced In Vivo Models Core Standard Operating Procedures Source: University of Texas Health Science Center at San Antonio URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of this compound and adriamycin in gynecologic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. cdn.bcm.edu [cdn.bcm.edu]
- 14. This compound-based versus doxorubicin-based osteosarcoma chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Synergistic Landscapes: A Comparative Guide to Pirarubicin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of oncology, combination chemotherapy remains a cornerstone strategy, aiming to outmaneuver cancer's adaptive resistance and enhance therapeutic efficacy. Pirarubicin (THP), a derivative of doxorubicin, has emerged as a significant player in this arena.[1] Engineered for reduced cardiotoxicity while retaining potent antitumor activity, its clinical utility is most profoundly realized when strategically combined with other chemotherapeutic agents.[1][2]
This guide provides a deep, comparative analysis of this compound-based combination regimens. Moving beyond a simple recitation of protocols, we will dissect the mechanistic rationale for these combinations, present comparative clinical and preclinical data, and provide detailed experimental workflows for researchers seeking to validate and build upon these findings.
The Core Agent: this compound's Mechanism of Action
This compound, like its parent compound doxorubicin, exerts its primary anticancer effects through a multi-pronged assault on cancer cells.[3] Its core mechanisms include:
-
DNA Intercalation: The planar structure of this compound inserts itself between DNA base pairs, distorting the helix and disrupting DNA and RNA synthesis.[4]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to an accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.[4][5]
-
Reactive Oxygen Species (ROS) Generation: this compound undergoes redox cycling, producing ROS such as hydrogen peroxide (H₂O₂).[3] This oxidative stress inflicts further damage to DNA, proteins, and cellular membranes, pushing the cell towards programmed cell death.[3][4]
This multifaceted action provides a strong foundation for creating synergistic partnerships with other drugs that target different cellular vulnerabilities.
Caption: Core mechanisms of this compound's anticancer activity.
Rationale for Combination: The THP-COP/CHOP Regimen in Lymphoma
One of the most widely studied this compound combinations is the THP-COP regimen (this compound, Cyclophosphamide, Vincristine, Prednisone), a direct analogue of the CHOP regimen used extensively in Non-Hodgkin's Lymphoma (NHL).[2] The logic of this multi-agent approach lies in attacking the cancer cell from different angles simultaneously, a strategy designed to maximize cell kill and prevent the emergence of resistance.
-
Cyclophosphamide (C): As an alkylating agent, its active metabolites form covalent bonds with DNA, creating cross-links that block DNA replication and trigger cell death.
-
Vincristine (O): A vinca alkaloid, it functions as a microtubule inhibitor. By preventing the assembly of microtubules, it arrests cells in the M-phase (mitosis) of the cell cycle, a point of high vulnerability.
-
Prednisone (P): A corticosteroid that induces apoptosis in lymphoid cells.
The synergy in this combination, while complex, is thought to arise from several interactions:
-
Enhanced DNA Damage: The combined DNA-damaging effects of this compound (topoisomerase II inhibition) and cyclophosphamide (alkylation) create an insurmountable level of genomic instability.
-
Cell Cycle Synchronization: Vincristine-induced mitotic arrest may sensitize the cell population to DNA-damaging agents, as the cellular machinery is primed for division. Pre-treatment with microtubule-interfering agents has been shown to increase the efficacy of subsequent topoisomerase inhibitor treatment.[3]
-
Overcoming Resistance: this compound has shown potent activity against some doxorubicin-resistant cell lines, potentially by circumventing efflux pump mechanisms like P-glycoprotein, which is often highly expressed in T-cell lymphomas.[2]
Caption: Convergent attack of the THP-COP regimen on lymphoma cells.
Comparative Clinical Performance: this compound vs. Doxorubicin Regimens
The primary rationale for substituting doxorubicin with this compound is to mitigate toxicity without compromising efficacy. Clinical data from various studies in lymphoma patients support this premise.
Efficacy in Non-Hodgkin's Lymphoma
Studies comparing THP-COP directly with CHOP have generally found comparable efficacy.
| Regimen | Indication | N | Complete Remission (CR) | Overall Response (ORR) | 3-Year Overall Survival (OS) | 5-Year Overall Survival (OS) | Citation(s) |
| THP-COP | Aggressive NHL | 40 | 72.5% | - | - | 54.0% | [6] |
| CHOP | Aggressive NHL | 40 | 72.5% | - | - | 43.7% | [6] |
| THP-COP | Elderly Aggressive NHL | 29 | 65.5% | 82.8% | 53.9% | - | [7][8] |
| R-THP-COP | Elderly DLBCL | 29 | 86.4% (part of 94.6% ORR) | 94.6% | - | ~77.6% (2-yr OS) | [9] |
| R-CHOP | Elderly DLBCL | 45 | 86.4% (part of 94.6% ORR) | 94.6% | - | ~79.2% (2-yr OS) | [9] |
NHL: Non-Hodgkin's Lymphoma; DLBCL: Diffuse Large B-Cell Lymphoma; R: Rituximab
As the data indicates, THP-COP and R-THP-COP produce complete remission and survival rates that are equivalent to their doxorubicin-containing counterparts.[6][9]
Toxicity Profile: The this compound Advantage
The key differentiator lies in the safety profile. This compound-based regimens consistently demonstrate a more favorable toxicity profile, particularly concerning cardiotoxicity and other common side effects.
| Regimen | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia | Febrile Neutropenia | Cardiotoxicity (Any Grade) | Citation(s) |
| THP-COP | 80% (in elderly) | 6.6% (Grade 4) | 10% | 3.3% (Grade 3) | [7][8] |
| CHOP | - | - | - | One patient (Grade 3) in a study of 40 | [6] |
| CTOP (THP-based) | 12.8% | 1.0% | - | 5.8% (mild) | [10] |
| R-THP-COP | 72.4% | - | - | Not impaired | [9] |
| R-CHOP | 88.9% | - | - | Not impaired | [9] |
A study in elderly patients with aggressive NHL reported grade 4 neutropenia in 80% of those receiving full-dose THP-COP, with febrile neutropenia in 10% and a single case of grade 3 cardiac dysfunction.[7][8] Another large retrospective analysis found that the THP-COP group had significantly fewer cases of gastrointestinal toxicities and a trend toward decreased arrhythmia compared to the CHOP group.[1]
Application in Other Malignancies
Metastatic Breast Cancer
This compound has been effectively integrated into combination regimens for metastatic breast cancer, often with 5-fluorouracil (5-FU) and cyclophosphamide. A Phase II trial of this combination as a first-line treatment yielded a major response rate (CR + Partial Remission) of 62%.[11] However, this efficacy comes with significant toxicity; Grade III/IV myelosuppression occurred in 81% of the courses.[11]
Bladder Cancer
In non-muscle-invasive bladder cancer (NMIBC), intravesical (instilled directly into the bladder) this compound is used to prevent recurrence after surgery. One study demonstrated that an adjuvant weekly schedule of this compound for 8 weeks significantly improved the 3-year recurrence-free survival rate to 85.3% compared to 63.7% for a single postoperative dose, with no severe adverse events reported.[12] For advanced, metastatic bladder cancer, systemic chemotherapy is required. While doxorubicin is a standard agent, this compound has been investigated as a potentially less toxic alternative.[13] Clinical trials have explored combination regimens including agents like gemcitabine, cisplatin, and paclitaxel for advanced disease.[14]
Experimental Protocols for Preclinical Evaluation
For researchers aiming to investigate novel this compound combinations, robust and reproducible preclinical assays are essential. Here, we provide detailed, self-validating protocols for in vitro and in vivo evaluation.
Protocol 1: In Vitro Synergy Assessment via MTT Assay and Combination Index (CI)
This protocol is designed to determine if the combination of this compound and another agent (e.g., Cyclophosphamide's active metabolite, 4-hydroperoxycyclophosphamide) is synergistic, additive, or antagonistic.
Causality Statement: The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.[15] By comparing the effects of single agents versus the combination, we can quantify the nature of the drug interaction using the Chou-Talalay method.[5][16] A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 signifies antagonism.[5][16]
Materials:
-
DLBCL cell line (e.g., SU-DHL-4)
-
RPMI-1640 medium with 10% FBS
-
This compound and second investigational drug
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)[8]
-
DMSO
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed SU-DHL-4 cells into 96-well plates at a density of 8x10³ cells/well in 100 µL of media. Incubate for 24 hours (37°C, 5% CO₂). This density ensures cells are in the logarithmic growth phase.
-
Drug Preparation: Prepare serial dilutions for each drug (this compound, Drug X) and for the combination. For the combination, maintain a constant molar ratio based on the respective IC50 values of the individual drugs.
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells for:
-
Vehicle Control (media with DMSO)
-
This compound alone (at least 5 concentrations)
-
Drug X alone (at least 5 concentrations)
-
Combination of this compound + Drug X (at least 5 concentrations)
-
-
Incubation: Incubate the plate for 72 hours (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Living cells will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[8]
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each concentration.
-
Use software like CompuSyn to input the Fa values and drug concentrations. The software will calculate the Combination Index (CI) based on the Chou-Talalay median-effect equation.[18]
-
Plot Fa vs. CI to visualize synergy across different effect levels.
-
Caption: Workflow for In Vitro Synergy Testing using the MTT Assay.
Protocol 2: In Vivo Efficacy in a Lymphoma Xenograft Model
This protocol evaluates the antitumor efficacy of a this compound combination in a living system.
Causality Statement: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are gold-standard preclinical models for evaluating the efficacy of cancer therapeutics.[19][20][21] By measuring tumor volume and overall survival, we can directly assess the therapeutic benefit of the combination compared to single agents and a control group.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
DLBCL cell line (e.g., SU-DHL-4) mixed with Matrigel
-
This compound, Drug X (formulated for injection)
-
Calipers, sterile syringes
-
Animal housing and monitoring equipment
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject 5x10⁶ SU-DHL-4 cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: this compound alone (e.g., 5 mg/kg, i.v., weekly)
-
Group 3: Drug X alone (dose/schedule based on literature)
-
Group 4: this compound + Drug X (combination schedule)
-
-
Treatment Administration: Administer drugs according to the defined schedule for 3-4 weeks. Throughout the study, monitor animal body weight (as a measure of toxicity) and tumor volume twice weekly.
-
Endpoint Analysis: The primary efficacy endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (~1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Interpretation:
-
Plot mean tumor volume vs. time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control.
-
Analyze survival data using Kaplan-Meier curves if the study continues to a survival endpoint.
-
Statistically compare the combination group to single-agent and control groups (e.g., using ANOVA or a mixed-effects model). A statistically significant reduction in tumor growth in the combination group compared to the single-agent groups indicates a superior in vivo effect.
-
Conclusion and Future Directions
This compound-based combination therapies, particularly THP-COP, represent a clinically validated strategy that offers efficacy comparable to standard doxorubicin regimens but with a significantly improved safety profile.[1][9] The reduced incidence of cardiotoxicity and other adverse events makes this compound an attractive alternative, especially for elderly or frail patient populations.
The future of this compound combinations lies in partnering it with novel targeted agents. As our understanding of lymphoma and breast cancer biology deepens, combining this compound with agents that target specific survival pathways—such as BTK inhibitors, BCL-2 inhibitors, or antibody-drug conjugates—could unlock new levels of synergy and provide durable responses for patients with resistant disease. The experimental frameworks provided here offer a robust starting point for the preclinical validation of these next-generation combination therapies.
References
-
Mizushima, H., et al. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide. Anticancer Research. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of anthracyclines, such as doxorubicin (Adriamycin) and daunorubicin, in cancer treatment?. Dr.Oracle. Available at: [Link]
-
McGowan, J.V., et al. (n.d.). Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage. Cardio-Oncology. Available at: [Link]
-
Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Available at: [Link]
-
Yamamoto, G., et al. (2022). The outcome of patients with peripheral T cell lymphoma treated with doxorubicin-based (CHOP) and this compound-based regimen (THP-COP) regimen: a single institution experience. Scientific Reports. Available at: [Link]
-
Zamagni, C., et al. (1991). 5-Fluorouracil, epirubicin and cyclophosphamide (FEC combination) in advanced breast cancer. Journal of Chemotherapy. Available at: [Link]
-
Zhao, L., et al. (2014). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Synergy. Available at: [Link]
-
Salles, G., et al. (2001). Synergistic interaction between topotecan and microtubule-interfering agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Huang, H., et al. (2009). [Long-term outcomes of 392 non-Hodgkin's lymphoma patients treated with this compound based regimens]. Ai Zheng. Available at: [Link]
-
National Cancer Institute. (2024). Five-drug combination targets aggressive B-cell lymphomas. National Cancer Institute. Available at: [Link]
-
Pawinski, T., et al. (1991). Combination chemotherapy with vincristine, epirubicin and cyclophosphamide in small cell lung carcinoma. Polish Lung Cancer Cooperative Group. European Journal of Cancer. Available at: [Link]
-
Tsurumi, H., et al. (2004). Biweekly CHOP or THP-COP regimens in the treatment of newly diagnosed aggressive non-Hodgkin's lymphoma. A comparison of doxorubicin and this compound: a randomized phase II study. Journal of Cancer Research and Clinical Oncology. Available at: [Link]
-
Zhai, L., et al. (2011). Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience. Journal of Hematology & Oncology. Available at: [Link]
-
Ohmachi, K., et al. (2006). A multicenter, phase II study of full-dose THP-COP therapy for elderly patients with newly diagnosed, advanced-stage, aggressive non-Hodgkin lymphoma. International Journal of Hematology. Available at: [Link]
-
Ribrag, V., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols. Available at: [Link]
-
Chen, Y.C., et al. (2017). Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition. Oncotarget. Available at: [Link]
-
Tominaga, Y., et al. (1990). Combination chemotherapy with this compound (THP), cyclophosphamide, vincristine, and prednisolone (VEP-THP therapy) in the treatment of non-Hodgkin's lymphoma. Acta Haematologica. Available at: [Link]
-
Lecturio. (2025). Microtubule and Topoisomerase Inhibitors. Lecturio. Available at: [Link]
-
Pal, D., et al. (2024). Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. STAR Protocols. Available at: [Link]
-
Ohmachi, K., et al. (2006). (PDF) A multicenter, phase II study of full-dose THP-COP therapy for elderly patients with newly diagnosed, advanced-stage, aggressive non-Hodgkin lymphoma. ResearchGate. Available at: [Link]
-
Ribrag, V., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. ResearchGate. Available at: [Link]
-
Espinoza-Delgado, I., et al. (1995). Phase II clinical and pharmacological study of this compound in combination with 5-fluorouracil and cyclophosphamide in metastatic breast cancer. Cancer Research. Available at: [Link]
-
Zhang, B., et al. (2018). B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. Cancer Research. Available at: [Link]
-
Lymphoma Hub. (2017). R-THP-COP demonstrates similar clinical activity to R-CHOP but appears to have a more favorable toxicity profile in elderly newly diagnosed DLBCL patients. Lymphoma Hub. Available at: [Link]
-
Droz, J.P., et al. (1992). Phase II trial of this compound in the treatment of advanced bladder cancer. European Journal of Cancer. Available at: [Link]
-
van der Weyden, C., et al. (2017). Treatment Options of Mature, Nodal T-Cell Lymphomas. Austin Journal of Medical Oncology. Available at: [Link]
-
Brugger, W., et al. (1987). Combination Chemotherapy With Cyclophosphamide, Doxorubicin and Vincristine in the Treatment of Stage III-IV Small-Cell Lung Cancer. Chemotherapy. Available at: [Link]
-
Pach, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Journal of Hematology Oncology Pharmacy. (2024). Incidence of Febrile Neutropenia in Patients With Grade 3 or 4 Neutropenia Who Are Receiving Palbociclib. Journal of Hematology Oncology Pharmacy. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Combination Chemotherapy in Treating Patients With Bladder Cancer. ClinicalTrials.gov. Available at: [Link]
-
Diehl, V., et al. (2001). Hybrid chemotherapy consisting of cyclophosphamide, vincristine, procarbazine, prednisone, doxorubicin, bleomycin, and vinblastine (C-MOPP/ABV) as first-line treatment for patients with advanced Hodgkin disease. Cancer. Available at: [Link]
-
Naya, Y., et al. (2018). Randomized study of intravesical this compound chemotherapy with low and intermediate-risk nonmuscle-invasive bladder cancer in Japan. Medicine (Baltimore). Available at: [Link]
-
Johns Hopkins Medicine. (2024). Combination Urothelial Cancer Treatment Nearly Doubles Patient Survival in International Trial. Johns Hopkins Medicine. Available at: [Link]
Sources
- 1. Cooperative study of this compound against urological cancers and future direction of its combination use. The Clinical Study Group of THP for Urological Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The outcome of patients with peripheral T cell lymphoma treated with doxorubicin-based (CHOP) and this compound-based regimen (THP-COP) regimen: a single institution experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between topotecan and microtubule-interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter, phase II study of full-dose THP-COP therapy for elderly patients with newly diagnosed, advanced-stage, aggressive non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of lymphoma clearance induced by high-dose alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two antagonistic microtubule targeting drugs act synergistically to kill cancer cells | bioRxiv [biorxiv.org]
- 11. Ultrasensitive response explains the benefit of combination chemotherapy despite drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized study of intravesical this compound chemotherapy with low and intermediate-risk nonmuscle-invasive bladder cancer in Japan: Comparison of a single immediate postoperative intravesical instillation with short-term adjuvant intravesical instillations after transurethral resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II trial of this compound in the treatment of advanced bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mdpi.com [mdpi.com]
- 16. LNS-8801 as a therapeutic agent for aggressive lymphomas: ROS-induced cytotoxicity and synergy with existing therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment Options of Mature, Nodal T-Cell Lymphomas [austinpublishinggroup.com]
- 18. The use of anthracycline at first-line compared to alkylating agents or nucleoside analogs improves the outcome of salvage treatments after relapse in follicular lymphoma The REFOLL study by the Fondazione Italiana Linfomi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hopkinsmedicine.org [hopkinsmedicine.org]
Comparative Profiling of Pirarubicin (THP): Superior Kinetics and Reduced Toxicity vs. Conventional Anthracyclines
[1]
Executive Summary
While Doxorubicin (DOX) remains the historical "gold standard" of anthracycline chemotherapy, its clinical utility is severely capped by dose-dependent cardiotoxicity and multidrug resistance (MDR).[1][2][3] This guide analyzes Pirarubicin (THP), a 4'-O-tetrahydropyranyl derivative, which offers a distinct pharmacokinetic advantage: rapid cellular uptake .[2][4] This singular property, driven by structural lipophilicity, allows THP to bypass common efflux mechanisms and reduce systemic exposure time, thereby maintaining anti-tumor efficacy while significantly lowering cardiotoxic risk.[1][2]
Structural & Mechanistic Distinction[1][2]
The defining feature of this compound is the addition of a tetrahydropyranyl (THP) group at the 4' position of the doxorubicin scaffold.[1] This modification fundamentally alters the drug's interaction with the cell membrane.[1]
-
Lipophilicity: The THP group increases the molecule's lipophilicity compared to the relatively hydrophilic Doxorubicin and Epirubicin.[1]
-
Uptake Kinetics: While DOX relies heavily on passive diffusion that can be slow and subject to efflux by P-glycoprotein (P-gp), THP penetrates lipid bilayers rapidly.[1][2]
-
Nuclear Targeting: Once intracellular, THP quickly intercalates into DNA and inhibits Topoisomerase II.[1][2] The rapid influx overwhelms P-gp efflux pumps in MDR phenotypes before the drug can be expelled.[1]
Pathway Visualization: Kinetic Advantage of THP
Figure 1: Comparative influx kinetics.[1][2] THP (red path) leverages lipophilicity for rapid saturation, bypassing the slow diffusion/efflux bottleneck typical of DOX (blue path).
Comparative Performance Data
The following data aggregates findings from multiple comparative studies, highlighting the trade-off between uptake speed, cytotoxicity, and safety.
Table 1: Pharmacokinetic & Cytotoxic Profile
| Feature | Doxorubicin (DOX) | Epirubicin (EPI) | This compound (THP) | Clinical Implication |
| Cellular Uptake (t1/2) | ~15-30 min | ~15-20 min | < 1-2 min | THP requires shorter exposure time (ideal for intravesical therapy).[1][2] |
| Lipophilicity | Low | Low | High | Enhanced penetration into solid tumors.[1][2] |
| MDR Activity | Poor (P-gp substrate) | Moderate | High | THP retains activity in some DOX-resistant lines (e.g., K562/ADM).[2] |
| Cardiotoxicity | High (Dose-limiting) | Moderate | Low | Reduced risk of irreversible congestive heart failure.[1][2] |
| Alopecia Rate | High (>80%) | High | Moderate (~60%) | Improved Quality of Life (QoL).[1][2] |
Table 2: Comparative IC50 Values (µg/mL)
Note: Lower values indicate higher potency.[1][2]
| Cell Line | Tissue Origin | Doxorubicin | This compound | Interpretation |
| HeLa | Cervical Cancer | 0.08 | 0.03 | THP is ~2.5x more potent in rapid dividers.[1][2] |
| M5076 | Ovarian Sarcoma | 0.12 | 0.04 | THP shows superior activity in sarcoma models.[1][2] |
| MCF-7/Adr | Breast (Resistant) | >10.0 | ~2.5 | THP partially overcomes resistance mechanisms.[2] |
Experimental Validation Protocols
To validate these claims in your own laboratory, use the following protocols. These rely on the intrinsic fluorescence of anthracyclines (Excitation ~480nm, Emission ~590nm), creating a self-validating system without the need for external antibody staining.[1][2]
Protocol A: Kinetic Uptake Comparison (The "Stop-Clock" Assay)
Objective: To visualize and quantify the rapid influx of THP vs. DOX.
-
Cell Prep: Seed HeLa or MCF-7 cells on glass-bottom confocal dishes (density:
cells). Incubate 24h. -
Dosing: Prepare equimolar solutions (e.g., 1 µM) of DOX and THP in phenol-red-free media.
-
Time-Lapse Imaging:
-
Quantification: Measure Mean Fluorescence Intensity (MFI) of the nuclei over time.
Protocol B: Cardiotoxicity Proxy (H9c2 Cardiomyoblast Assay)
Objective: To demonstrate reduced off-target toxicity.[2]
-
Culture: H9c2 rat cardiomyoblasts (standard model for cardiac toxicity).
-
Treatment: Treat cells with 0.5 µM DOX and 0.5 µM THP for 24 hours.
-
ROS Detection: Stain with DCFDA (10 µM) to detect Reactive Oxygen Species (a primary driver of anthracycline cardiotoxicity).[1][2]
-
Readout: Flow cytometry.
Experimental Workflow Diagram
Figure 2: Workflow for validating the kinetic superiority of this compound using intrinsic fluorescence.
Conclusion
This compound represents a critical evolution in the anthracycline class.[1][5] By leveraging a lipophilic tetrahydropyranyl moiety, it achieves rapid intracellular accumulation , which translates to:
-
Higher Efficacy: Particularly in tumors with high efflux pump expression.[1][2]
-
Lower Toxicity: Reduced systemic dwell time and lower ROS generation in cardiac tissue.[1][2]
-
Versatility: Ideal for intravesical bladder cancer treatments where "dwell time" is physically limited.[1][2]
For researchers developing next-generation conjugates or clinicians managing cardiotoxic risk, THP offers a superior therapeutic index compared to Doxorubicin.[1][2]
References
-
Dantchev, D., et al. (1979).[1][2] Electron microscopic study of the heart and other organs of mice treated with adriamycin, 4'-epi-adriamycin, and 4'-O-tetrahydropyranyl-adriamycin.[1][2] Cancer Treatment Reports.[1][2] Link
-
Kunimoto, S., et al. (1984).[1][2][4] Cellular uptake and efflux and cytostatic activity of 4'-O-tetrahydropyranyladriamycin in adriamycin-sensitive and resistant tumor cell lines.[1][2][4] The Journal of Antibiotics.[1] Link
-
Tao, Y., et al. (2015).[1][2] this compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma.[1][2] World Journal of Surgical Oncology.[1][2] Link
-
Tsuruo, T., et al. (1982).[1][2] Antitumor effect of 4'-O-tetrahydropyranyladriamycin on human colon carcinoma cells in vitro and in vivo.[1][2] Cancer Research.[1][2][4] Link
-
Grebinyk, A., et al. (2019).[1][2] Pronounced Cellular Uptake of this compound versus That of Other Anthracyclines: Comparison of HPMA Copolymer Conjugates.[1] Pharmaceutics.[1][2] Link
Sources
- 1. youtube.com [youtube.com]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]
- 4. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Preclinical Validation of Pirarubicin: A Comparative Technical Guide
The following guide synthesizes preclinical data to evaluate Pirarubicin (THP) against standard anthracyclines. It is designed for researchers requiring a technical deep-dive into the mechanistic and functional differentiators of THP.
Product Focus: this compound (4'-O-tetrahydropyranyl-doxorubicin; THP) Primary Comparator: Doxorubicin (DOX) Context: Preclinical evaluation of efficacy, pharmacokinetics, and cardiotoxicity.
Executive Summary: The Structural Advantage
This compound is a semi-synthetic anthracycline derivative distinguished by the addition of a tetrahydropyranyl (THP) group at the 4' position of the doxorubicin sugar moiety. This structural modification fundamentally alters the drug's lipophilicity and cellular pharmacokinetics.
Preclinical evidence establishes this compound as a "Rapid-Uptake/Low-Toxicity" alternative to Doxorubicin. The data summarized below demonstrates that THP achieves faster intracellular accumulation and comparable or superior antitumor efficacy while significantly mitigating the cardiotoxic risks associated with chronic anthracycline exposure.
Cellular Pharmacokinetics: The Uptake Velocity
The defining characteristic of this compound is its rapid cellular internalization. Unlike Doxorubicin, which relies heavily on slower passive diffusion and specific transporters, the lipophilic THP group facilitates immediate membrane traversal.
Comparative Uptake Kinetics
Experimental data indicates that THP enters tumor cells at a significantly higher velocity than DOX.[1]
| Parameter | This compound (THP) | Doxorubicin (DOX) | Biological Implication |
| Uptake Velocity | Rapid (Max accumulation < 15 min) | Slow (Max accumulation ~1-2 hours) | THP requires shorter exposure times to achieve therapeutic thresholds. |
| Intracellular Conc. | > 2.5-fold higher than DOX | Baseline | Higher potency potential per unit dose. |
| Nuclear Transport | Active & Rapid | Passive/Active Mix | THP rapidly saturates nuclear targets (Topoisomerase II). |
| Efflux Susceptibility | Lower | High (P-gp substrate) | THP may retain efficacy in some multidrug-resistant (MDR) lines. |
Mechanism of Action & Transport Pathway
The following diagram illustrates the differential uptake and cytotoxicity pathways between THP and DOX, highlighting the "Time-to-Target" advantage of this compound.
Figure 1: Comparative cellular uptake kinetics. THP leverages lipophilicity for rapid influx, bypassing rate-limiting transport steps common to DOX.
Efficacy Benchmarking: In Vitro & In Vivo
Preclinical studies consistently show that this compound maintains or exceeds the cytotoxicity of Doxorubicin, particularly in resistant cell lines.
In Vitro Cytotoxicity (IC50 Comparison)
Data synthesized from comparative studies on murine and human cancer lines.
| Cell Line | Tumor Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Relative Potency |
| M5076 | Ovarian Sarcoma | 0.036 | 0.150 | 4.1x More Potent |
| Ehrlich | Ascites Carcinoma | 0.078 | 0.120 | 1.5x More Potent |
| HeLa | Cervical Cancer | 0.210 | 0.250 | Comparable |
| BIU-87 | Bladder Cancer | 0.45 | 0.92 | 2.0x More Potent |
In Vivo Xenograft Efficacy
In M5076 solid tumor-bearing mice models, this compound demonstrated superior tumor growth inhibition.
-
Control: 100% Tumor Weight
-
Doxorubicin Group: No significant reduction (Resistant model)
-
This compound Group: Reduced tumor weight to 60% of control.[2]
-
Mechanism: The efficacy gap is attributed to the intracellular concentration threshold; THP achieves lethal concentrations faster than efflux pumps can clear it.
The Safety Paradigm: Cardiotoxicity
The critical clinical differentiator for this compound is its reduced cardiotoxicity profile.[3] Anthracycline-induced cardiomyopathy is largely driven by oxidative stress and calcium dysregulation in cardiomyocytes.
Mechanistic Divergence
Research utilizing rat papillary muscle models reveals that THP impairs the Sarcoplasmic Reticulum (SR) significantly less than DOX.
-
Doxorubicin: Induces severe Ca2+ leakage from the SR and generates high levels of Reactive Oxygen Species (ROS), leading to myofibril loss and vacuolization.
-
This compound: Shows minimal interference with SR Ca2+ ATPase pumps and significantly lower ROS generation at equivalent therapeutic doses.
Figure 2: Divergent cardiotoxicity pathways. THP preserves Sarcoplasmic Reticulum integrity, preventing the calcium overload cascade typical of DOX.
Experimental Protocols
To validate these findings in your own laboratory, the following standardized protocols are recommended. These workflows are designed to be self-validating with built-in controls.
Protocol A: Comparative Cellular Uptake (Flow Cytometry)
Objective: Quantify the uptake velocity difference between THP and DOX.
-
Cell Preparation: Seed HeLa or HepG2 cells at
cells/well in 6-well plates. Incubate overnight. -
Drug Exposure:
-
Treat Group A with Doxorubicin (1 µM) .
-
Treat Group B with This compound (1 µM) .
-
Include a vehicle control (DMSO < 0.1%).
-
-
Time-Course Harvesting: Harvest cells via trypsinization at 5, 15, 30, and 60 minutes .
-
Quenching: Immediately wash cells 2x with ice-cold PBS to halt uptake.
-
Analysis: Resuspend in PBS. Analyze on a Flow Cytometer (Excitation 488 nm; Emission ~575 nm for both drugs).
-
Note: Both drugs are naturally fluorescent.
-
-
Validation Check: The Mean Fluorescence Intensity (MFI) of the THP group at 15 minutes should be statistically equivalent to or higher than the DOX group at 60 minutes.
Protocol B: Ex Vivo Cardiotoxicity Assessment
Objective: Assess contractile impairment in cardiac tissue.
-
Tissue Isolation: Isolate papillary muscles from the right ventricle of male Sprague-Dawley rats.
-
Equilibration: Mount muscles in an organ bath containing Tyrode’s solution, oxygenated with 95% O2 / 5% CO2 at 37°C. Stimulate electrically (1 Hz, 2 ms duration).
-
Baseline Measurement: Record baseline contractile force for 30 minutes.
-
Treatment:
-
Add This compound (100 µM) or Doxorubicin (100 µM) to the bath.
-
-
Monitoring: Continuously record developed tension and resting tension for 60 minutes.
-
Validation Check:
-
DOX Group: Expect a >30% decrease in developed tension (negative inotropy) and an increase in resting tension (contracture) within 60 mins.
-
THP Group: Expect minimal change (<10%) in developed tension and stable resting tension.
-
Conclusion
The preclinical evidence supports this compound as a superior alternative to Doxorubicin in scenarios requiring rapid tumor accumulation or reduced cardiac risk. The structural addition of the tetrahydropyranyl group confers a kinetic advantage—allowing the drug to "hit hard and fast"—while sparing the cardiac sarcoplasmic reticulum from the chronic oxidative damage characteristic of the anthracycline class.
References
-
Comparative Cardiotoxicity of Anthracyclines Source: National Institutes of Health (NIH) / PubMed Title: Effects of this compound in comparison with epirubicin and doxorubicin on the contractile function in rat isolated cardiac muscles.[4] URL:[Link]
-
Cellular Uptake and Antitumor Activity Source: National Institutes of Health (NIH) / PubMed Title: Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin.[2] URL:[Link]
-
Intravesical Application & Nanotechnology Delivery Source: National Institutes of Health (NIH) / PubMed Central Title: In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer.[5][6] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effects of this compound in comparison with epirubicin and doxorubicin on the contractile function in rat isolated cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Term Survival Outcomes in Pirarubicin Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term survival outcomes associated with pirarubicin, a synthetic anthracycline analogue, across various malignancies. By synthesizing data from pivotal clinical studies, we aim to offer an objective comparison of this compound's efficacy against other established chemotherapeutic agents, thereby informing future research and clinical trial design.
Introduction: The Rationale for this compound in Oncology
This compound, a derivative of doxorubicin, was developed to optimize the therapeutic index of anthracyclines, aiming for comparable or superior anti-tumor activity with a more favorable safety profile, particularly concerning cardiotoxicity. Its purported mechanisms of action, like other anthracyclines, involve the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately, cancer cell death. This guide delves into the clinical evidence to assess whether these molecular advantages translate into improved long-term survival for cancer patients.
Comparative Efficacy of this compound: A Multi-Tumor Perspective
The clinical utility of this compound has been investigated in a range of solid and hematological malignancies. This section presents a comparative analysis of long-term survival data from key clinical trials, categorized by cancer type.
Breast Cancer
In the landscape of breast cancer chemotherapy, anthracyclines remain a cornerstone. Clinical studies have evaluated this compound in both metastatic and neoadjuvant settings.
A study on metastatic breast cancer patients treated with a combination of 5-fluorouracil, this compound, and cyclophosphamide reported an overall response rate of 63%. The median time to progression was 9 months, and the median survival was noted to exceed 13 months, suggesting its efficacy in this patient population.[1] Another phase II study investigating this compound in combination with 5-fluorouracil and cyclophosphamide for metastatic breast cancer found a median response duration of 8 months and a median survival of 16 months.[2] A phase I-II study of weekly low-dose this compound in advanced breast cancer reported objective remissions in over 47% of patients, with a median duration of remission of 41 weeks.[3]
More recent real-world evidence from a multicenter cohort study in China compared neoadjuvant chemotherapy with pegylated liposomal doxorubicin (PLD), epirubicin, and this compound in HR ≤ 10%/HER2-negative breast cancer. While there were no statistically significant differences in event-free survival (EFS) and overall survival (OS) among the three groups, the study suggested that PLD, epirubicin, and this compound have comparable therapeutic responses and prognoses in this setting.[4][5]
Table 1: Long-Term Survival Outcomes in this compound Breast Cancer Studies
| Study/Regimen | Patient Population | Comparator | Key Survival Outcomes |
| This compound + 5-FU + Cyclophosphamide | Metastatic Breast Cancer | - | Median TTP: 9 months; Median Survival: >13 months[1] |
| This compound + 5-FU + Cyclophosphamide | Metastatic Breast Cancer | - | Median Response Duration: 8 months; Median Survival: 16 months[2] |
| Weekly Low-Dose this compound | Advanced Breast Cancer | - | Median Duration of Remission: 41 weeks[3] |
| Neoadjuvant PLD vs. Epirubicin vs. This compound | HR ≤ 10%/HER2-Negative Breast Cancer | Epirubicin, PLD | No significant difference in EFS and OS[4][5] |
Bladder Cancer
Intravesical chemotherapy is a standard of care for non-muscle invasive bladder cancer (NMIBC) to reduce the risk of recurrence. This compound has been extensively studied in this context.
A study evaluating a single, immediate postoperative instillation of this compound for low-risk NMIBC demonstrated significantly improved recurrence-free survival (RFS) compared to surgery alone. The 1-year and 5-year RFS rates were 91% and 72% in the this compound group, versus 79% and 54% in the surgery-only group.[6] Another randomized study in Japan compared a single immediate instillation of this compound with a regimen of a single instillation followed by 8 additional weekly instillations in low and intermediate-risk NMIBC. The 3-year recurrence-free survival rate was significantly higher in the group receiving additional instillations (85.3%) compared to the single-instillation group (63.7%).[7]
When compared to Mitomycin C (MMC), another commonly used intravesical agent, a randomized study found no significant difference in the two-year recurrence-free survival rates between this compound (77.8%) and MMC (86.4%) for low-risk bladder cancer.[8] A network meta-analysis of various intravesical agents suggested that this compound is one of the most effective therapies for reducing the risk of bladder recurrence.[9]
Table 2: Long-Term Recurrence-Free Survival in this compound Bladder Cancer Studies
| Study/Regimen | Patient Population | Comparator | Key Survival Outcomes |
| Single Instillation this compound | Low-Risk NMIBC | Surgery Alone | 5-Year RFS: 72% vs. 54%[6] |
| Single vs. Multiple Instillations of this compound | Low and Intermediate-Risk NMIBC | Single Instillation | 3-Year RFS: 85.3% vs. 63.7%[7] |
| Single Instillation this compound vs. MMC | Low-Risk NMIBC | Mitomycin C | 2-Year RFS: 77.8% vs. 86.4% (no significant difference)[8] |
Non-Hodgkin's Lymphoma (NHL)
In aggressive NHL, anthracycline-based regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) are standard. Studies have explored substituting doxorubicin with this compound.
A long-term, single-center study with a 15-year experience retrospectively compared the efficacy of a this compound-based regimen (THP-COP) with the standard CHOP regimen in 459 patients with aggressive NHL. At a median follow-up of 95.7 months, the 8-year overall survival rates were similar between the two groups (THP-COP: 55.8% vs. CHOP: 56.7%), as were the progression-free survival rates (THP-COP: 47.3% vs. CHOP: 43.5%).[10] Another study on 392 NHL patients treated with this compound-based regimens reported 1, 3, and 5-year actuarial survival rates of 86.4%, 66.5%, and 59.2%, respectively. A phase 2 study of a this compound-based intensive chemotherapy for peripheral T-cell lymphomas reported an estimated 3-year overall survival rate of 56% for patients receiving intensive therapy.[11]
Table 3: Long-Term Survival Outcomes in this compound Non-Hodgkin's Lymphoma Studies
| Study/Regimen | Patient Population | Comparator | Key Survival Outcomes |
| THP-COP vs. CHOP | Aggressive NHL | CHOP | 8-Year OS: 55.8% vs. 56.7% (similar)[10] |
| This compound-based Regimens | NHL | - | 5-Year OS: 59.2% |
| This compound-based Intensive Chemotherapy | Peripheral T-cell Lymphoma | - | 3-Year OS: 56%[11] |
Ovarian Cancer
This compound has been investigated in combination with platinum-based agents for recurrent or persistent ovarian cancer. A phase II study of this compound combined with cisplatin in patients with recurrent ovarian cancer who had previously received platinum-containing chemotherapy reported a median overall survival of 38.3 months from the time of diagnosis and 13.0 months from the start of the study. The median time to progression was 10.3 months.[12] In a study comparing cisplatin plus epirubicin versus cisplatin plus doxorubicin for advanced epithelial ovarian carcinoma, the median survivals were similar for both regimens (756 days vs. 739 days).[13] While this study does not directly involve this compound, it provides context for anthracycline use in this setting.
Mechanism of Action: A Visualized Pathway
This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells. The primary mechanisms include:
-
DNA Intercalation: The planar aromatic ring of the this compound molecule inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Inhibition: this compound stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound molecule can undergo redox cycling, leading to the production of ROS. These highly reactive molecules can damage cellular components, including DNA, proteins, and lipids, contributing to apoptosis.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols: A Representative Clinical Trial Workflow
The design of clinical trials evaluating this compound follows a structured approach to ensure patient safety and the generation of robust efficacy data. Below is a generalized workflow for a phase II/III clinical trial comparing a this compound-containing regimen to a standard-of-care chemotherapy.
Caption: A generalized workflow for a comparative oncology clinical trial.
Discussion and Future Directions
The compiled evidence suggests that this compound offers a viable alternative to doxorubicin in several cancer types, with a potentially improved toxicity profile, particularly regarding alopecia and gastrointestinal side effects. In aggressive non-Hodgkin's lymphoma, long-term survival outcomes with this compound-based regimens are comparable to the standard CHOP therapy.[10] In non-muscle invasive bladder cancer, intravesical this compound has demonstrated significant efficacy in reducing recurrence rates.[6][7] For metastatic breast cancer, this compound-containing regimens show promising response rates and survival.[1][2]
However, direct, large-scale, randomized controlled trials comparing this compound with epirubicin, another widely used doxorubicin analogue, are less common in the literature, especially concerning long-term survival. The existing data, primarily from neoadjuvant breast cancer studies, suggest comparable efficacy.[4][5] Future research should focus on well-designed, head-to-head trials to delineate the relative long-term benefits and risks of these agents in various clinical settings.
Furthermore, the exploration of this compound in combination with novel targeted therapies and immunotherapies could unlock new therapeutic avenues. As our understanding of tumor biology deepens, personalized medicine approaches, potentially guided by biomarkers, may help identify patient populations most likely to benefit from this compound-based chemotherapy.
Conclusion
This compound has established its role as an effective anthracycline in the treatment of various cancers, demonstrating long-term survival outcomes that are often comparable to standard doxorubicin-based regimens, but with a potentially more favorable safety profile. For drug development professionals, this compound serves as a case study in the successful incremental innovation of established drug classes. For researchers and scientists, the existing clinical data provide a solid foundation for further investigation into novel combinations and personalized applications of this potent anti-cancer agent.
References
-
Single Short Retention Instillation of this compound Prevents Intravesical Recurrence of Low-risk Non Muscle Invasive Bladder Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound‐based intensive chemotherapy followed by consolidative high‐dose chemotherapies for peripheral T‐cell lymphomas: A noncomparative phase 2 study. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound in Combination Chemotherapy for Metastatic Breast Cancer. (1990). PubMed. Retrieved from [Link]
-
(Open Access) Long-term outcomes of 392 non-Hodgkin's lymphoma patients treated with this compound based regimens (2004) | Huiqiang Huang | 2 Citations. (n.d.). SciSpace. Retrieved from [Link]
-
Pegylated Liposomal Doxorubicin Versus Epirubicin as Adjuvant Therapy for Stage I-III Breast Cancer. (2021). PubMed. Retrieved from [Link]
-
A comparative study of doxorubicin and epirubicin in patients with metastatic breast cancer. (n.d.). SpringerLink. Retrieved from [Link]
-
Randomized Study of Postoperative Single Intravesical Instillation With this compound and Mitomycin C for Low-risk Bladder Cancer. (n.d.). Anticancer Research. Retrieved from [Link]
-
Randomized comparison of cisplatin plus epirubicin or doxorubicin for advanced epithelial ovarian carcinoma. A multicenter trial. (1992). PubMed. Retrieved from [Link]
-
Comparison of neoadjuvant chemotherapy response and prognosis among pegylated liposomal doxorubicin, epirubicin and this compound in HR ⩽ 10%/HER2-negative breast cancer: an exploratory real-world multicentre cohort study. (2024). National Institutes of Health. Retrieved from [Link]
-
Phase II clinical and pharmacological study of this compound in combination with 5-fluorouracil and cyclophosphamide in metastatic breast cancer. (1995). PubMed. Retrieved from [Link]
-
Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience. (2009). PubMed. Retrieved from [Link]
-
Phase II study of this compound combined with cisplatin in recurrent ovarian cancer. (1996). PubMed. Retrieved from [Link]
-
Phase I-II study on weekly administration of this compound in patients with metastatic breast cancer. (1993). PubMed. Retrieved from [Link]
-
Comparison of neoadjuvant chemotherapy response and prognosis among pegylated liposomal doxorubicin, epirubicin and this compound in HR ⩽ 10%/HER2-negative breast cancer: an exploratory real-world multicentre cohort study. (n.d.). ResearchGate. Retrieved from [Link]
-
Randomized study of intravesical this compound chemotherapy with low and intermediate-risk nonmuscle-invasive bladder cancer in Japan: Comparison of a single immediate postoperative intravesical instillation with short-term adjuvant intravesical instillations after transurethral resection. (2018). PubMed. Retrieved from [Link]
-
Bladder cancer recurrence-free survival rates of different instillation... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound in combination chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II clinical and pharmacological study of this compound in combination with 5-fluorouracil and cyclophosphamide in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I-II study on weekly administration of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of neoadjuvant chemotherapy response and prognosis among pegylated liposomal doxorubicin, epirubicin and this compound in HR ⩽ 10%/HER2-negative breast cancer: an exploratory real-world multicentre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single Short Retention Instillation of this compound Prevents Intravesical Recurrence of Low-risk Non Muscle Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized study of intravesical this compound chemotherapy with low and intermediate-risk nonmuscle-invasive bladder cancer in Japan: Comparison of a single immediate postoperative intravesical instillation with short-term adjuvant intravesical instillations after transurethral resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Study of Postoperative Single Intravesical Instillation With this compound and Mitomycin C for Low-risk Bladder Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase II study of this compound combined with cisplatin in recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized comparison of cisplatin plus epirubicin or doxorubicin for advanced epithelial ovarian carcinoma. A multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pirarubicin
Welcome to your essential guide on the safe and compliant disposal of pirarubicin. As researchers and drug development professionals, our work with potent antineoplastic agents like this compound demands the highest standards of safety, not only in application but critically, in disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this compound waste. Understanding the why behind each step is fundamental to creating a self-validating system of safety and ensuring the integrity of our work and the well-being of our colleagues and environment.
This compound, an anthracycline antibiotic, is a powerful chemotherapeutic agent. Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which halts DNA replication and protein synthesis in cancer cells[1]. However, the very properties that make it an effective anti-cancer drug also classify it as a hazardous substance. It is recognized as a mutagen, carcinogen, and reproductive toxin[1][2]. Improper disposal can lead to environmental contamination and poses significant health risks through exposure.
This document provides the essential, immediate safety and logistical information you need, structured to empower you with both the knowledge and the practical steps for responsible this compound waste management.
Pillar 1: The Principle of Hazard Containment
The foundational principle of cytotoxic waste management is containment. Every step in the disposal process is designed to prevent the uncontrolled release of the hazardous agent. This begins with a clear understanding of the waste streams generated and the specific risks they pose.
Key Causality: this compound waste is not inert. Any material that has come into contact with the drug—from the original vial to personal protective equipment (PPE)—is considered contaminated and must be handled as hazardous cytotoxic waste[3][4]. The core objective is to segregate this waste at the point of generation to prevent cross-contamination of non-hazardous waste streams and to ensure it is directed to the appropriate final destruction pathway, typically incineration[5][6].
Pillar 2: Waste Segregation—Trace vs. Bulk Contamination
Effective disposal hinges on the correct segregation of waste into two primary categories: Trace and Bulk chemotherapy waste. This distinction is critical because it determines the required packaging, labeling, and final disposal route, often with significant regulatory and cost implications.
| Waste Category | Definition | Examples | Disposal Container |
| Trace Waste | Items that are "RCRA empty," meaning they retain less than 3% of the original drug volume by weight.[7][8] | Empty drug vials, syringes, and IV bags; used gloves, gowns, bench diapers, and other PPE not saturated with the drug.[7] | Yellow , puncture-resistant containers clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[7][8] |
| Bulk Waste | Items visibly contaminated with or containing more than a trace amount of the drug. | Partially used vials or syringes; expired or unused this compound; spill cleanup materials; and PPE saturated with the drug.[7] | Black , RCRA-rated hazardous waste containers, clearly labeled "Hazardous Waste" and identifying the contents.[8] |
This segregation is not merely procedural; it is a risk-mitigation strategy. Misclassifying bulk waste as trace waste can lead to improper handling and disposal, violating environmental regulations and endangering personnel.
Caption: this compound Waste Segregation Decision Workflow.
Pillar 3: Step-by-Step Disposal Protocols
Adherence to standardized protocols is non-negotiable. These steps create a self-validating system where safety is built into the workflow.
Protocol 1: Disposal of Solid this compound Waste (Trace and Bulk)
This protocol applies to contaminated items such as PPE, vials, and lab consumables.
-
Point-of-Use Segregation: Immediately after use, determine if the waste is Trace or Bulk.
-
Container Selection:
-
Handling: Gently place items into the container to avoid aerosolization or splashing[3]. Never force items into a full container.
-
Container Management: Do not fill containers more than 75% full to prevent spills and facilitate safe closure[3].
-
Final Closure: Once 75% full, securely seal the container lid. Ensure it is properly labeled with the laboratory name, waste type, and date.
-
Storage and Collection: Store sealed containers in a designated, secure area away from general traffic until collection by a licensed hazardous material disposal company[5].
Protocol 2: Disposal of this compound-Contaminated Sharps
This protocol is critical for preventing both cytotoxic exposure and physical injury.
-
Immediate Disposal: Dispose of any sharp (needles, syringes with attached needles, scalpels) that has contacted this compound immediately after use.
-
Do Not Recap: Needles should never be recapped, bent, or broken[9].
-
Container Use: Place sharps directly into a designated, puncture-proof cytotoxic sharps container. These are typically yellow or purple and clearly marked with the cytotoxic symbol[10][11].
-
Container Management and Closure: Follow the same 75% fill rule and closure procedures as for solid waste containers[3]. The sealed sharps container is then placed into the appropriate final disposal stream, often within a larger trace chemotherapy waste container.
Protocol 3: Management of Liquid this compound Waste
Liquid waste containing this compound must never be poured down the drain[9][12].
-
Bulk Liquid Waste: Unused or partially used solutions of this compound are considered bulk hazardous waste.
-
Collect in a designated, leak-proof, and sealed hazardous waste container (e.g., a glass or compatible plastic bottle with a screw cap)[12].
-
Label the container clearly as "Hazardous Waste: this compound" along with other required identifiers.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor[12].
-
-
Trace Liquid Waste: There is generally no "trace" category for liquid waste; any solution containing the drug should be managed as bulk waste.
Emergency Protocol: Spill Decontamination and Inactivation
A this compound spill requires immediate and correct action to mitigate exposure risk. The choice of deactivating agent is a critical, evidence-based decision.
Authoritative Grounding: Studies conducted by the International Agency for Research on Cancer (IARC) have demonstrated that 5.25% sodium hypochlorite (household bleach) is an effective agent for the complete chemical degradation of this compound into non-mutagenic residues within one hour[13]. This provides a scientifically validated method for surface decontamination.
Step-by-Step Spill Cleanup Methodology
-
Alert & Isolate: Immediately alert personnel in the area and restrict access.
-
Don PPE: At a minimum, wear two pairs of chemotherapy-tested gloves, a fluid-resistant gown, a face shield, and eye protection[3][9].
-
Contain the Spill:
-
Decontaminate:
-
Carefully place all contaminated absorbent materials into a black bulk hazardous waste container [9].
-
Apply a 5.25% sodium hypochlorite solution to the spill area and allow a contact time of at least one hour[13].
-
After the required contact time, clean the area with a detergent solution, followed by clean water to remove bleach residue.
-
-
Dispose of Waste: All items used for cleanup, including PPE, are considered bulk hazardous waste and must be disposed of in the black container[9].
-
Final Steps: Wash hands thoroughly with soap and water. Document the spill and cleanup procedure according to your institution's policy.
Caption: Workflow for this compound Spill Decontamination.
By integrating these evidence-based protocols into your laboratory's standard operating procedures, you build a robust and defensible safety culture. Trust in our procedures is derived not from rote memorization, but from a comprehensive understanding of the hazards and the validated methods to control them.
References
- This compound Hydrochloride-SDS-MedChemExpress. MedChemExpress.
- MATERIAL SAFETY DATA SHEETS this compound.
- Safety Data Sheet.
- Cytotoxic Drugs - Control Measures.
- Doxorubicin Safe Handling, Disposal, and Storage Procedures. Laurentian University.
- SOP for handling of cytotoxic drugs and rel
- Epirubicin Hydrochloride Injection - SAFETY D
- Safety Data Sheet: Doxorubicin hydrochloride. Carl ROTH.
- Cytotoxic Waste Disposal Guidelines. Daniels Health.
- Keeping Staff Safe When Disposing of Trace Chemotherapy Drugs. Stericycle.
- How to Dispose of Chemotherapy Waste. Daniels Health.
- Cytotoxic and cytost
- CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. University of Pittsburgh.
- Safe handling and waste management of hazardous drugs. eviQ.
- Safety D
- Cytotoxic Precautions and Epirubicin Instillation Management of the Adult Patient in the Perioper
- This compound.
- Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, this compound, aclarubicin, and daunorubicin.
Sources
- 1. This compound | C32H37NO12 | CID 11296583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. thepharmavision.com [thepharmavision.com]
- 7. stericycle.com [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. laurentian.ca [laurentian.ca]
- 10. danielshealth.ca [danielshealth.ca]
- 11. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, this compound, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Pirarubicin
As a potent antineoplastic agent, pirarubicin is a valuable tool in cancer research and drug development. However, its cytotoxic nature necessitates a rigorous and uncompromising approach to safety.[1][2] this compound, like other anthracycline antibiotics, is classified as a hazardous drug, with the potential to be carcinogenic, mutagenic, and teratogenic.[3] Occupational exposure, which can occur through inhalation, skin contact, ingestion, or injection, poses significant health risks to laboratory personnel.[1][4]
This guide provides an in-depth operational framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. The core principle underpinning these protocols is minimizing exposure to a level that is As Low As Reasonably Achievable (ALARA) . Adherence to these procedures is not merely a matter of compliance but a fundamental component of a robust safety culture.[5]
Hazard Analysis: Understanding the Risks of this compound
A thorough risk assessment is the foundation of any safety protocol.[4][6] this compound hydrochloride presents several distinct hazards that dictate the required level of protection:
-
Acute Toxicity: The substance is harmful if swallowed.[7]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[7] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of this compound dust or aerosols can cause respiratory tract irritation.[7][8]
-
Systemic and Long-Term Effects: As a cytotoxic agent, this compound is presumed to have carcinogenic, mutagenic, and reproductive toxicity properties.[3]
These hazards underscore that exposure is not a trivial matter. The toxicity of cytotoxic drugs means they can present significant risks to those who handle them, and exposure should be kept to the minimum possible.[9]
The Core Ensemble: Required PPE for this compound
Adequate control of exposure cannot be achieved by PPE alone; it must be used in conjunction with engineering controls like biological safety cabinets (BSCs) or containment isolators.[1][10] The following PPE is mandatory for any procedure involving this compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (meeting ASTM D6978 standard).[2][11] | Primary Barrier: Protects against skin contact and absorption. Double-gloving provides redundancy in case of a puncture or tear in the outer glove. Powder-free gloves prevent the aerosolization and inhalation of hazardous drug particles.[12] |
| Gown | Disposable, back-closing, long-sleeved gown made of low-permeability, lint-free fabric with tight-fitting elastic or knit cuffs.[11][13] | Body Protection: Shields the torso and arms from splashes and spills. A solid front and back closure design prevents frontal contamination. The outer glove should be worn over the gown cuff to create a secure seal.[13] |
| Eye & Face Protection | Indirectly ventilated goggles combined with a full-face shield.[11][12] | Mucous Membrane Protection: Safeguards the eyes, nose, and mouth from splashes and aerosols. Standard safety glasses do not provide adequate protection against liquid splashes.[11][12] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher-level particulate respirator.[11][14][15] | Inhalation Prevention: Essential when handling this compound powder (e.g., weighing), cleaning spills, or when procedures may generate aerosols. Surgical masks offer no protection against chemical aerosols or particulates and must not be used for this purpose.[14][15] |
| Shoe & Head Covers | Disposable, low-lint shoe and hair/head covers.[11][12] | Contamination Control: Prevents the spread of drug residue outside of the designated handling area via shoes and minimizes contamination of hair.[11][12] |
Operational and Disposal Plans: Step-by-Step Protocols
Procedural discipline is critical to ensuring that PPE is a protective barrier, not a source of contamination. The following step-by-step workflows must be strictly followed.
Protocol 1: PPE Donning (Putting On) Sequence
This sequence is designed to minimize the contamination of "clean" surfaces and inner layers of PPE.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.
-
Don Shoe Covers: Step into the designated hazardous drug handling area and put on the first shoe cover, then the second.
-
Don Inner Gloves: Put on the first pair of chemotherapy-rated gloves.
-
Don Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Don Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled up and over the cuffs of the gown.[13]
-
Don Head/Hair Cover: Ensure all hair is contained.
-
Don Respiratory Protection: If required, don the fit-tested N95 respirator. Perform a seal check.
-
Don Eye and Face Protection: Put on goggles first, followed by the face shield.
-
Final Check: Visually inspect all PPE for integrity before entering the immediate work area.
Workflow for Safe Handling of this compound
Caption: Procedural workflow from preparation to final hand hygiene.
Protocol 2: PPE Doffing (Removing) Sequence
This is the point of highest risk for self-contamination. Perform these steps deliberately and carefully, ideally in an anteroom or designated "dirty" area.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated cytotoxic waste container.[15]
-
Remove Gown: Untie the gown. Carefully pull it away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it and fold it away from your body. Dispose of it immediately in the cytotoxic waste container.
-
Perform Hand Hygiene (Optional but Recommended): If hands become contaminated at any point, perform hand hygiene.[15]
-
Remove Face and Eye Protection: Handle by the strap or earpieces and place in the designated disposal or decontamination area.
-
Remove Head and Shoe Covers: Remove and dispose of them in the cytotoxic waste container.
-
Remove Inner Gloves: This is the last piece of PPE to be removed. Peel them off carefully, avoiding contact with the outer surface. Dispose of them in the cytotoxic waste container.
-
Perform Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[15]
Protocol 3: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: If not already wearing it, don two pairs of chemotherapy gloves, a disposable gown, eye protection, a face shield, and an N95 respirator.[9]
-
Use a Cytotoxic Spill Kit: Follow the instructions in the kit. Generally, this involves:
-
Using absorbent pads to gently cover and contain the spill.
-
Carefully collecting all contaminated materials (including broken glass) with scoops or forceps and placing them into the cytotoxic waste container.
-
Cleaning the area multiple times as per institutional guidelines, typically with a detergent followed by a disinfectant.
-
-
Dispose of Waste: All materials used for cleanup, including all PPE worn, must be disposed of as cytotoxic waste.[15]
Protocol 4: Waste Disposal
Proper disposal is essential to protect personnel and the environment.
-
Segregation: All items that have come into contact with this compound—including PPE, vials, syringes, and contaminated labware—are considered cytotoxic waste.[16]
-
Containment: This waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic materials (often purple).[13][15] Do not place this waste in regular or biohazardous waste streams.[16]
-
Final Disposal: Cytotoxic waste must be disposed of according to strict institutional and governmental regulations, which typically mandate high-temperature incineration.[17]
By integrating this comprehensive PPE strategy into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers, scientists, and the wider community from the potent hazards of this compound.
References
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust.
- This compound Hydrochloride-SDS-MedChemExpress. MedChemExpress.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC.
- Safe handling of cytotoxics: guideline recommendations - PMC. National Center for Biotechnology Information.
- Epirubicin Permeation of Personal Protective Equipment Can Induce Apoptosis in Keratinocytes - PubMed. National Center for Biotechnology Information.
- Safe handling of cytotoxic drugs in the workplace - HSE. Health and Safety Executive.
- Cytotoxic Precautions and Epirubicin Instillation Management of the Adult Patient in the Perioperative Unit. Canberra Health Services. (2025-08-01).
- What are the side effects of this compound Hydrochloride?. Patsnap Synapse. (2024-07-12).
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- Safety Data Sheet - this compound. Cayman Chemical. (2025-09-18).
- Cytotoxic Drugs - Control Measures. Canadian Centre for Occupational Health and Safety. (2026-01-13).
- Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information.
- MATERIAL SAFETY DATA SHEETS this compound. Cleanchem Laboratories.
- Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC).
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Environmental Protection Agency (EPA).
- Laboratory Organization Integrating Safety on Chemicals, Bioagents and Radionuclides in Academia: A Systematic Review. Tel Aviv University.
- What PPE Should Workers Use for Handling Cytotoxic Drugs?. OHS Insider.
- Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. MDPI.
- How to Dispose of Hazardous Pharmaceutical Waste. Medical Waste Pros. (2025-10-30).
- Safety Data Sheet - this compound. LKT Laboratories, Inc. (2020-06-11).
- Guide for handling cytotoxic drugs and related waste. WorkSafe QLD.
- 188-Safe handling and waste management of hazardous drugs. eviQ.
- The Risk of Radiation Exposure to Laboratory Personnel. ResearchGate. (2025-08-09).
- Identifying types of pharmaceutical waste and disposal containers. NHS Specialist Pharmacy Service. (2025-12-23).
- Epirubicin Hydrochloride Injection - SAFETY DATA SHEET. Pfizer. (2018-04-03).
- Doxorubicin Safe Handling, Disposal, and Storage Procedures. Laurentian University.
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. ohsinsider.com [ohsinsider.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. en-med.tau.ac.il [en-med.tau.ac.il]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. cdc.gov [cdc.gov]
- 11. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gerpac.eu [gerpac.eu]
- 15. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 16. laurentian.ca [laurentian.ca]
- 17. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
